Product packaging for Fladrafinil(Cat. No.:CAS No. 90212-80-9)

Fladrafinil

Cat. No.: B104434
CAS No.: 90212-80-9
M. Wt: 325.3 g/mol
InChI Key: VKGUUSVYPXTWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fladrafinil (developmental code CRL-40,941) is a bis(p-fluoro) ring-substituted derivative of adrafinil, developed as a wakefulness-promoting agent that was never marketed for medical use . It is part of a family of compounds known as eugeroics and is closely related to modafinil and flmodafinil, sharing a similar sulfinylacetamide core structure . The primary mechanism of action for this compound and its analogs is attributed to the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in key brain regions such as the nucleus accumbens shell, which is associated with wakefulness and reward . This dopaminergic activity makes it a valuable research chemical for investigating mechanisms of arousal, cognitive function, and potential treatments for psychostimulant use disorders in preclinical settings . As a research compound, this compound is used in scientific studies to explore the neuropharmacology of wakefulness, cognitive enhancement, and executive function . Its distinct fluorination pattern is a subject of structure-activity relationship (SAR) studies, helping to elucidate how chemical modifications affect potency and selectivity at biological targets . Researchers utilize this compound in controlled in vitro and ex vivo assays to map cognitive pathways and neurotransmitter dynamics. This product is intended for research and laboratory use only. It is not for human consumption, nor for diagnostic, therapeutic, or any other clinical use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13F2NO3S B104434 Fladrafinil CAS No. 90212-80-9

Properties

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGUUSVYPXTWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536590
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90212-80-9
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90212-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fladrafinil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLADRAFINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fladrafinil (CRL-40,941): An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent (eugeroic) structurally related to modafinil and adrafinil. While not approved for medical use, it is a subject of research interest for its potential nootropic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its core pharmacological activities. The primary mechanism identified in preclinical research is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate further research and development. It is important to note that publicly available research specifically on this compound is limited, and much of its pharmacological profile is inferred from studies on its structural analogs, particularly modafinil.

Core Mechanism of Action: Dopamine Reuptake Inhibition

The principal mechanism of action for this compound, like its analogs, is the inhibition of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, this compound effectively increases the concentration and duration of dopamine in the synapse. This enhancement of dopaminergic signaling in key brain regions, such as the nucleus accumbens, is believed to be central to its wakefulness-promoting and cognitive-enhancing properties.[1]

The chemical structure of this compound, specifically the bis(p-fluoro) ring substitution on the diphenylmethyl group, is thought to enhance its binding affinity for the dopamine transporter compared to its non-fluorinated parent compounds.[1]

Quantitative Data: Transporter Binding Affinities

The following table summarizes the available quantitative data for this compound's binding affinity to the dopamine transporter, along with comparative data for related compounds.

CompoundTransporterBinding Affinity (Kᵢ)Reference
This compound (CRL-40,941) Dopamine (DAT) 230 nM [1]
Flmodafinil (CRL-40,940)Dopamine (DAT)4,090 nMFlmodafinil Wikipedia
Flmodafinil (CRL-40,940)Serotonin (SERT)48,700 nMFlmodafinil Wikipedia
ModafinilDopamine (DAT)~5,000 nM[1]

Kᵢ (Inhibition constant): A measure of binding affinity. A lower Kᵢ value indicates a higher affinity of the compound for the transporter.

Other Potential Mechanisms of Action

While dopamine reuptake inhibition is the most well-documented mechanism, research on modafinil and anecdotal reports on this compound suggest the involvement of other neurotransmitter systems. However, specific quantitative data for this compound's interaction with these systems are largely unavailable in the current literature.

  • Noradrenergic System: this compound is understood to act as a norepinephrine transporter (NET) inhibitor, which increases the synaptic availability of norepinephrine. This action likely contributes to its effects on alertness, focus, and physical energy.

  • Histaminergic System: Similar to modafinil, this compound may indirectly activate histaminergic neurons, which play a crucial role in promoting wakefulness.

  • GABAergic and Glutamatergic Systems: Some reports suggest that this compound may modulate gamma-aminobutyric acid (GABA) and glutamate levels. The modulation of these primary inhibitory and excitatory neurotransmitter systems could contribute to its cognitive-enhancing and purported mood-related effects.

  • Anti-Aggressive Properties: A unique characteristic reported for this compound is its anti-aggressive effect in animal models, an action not observed with its parent compound, adrafinil. The potency of this anti-aggressive response is reportedly three to four times greater than that of adrafinil. The precise mechanism underlying this effect is yet to be elucidated.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in peer-reviewed literature. The following protocols for a dopamine transporter binding assay and an in vivo microdialysis study are based on standard methodologies used for modafinil and its analogs and are provided as a guide for researchers.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT) through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Test Compound: this compound (CRL-40,941).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR-12909 or cocaine).

  • Buffers and Reagents: Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4), scintillation fluid.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Cell membrane preparation (a fixed amount of protein).

      • A fixed concentration of [³H]WIN 35,428.

      • Varying concentrations of this compound (for the competition curve).

      • For total binding wells, add binding buffer instead of this compound.

      • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis for Extracellular Dopamine

Objective: To measure the effect of this compound administration on extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of a freely moving animal.

Materials:

  • Animal Model: Male Wistar rats.

  • Surgical Equipment: Stereotaxic frame, microdialysis guide cannula, microdialysis probes.

  • Microdialysis System: Microinfusion pump, fraction collector.

  • Reagents: Artificial cerebrospinal fluid (aCSF), this compound.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period (e.g., 2 hours) for the probe to equilibrate with the brain tissue.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.

    • Collect several baseline samples to establish a stable baseline of dopamine levels.

  • Drug Administration:

    • Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentrations in each post-treatment sample as a percentage of the average baseline concentration.

    • Plot the percentage change in dopamine concentration over time to visualize the effect of this compound.

    • Compare the dopamine levels between the this compound-treated group and the vehicle control group using appropriate statistical analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Fladrafinil_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_Vesicle Dopamine (in Vesicles) L_DOPA->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Dopamine_Synapse->Dopamine_Receptor Binds This compound This compound This compound->DAT Inhibits Postsynaptic_Effect Postsynaptic Signaling (Wakefulness, Cognitive Enhancement) Dopamine_Receptor->Postsynaptic_Effect

Caption: Proposed primary mechanism of action for this compound.

DAT_Binding_Assay start Start prepare_membranes Prepare Cell Membranes (HEK293-hDAT) start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - [³H]WIN 35,428 - this compound (varied concentrations) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium (e.g., 2h at 4°C) setup_assay->incubate filter_wash Filter and Wash (Separates bound from unbound radioligand) incubate->filter_wash count_radioactivity Liquid Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis: - Calculate IC₅₀ - Calculate Kᵢ using Cheng-Prusoff count_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for a DAT radioligand binding assay.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula in rat brain start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Equilibrate probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_drug_collection Collect Post-Administration Samples drug_admin->post_drug_collection analysis Analyze Dopamine Concentration (HPLC-ED) post_drug_collection->analysis data_analysis Express as % of Baseline and Plot analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion and Future Directions

The current body of research identifies this compound as a potent dopamine reuptake inhibitor, which is considered its primary mechanism of action for promoting wakefulness and enhancing cognition. The bis-fluorinated structure likely contributes to a higher affinity for the dopamine transporter compared to modafinil. While its effects on other neurotransmitter systems such as norepinephrine, histamine, GABA, and glutamate are suggested, these are largely inferred from its structural similarity to modafinil and lack direct, quantitative evidence. The reported anti-aggressive properties of this compound present a particularly interesting area for future investigation to elucidate the underlying neurochemical pathways.

For drug development professionals and researchers, there is a clear need for further studies to:

  • Characterize the full binding profile of this compound across a wider range of neurotransmitter transporters and receptors with quantitative binding assays.

  • Conduct in vivo microdialysis studies to confirm its effects on extracellular levels of norepinephrine, histamine, GABA, and glutamate.

  • Investigate the specific mechanism responsible for its anti-aggressive effects through dedicated behavioral pharmacology studies.

A more complete understanding of this compound's multifaceted mechanism of action will be crucial for evaluating its full therapeutic potential and safety profile.

References

CRL-40,941: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is intended for research, scientific, and drug development professionals. CRL-40,941 is a research chemical and has not been approved for human consumption.

Introduction

CRL-40,941, also known as Fladrafinil, is a eugeroic (wakefulness-promoting) agent that is structurally related to adrafinil and modafinil.[1][2] Developed by the French pharmaceutical company Lafon Laboratories in the 1970s, it is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1] While it was never commercially marketed, CRL-40,941 has garnered interest for its potential nootropic and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on CRL-40,941, with a focus on its mechanism of action and preclinical findings.

Pharmacodynamics

The primary mechanism of action of CRL-40,941 is the inhibition of the dopamine transporter (DAT).[3] By blocking the reuptake of dopamine from the synaptic cleft, CRL-40,941 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This action is believed to be central to its wakefulness-promoting and cognitive-enhancing properties.[3]

In addition to its effects on the dopaminergic system, some evidence suggests that CRL-40,941 may also modulate the noradrenergic system by inhibiting the norepinephrine transporter (NET). This would lead to increased synaptic availability of norepinephrine, further contributing to alertness and focus.

Receptor Binding Affinity

Quantitative data on the binding affinity of CRL-40,941 to various receptors and transporters is scarce in peer-reviewed literature. However, one source reports an inhibition constant (Kᵢ) for the dopamine transporter.

TargetKᵢ (nM)Reference
Dopamine Transporter (DAT)230

This reported affinity for the DAT is notably higher than that of its analogue, modafinil, which has a Kᵢ of approximately 5 µM.

Signaling Pathway

The proposed mechanism of action of CRL-40,941 is centered on its ability to block the dopamine transporter. The following diagram illustrates this signaling pathway.

Proposed Mechanism of Action of CRL-40,941 CRL_40_941 CRL-40,941 DAT Dopamine Transporter (DAT) CRL_40_941->DAT Inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Mediates Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_Reuptake->Extracellular_Dopamine Leads to Postsynaptic_Receptor Postsynaptic Dopamine Receptor Extracellular_Dopamine->Postsynaptic_Receptor Activates Dopaminergic_Signaling Enhanced Dopaminergic Signaling Postsynaptic_Receptor->Dopaminergic_Signaling Results in Workflow for DAT Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing DAT Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Prepare radioligand (e.g., [³H]WIN 35,428) Radioligand->Incubation Test_Compound Prepare serial dilutions of CRL-40,941 Test_Compound->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity using liquid scintillation counting Washing->Scintillation Data_Analysis Analyze data to determine IC₅₀ and calculate Kᵢ Scintillation->Data_Analysis Workflow for In Vivo Microdialysis cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize animal Stereotaxic Implant guide cannula stereotaxically into the target brain region Anesthesia->Stereotaxic Recovery Allow for post-operative recovery Stereotaxic->Recovery Probe_Insertion Insert microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion Perfuse with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Drug_Admin Administer CRL-40,941 Baseline->Drug_Admin Sample_Collection Collect post-administration dialysate samples Drug_Admin->Sample_Collection HPLC_ECD Analyze dopamine concentration in dialysate using HPLC-ECD Sample_Collection->HPLC_ECD Data_Analysis Compare post-administration dopamine levels to baseline HPLC_ECD->Data_Analysis

References

Chemical synthesis and purification of Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Fladrafinil (CRL-40,941)

Abstract

This compound, also known as CRL-40,941 or fluorafinil, is a bis(p-fluoro) ring-substituted derivative of adrafinil. It is classified as a eugeroic agent, a class of drugs that promote wakefulness and alertness. As a research chemical, understanding its synthesis and purification is crucial for ensuring the quality and reproducibility of scientific studies. This technical guide provides a detailed overview of a likely synthetic route and purification protocol for this compound, based on established principles of organic chemistry and analogous reactions for similar compounds. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic molecule closely related to adrafinil and modafinil. Its chemical structure, 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, features a central sulfoxide group, which is a key functional group for its activity. The synthesis of this compound involves the formation of a carbon-sulfur bond followed by an oxidation and an amidation reaction. The purification of the final product is critical to remove any unreacted starting materials, byproducts, and impurities.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process. A plausible and efficient synthetic route starts from commercially available 4,4'-difluorobenzhydrol.

Key Reactions

The overall synthesis can be broken down into three key transformations:

  • Thioetherification: Reaction of 4,4'-difluorobenzhydrol with thioglycolic acid to form the thioether intermediate.

  • Oxidation: Selective oxidation of the thioether to a sulfoxide.

  • Amidation: Conversion of the carboxylic acid group of the sulfoxide intermediate to a hydroxamic acid.

Synthesis Workflow Diagram

A 4,4'-Difluorobenzhydrol C Thioetherification A->C B Thioglycolic Acid B->C D 2-((bis(4-fluorophenyl)methyl)thio)acetic acid C->D E Oxidation D->E F This compound Acid Precursor E->F G Amidation F->G H Crude this compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis and purification of this compound.

Synthesis of 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid (this compound Acid Precursor)
  • Step 1: Thioetherification.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-difluorobenzhydrol (1.0 eq) in a suitable solvent such as toluene.

    • Add thioglycolic acid (1.1 eq) to the solution.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether.

  • Step 2: Oxidation.

    • Dissolve the crude 2-((bis(4-fluorophenyl)methyl)thio)acetic acid (1.0 eq) in a suitable solvent, such as acetic acid or a mixture of acetone and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium sulfite.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound acid precursor.

Synthesis of this compound
  • Step 3: Amidation.

    • Dissolve the crude 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add hydroxylamine hydrochloride (1.2 eq) and continue stirring at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification Protocol

Purification of the crude this compound is essential to obtain a high-purity product suitable for research purposes. A combination of recrystallization and column chromatography is recommended.

Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol, isopropanol, or ethyl acetate.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain purified this compound.

Column Chromatography

For higher purity, column chromatography can be employed.

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a column with the slurry.

  • Dissolve the crude or recrystallized this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain highly purified this compound.

Purification Workflow Diagram

A Crude this compound B Recrystallization A->B C Column Chromatography B->C D Purity Analysis (HPLC, NMR) C->D E Pure this compound D->E

Caption: General purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Reactant and Product Information
CompoundMolecular FormulaMolar Mass ( g/mol )Role
4,4'-DifluorobenzhydrolC₁₃H₁₀F₂O220.22Starting Material
Thioglycolic AcidC₂H₄O₂S92.12Reagent
Hydrogen Peroxide (30%)H₂O₂34.01Oxidizing Agent
Hydroxylamine HClH₄ClNO69.49Reagent
This compound C₁₅H₁₃F₂NO₃S 341.33 Final Product
Table 2: Typical Reaction Parameters and Expected Outcomes
StepReaction TypeSolventTemperatureDurationExpected Yield
1ThioetherificationTolueneReflux4-6 h85-95%
2OxidationAcetic Acid0 °C to RT12-18 h80-90%
3AmidationDCM or THFRoom Temp8-12 h70-85%
Table 3: Purification and Purity Analysis
Purification MethodTypical SolventsExpected PurityAnalytical Method
RecrystallizationEthanol, Isopropanol>98%HPLC, Melting Point
Column ChromatographyHexane/Ethyl Acetate>99.5%HPLC, NMR, Mass Spec

Conclusion

The synthesis and purification of this compound can be achieved through a robust and reproducible multi-step process. The described protocols, based on well-established organic chemistry principles, provide a clear pathway for obtaining high-purity this compound for research applications. Careful execution of each step and rigorous purification are paramount to ensure the quality and reliability of the final compound. Researchers should always adhere to proper laboratory safety procedures when handling the chemicals involved in this synthesis.

An In-depth Technical Guide to the Molecular Structure and Analogues of Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent and a close structural analogue of modafinil and adrafinil.[1][2] This technical guide provides a comprehensive overview of the molecular structure of this compound, its key analogues, and their pharmacological properties. Detailed synthetic pathways, experimental protocols for pharmacological evaluation, and a comparative analysis of their binding affinities at key molecular targets are presented. Furthermore, this guide elucidates the signaling pathways implicated in the mechanism of action of these compounds, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.

Molecular Structure of this compound

This compound, chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is a derivative of adrafinil where the two phenyl rings are substituted with fluorine atoms at the para position.[2] This structural modification significantly influences its pharmacological profile.

Chemical and Physical Properties: [3][4]

  • Molecular Formula: C₁₅H₁₃F₂NO₃S

  • Molar Mass: 325.33 g/mol

  • IUPAC Name: 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide

  • CAS Number: 90212-80-9

  • Appearance: White crystalline powder

Analogues of this compound

This compound belongs to a class of eugeroic compounds, with several notable analogues that have been studied for their wakefulness-promoting and cognitive-enhancing effects. The core structure of these analogues is based on a diphenylmethylsulfinylacetamide moiety, with variations in the substituents on the phenyl rings and the terminal amide group.

Key Analogues:

  • Adrafinil: The N-hydroxy derivative of modafinil, and a prodrug to modafinil.

  • Modafinil: A widely used eugeroic for the treatment of narcolepsy and other sleep disorders.

  • Armodafinil: The (R)-enantiomer of modafinil, exhibiting a longer half-life.

  • Flmodafinil (CRL-40,940): The amide analogue of this compound, also featuring bis(p-fluoro) substitution.

Quantitative Data: Binding Affinities

The primary mechanism of action for this compound and its analogues is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. The binding affinities (Ki) of these compounds at the dopamine, norepinephrine (NET), and serotonin (SERT) transporters are crucial for understanding their potency and selectivity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compound (CRL-40,941) 230--
Modafinil 2280>10000>10000
Armodafinil 5480--
Flmodafinil (CRL-40,940) 4090--
JJC8-016 116-360

Experimental Protocols

Synthesis of this compound (CRL-40,941)

The synthesis of this compound can be achieved through a multi-step process starting from bis(4-fluorophenyl)methanol. The following is a plausible synthetic route based on established methods for related compounds.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

  • Reaction: 4,4'-Difluorobenzophenone is reacted with a Grignard reagent, such as phenylmagnesium bromide, in an ether solvent.

  • Procedure: To a solution of 4,4'-difluorobenzophenone in tert-butylmethyl ether, phenylmagnesium bromide is added dropwise at room temperature. The reaction mixture is then heated to reflux for 3 hours. After cooling, the reaction is quenched with an acidic aqueous solution (e.g., 1.0 M HCl). The organic layer is extracted, dried over sodium sulfate, and concentrated under reduced pressure to yield bis(4-fluorophenyl)methanol.

Step 2: Synthesis of 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid

  • Reaction: Bis(4-fluorophenyl)methanol is reacted with thioglycolic acid in the presence of a strong acid catalyst.

  • Procedure: Bis(4-fluorophenyl)methanol and thioglycolic acid are dissolved in trifluoroacetic acid and stirred at room temperature for several hours. The solvent is then removed under reduced pressure. The resulting crude solid is washed with water and n-hexane and dried to afford 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid.

Step 3: Synthesis of 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid

  • Reaction: The thioacetic acid derivative is oxidized to the corresponding sulfoxide.

  • Procedure: 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide (30%), is added, and the mixture is stirred at a controlled temperature (e.g., 40°C) overnight. The product is then precipitated by the addition of water and purified by recrystallization.

Step 4: Synthesis of this compound (2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide)

  • Reaction: The carboxylic acid is converted to an N-hydroxyacetamide.

  • Procedure: The 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid is first activated, for example, by converting it to its acid chloride using thionyl chloride or by using a coupling agent like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). The activated carboxylic acid is then reacted with hydroxylamine hydrochloride in the presence of a base to yield this compound. The final product is purified by recrystallization.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

    • Radioligand: [³H]WIN 35,428 or [³H]BTCP.

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM Butaclamol or BTCP).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Plate Setup: The assay is performed in triplicate in a 96-well plate.

    • Total Binding: To designated wells, add assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.

    • Non-specific Binding (NSB): To another set of wells, add the non-specific binding control, the radioligand, and the cell membrane suspension.

    • Competition Binding: To the remaining wells, add serial dilutions of the test compound (e.g., this compound), the radioligand, and the cell membrane suspension.

    • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 120 minutes) to reach equilibrium.

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The wakefulness-promoting effects of this compound and its analogues are primarily attributed to their interaction with several key neurotransmitter systems in the brain.

Dopaminergic System

As a dopamine transporter inhibitor, this compound increases the concentration of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors, particularly D1 and D2 receptors.

Dopaminergic_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine Synaptic Dopamine DAT->Dopamine Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor (D1/D2) Dopamine->Postsynaptic_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP modulation) Postsynaptic_Receptor->Downstream_Signaling Initiates Wakefulness Increased Wakefulness & Cognitive Function Downstream_Signaling->Wakefulness D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & Gene Expression PKA->Cellular_Response Phosphorylates Targets Orexin_System_Interaction This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Orexin_Neurons Orexin Neurons Hypothalamus->Orexin_Neurons Activates Orexin_Release Orexin Release Orexin_Neurons->Orexin_Release Promotes Brainstem_Arousal_Centers Brainstem Arousal Centers (e.g., Locus Coeruleus, TMN) Orexin_Release->Brainstem_Arousal_Centers Stimulates Wakefulness Sustained Wakefulness Brainstem_Arousal_Centers->Wakefulness

References

In Vitro Binding Affinity of Fladrafinil to Dopamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of fladrafinil (also known as CRL-40,941 or bisfluoroadrafinil) to the dopamine transporter (DAT). This compound, a bis(p-fluoro) ring-substituted derivative of adrafinil, is recognized primarily for its activity as a dopamine reuptake inhibitor. This guide synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the associated molecular interactions and experimental workflows.

Quantitative Data Summary

This compound exhibits a significant binding affinity for the dopamine transporter. The primary mechanism of action for this compound and its analogs is the inhibition of DAT, which leads to an increase in extracellular dopamine levels in key brain regions. This activity is believed to be central to its wakefulness-promoting and cognitive-enhancing properties[1]. The bis(4-fluorophenyl)methyl group in this compound's structure is thought to enhance its binding affinity at the dopamine transporter when compared to its non-fluorinated counterparts[1].

A study evaluating a range of bis(4-fluorophenyl)methyl)sulfinyl compounds reported a significant binding affinity for a compound closely related to this compound at the dopamine transporter[2]. The inhibition constant (Kᵢ) for this analog was determined to be 230 nM[2]. For comparison, another compound in the same series demonstrated an improved DAT affinity with a Kᵢ of 23 nM[2].

CompoundTargetBinding Affinity (Kᵢ)
This compound Analog (3b)Dopamine Transporter (DAT)230 nM
This compound Analog (14a)Dopamine Transporter (DAT)23 nM

Table 1: Comparative In Vitro Binding Affinities of this compound Analogs for the Dopamine Transporter.

Experimental Protocols

The determination of the binding affinity of this compound and its analogs to the dopamine transporter is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on methodologies used for closely related modafinil analogs.

Objective:

To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the human dopamine transporter (hDAT) by measuring its ability to displace a specific radioligand.

Materials:
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428, a high-affinity radiolabeled cocaine analog that binds to DAT.

  • Test Compound: this compound.

  • Reference Compound: A known DAT inhibitor (e.g., cocaine or GBR12909) for validation.

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid scintillant compatible with aqueous samples.

  • Apparatus: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:
  • Cell Culture and Membrane Preparation:

    • HEK293-hDAT cells are cultured to approximately 80-90% confluency.

    • Cells are harvested, and cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the dopamine transporters.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains a fixed concentration of the hDAT-containing cell membrane preparation.

    • A fixed concentration of the radioligand, [³H]WIN 35,428, is added to each well.

    • Varying concentrations of the test compound (this compound) are added to the wells to generate a competition curve.

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent DAT inhibitor) are included.

    • The plates are incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C).

  • Separation and Detection:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • The filters are then placed in scintillation vials with scintillation cocktail.

    • The radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Signaling Pathway: Dopamine Reuptake Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). In a typical dopaminergic synapse, dopamine is released from the presynaptic neuron, binds to dopamine receptors on the postsynaptic neuron, and is then cleared from the synaptic cleft by DAT, which transports it back into the presynaptic neuron. This compound binds to DAT, blocking this reuptake process. This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition Postsynaptic_Effect Enhanced Postsynaptic Effect

Caption: Dopamine reuptake inhibition by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the logical workflow for determining the in vitro binding affinity of a compound for the dopamine transporter using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Detection cluster_analysis Data Analysis arrow arrow Cell_Culture Culture HEK293-hDAT Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation Incubate Membranes with Radioligand and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a DAT competitive binding assay.

References

The Neurochemical Profile of Fladrafinil (CRL-40,941) in Preclinical Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fladrafinil, also known by its developmental code CRL-40,941, is a synthetic wakefulness-promoting agent (eugeroic) closely related to adrafinil and modafinil.[1][2] Chemically, it is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1][2] While never marketed for medical use, this compound is utilized as a research chemical to investigate the neuropharmacology of arousal, cognitive function, and executive performance in preclinical settings.[3] Its unique fluorinated structure is a subject of structure-activity relationship (SAR) studies aimed at understanding how chemical modifications influence potency and selectivity at biological targets. This guide provides a detailed overview of the neurochemical profile of this compound based on available preclinical data, focusing on its mechanism of action, quantitative pharmacology, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for this compound, like its analogs, is the inhibition of the dopamine transporter (DAT). By binding to and blocking DAT, this compound prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine. This enhancement of dopaminergic signaling in key brain regions, such as the nucleus accumbens, is central to its wakefulness-promoting and cognitive-enhancing properties.

In addition to its prominent effects on the dopaminergic system, this compound is also understood to modulate the noradrenergic system. It is believed to act as a norepinephrine transporter (NET) inhibitor, which similarly increases the synaptic availability of norepinephrine. This dual action on both dopamine and norepinephrine systems likely contributes synergistically to its effects on alertness, focus, and energy.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Monoamine Transporter Binding Affinity

CompoundTransporterParameterValueReference
This compound (CRL-40,941) Dopamine Transporter (DAT)Kᵢ (inhibition constant)230 nM
This compound (CRL-40,941) Norepinephrine Transporter (NET)-Reported as an inhibitor; specific Kᵢ/IC₅₀ not documented.
This compound (CRL-40,941) Serotonin Transporter (SERT)-No significant affinity reported.-

Note: Data for NET and SERT are qualitative or inferred from related compounds. Specific binding affinity studies for this compound on these transporters are not widely published.

Table 2: Behavioral Potency

CompoundBehavioral EffectPotency ComparisonAnimal ModelReference
This compound (CRL-40,941) Anti-aggressive3 to 4 times more potent than adrafinilRodent models
This compound (CRL-40,941) Wakefulness-PromotingMore potent than adrafinilRodent models-

Experimental Protocols

The characterization of this compound's neurochemical profile relies on a suite of established preclinical methodologies. The following protocols are representative of the techniques used to study this compound and related compounds.

Radioligand Binding Assays for Transporter Affinity

This protocol is used to determine the binding affinity (Kᵢ) of this compound for monoamine transporters (DAT, NET, SERT).

  • Tissue Preparation: Striata (rich in DAT), cerebral cortex (rich in NET), and brainstem (rich in SERT) are dissected from rodent brains (e.g., Sprague-Dawley rats). The tissue is homogenized in a cold buffer (e.g., sucrose phosphate buffer) and centrifuged to isolate cell membranes. The resulting pellet is resuspended to a specific protein concentration.

  • Competition Assay: The assay is conducted in 96-well plates. Each well contains the prepared brain tissue membranes, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of this compound.

  • Incubation: The plates are incubated (e.g., for 120 minutes at 4°C) to allow the compounds to reach binding equilibrium.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate competition curves. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This technique measures real-time changes in extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.

  • Surgical Implantation: Rodents are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region of interest such as the nucleus accumbens or prefrontal cortex. The animals are allowed to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane) is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1.0 µL/min) using a syringe pump.

  • Sample Collection (Dialysate): Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF based on the concentration gradient. The outflowing perfusate (dialysate) is collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution.

  • Baseline and Drug Administration: Baseline samples are collected until neurotransmitter levels are stable. This compound or a vehicle is then administered (e.g., via intraperitoneal injection).

  • Analysis: The concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Results are typically expressed as a percentage change from the baseline levels.

Behavioral Assays
  • Locomotor Activity: To assess stimulant properties, animals are placed in an open-field arena equipped with infrared beams to automatically track movement. After habituation, animals are administered this compound or vehicle, and parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are recorded for a set duration (e.g., 60-120 minutes). A significant increase in locomotor activity compared to the vehicle group indicates a stimulant effect.

  • Anti-Aggressive Effects (Resident-Intruder Test): This model is used to assess offensive aggression. An adult male rodent (the "resident") is housed individually for a period to establish territoriality. On the test day, following administration of this compound or vehicle, a smaller, non-aggressive male "intruder" is introduced into the resident's cage for a short period (e.g., 10 minutes). The interactions are videotaped, and an observer blind to the treatment scores aggressive behaviors such as latency to attack, number of attacks, and duration of aggressive postures. A reduction in these behaviors compared to the vehicle group indicates an anti-aggressive effect.

Mandatory Visualizations

Fladrafinil_Mechanism Presynaptic Presynaptic Dopamine Neuron DA Dopamine (DA) Presynaptic->DA Release DAT Dopamine Transporter (DAT) SynapticCleft->DAT Postsynaptic Postsynaptic Dopamine Neuron Signal Increased Dopaminergic Signaling Postsynaptic->Signal Receptors Dopamine Receptors DA->Receptors Binds DAT->Presynaptic This compound This compound This compound->DAT Inhibits Receptors->Postsynaptic

Caption: Primary mechanism of this compound: Inhibition of the dopamine transporter (DAT).

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment Day cluster_analysis Sample Analysis surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) recovery 2. Post-Surgical Recovery (3-7 Days) surgery->recovery probe_insertion 3. Probe Insertion & Perfusion with aCSF recovery->probe_insertion baseline 4. Baseline Sample Collection (Stable Levels) probe_insertion->baseline drug_admin 5. This compound/Vehicle Administration (i.p.) baseline->drug_admin exp_collection 6. Post-Treatment Sample Collection drug_admin->exp_collection hplc 7. HPLC-ECD Analysis (Quantify Neurotransmitters) exp_collection->hplc data_analysis 8. Data Analysis (% Change from Baseline) hplc->data_analysis

Caption: Experimental workflow for an in vivo microdialysis study.

Eugeroic_Relationships Adrafinil Adrafinil (Prodrug) This compound This compound (CRL-40,941) Adrafinil->this compound Structurally related to (bis-fluoro derivative) Modafinil Modafinil (Active Metabolite) Adrafinil->Modafinil Metabolized to This compound->Modafinil Structurally related to (bis-fluoro derivative of prodrug)

Caption: Structural and metabolic relationship of this compound.

References

Investigating the Eugeroic Properties of Fladrafinil: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic eugeroic, or wakefulness-promoting agent, structurally related to the well-known compounds adrafinil and modafinil.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's core properties, with a focus on its mechanism of action, and available quantitative data. While extensive, peer-reviewed clinical and preclinical data with detailed experimental protocols are limited in the public domain, this paper synthesizes the existing information to guide further research and development. This compound is reported to act primarily as a dopamine reuptake inhibitor and is also considered a prodrug of modafinil.[1][2] Its unique bis(p-fluoro) ring-substituted structure is believed to influence its potency and pharmacokinetic profile.[3]

Introduction

This compound, chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is a derivative of adrafinil.[1] It was developed as a potential eugeroic with the aim of promoting wakefulness and alertness. Like its parent compounds, this compound is of significant interest to the research community for its potential cognitive-enhancing effects. This document consolidates the available scientific information on this compound to serve as a foundational resource for researchers.

Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the synaptic cleft. This enhanced dopaminergic signaling is considered central to its wakefulness-promoting effects.

Beyond its direct action on DAT, this compound is also understood to be a prodrug that is metabolized in the body to modafinil. Therefore, a portion of its pharmacological activity can be attributed to the known effects of modafinil, which include influences on the norepinephrine, histamine, glutamate, and GABA neurotransmitter systems. Some reports also suggest that this compound may have a more pronounced effect on modulating glutamate receptors and may possess distinct effects on serotonin pathways compared to modafinil.

Signaling Pathway

The proposed signaling pathway for this compound primarily involves its interaction with the dopamine transporter. By blocking DAT, this compound prevents the reuptake of dopamine from the synapse, leading to prolonged dopaminergic stimulation of postsynaptic receptors. This action is thought to be a key driver of its eugeroic effects.

Fladrafinil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (CRL-40,941) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Postsynaptic_Effect Increased Neuronal Firing (Wakefulness, Alertness) Dopamine_Receptor->Postsynaptic_Effect Activates

Proposed signaling pathway of this compound.

Quantitative Data

The available quantitative data for this compound is limited. The most significant finding is its binding affinity for the dopamine transporter.

CompoundTargetBinding Affinity (Kᵢ)
This compound (CRL-40,941)Dopamine Transporter (DAT)230 nM

Experimental Protocols

A thorough review of the existing scientific literature did not yield detailed, replicable experimental protocols for the key experiments cited, such as the dopamine transporter binding assays or in-vivo behavioral studies specifically for this compound. The available information is largely descriptive and lacks the methodological depth required for direct experimental replication.

General Methodological Considerations for Future Research:

  • Dopamine Transporter Binding Assay: A standard radioligand binding assay could be employed to determine the binding affinity of this compound for the dopamine transporter. This would typically involve using cell membranes prepared from a cell line expressing the human dopamine transporter (hDAT) and a radiolabeled ligand, such as [³H]WIN 35,428. The assay would measure the displacement of the radioligand by varying concentrations of this compound to calculate the inhibition constant (Kᵢ).

  • In-Vivo Microdialysis: To quantify the effects of this compound on extracellular dopamine levels in the brain, in-vivo microdialysis in a rodent model would be a suitable method. This technique involves implanting a microdialysis probe into a specific brain region, such as the nucleus accumbens or striatum, and collecting samples of the extracellular fluid. These samples can then be analyzed by high-performance liquid chromatography (HPLC) to measure dopamine concentrations before and after the administration of this compound.

  • Wakefulness Studies in Animal Models: The eugeroic effects of this compound could be assessed in animal models, such as rats or mice, by monitoring their sleep-wake cycles using electroencephalography (EEG) and electromyography (EMG). The protocol would involve administering different doses of this compound and a vehicle control to the animals and recording the amount of time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Behavioral Pharmacology: To investigate the reported anti-aggressive properties, a resident-intruder test in rodents could be utilized. This would involve housing a male rodent (the resident) in a home cage and then introducing an unfamiliar male (the intruder). The latency, frequency, and duration of aggressive behaviors would be scored in both this compound-treated and vehicle-treated resident animals.

Experimental Workflow Example: Investigating Eugeroic Effects

The following diagram illustrates a logical workflow for a preclinical investigation into the eugeroic properties of this compound.

Eugeroic_Investigation_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Rodent Model) cluster_data_analysis Data Analysis and Interpretation Binding_Assay Dopamine Transporter Binding Assay (Ki determination) Pharmacokinetics Pharmacokinetic Study (Bioavailability, Half-life) Binding_Assay->Pharmacokinetics Inform Dosing Microdialysis In-Vivo Microdialysis (Extracellular Dopamine Levels) Pharmacokinetics->Microdialysis EEG_EMG EEG/EMG Recording (Wakefulness Assessment) Pharmacokinetics->EEG_EMG Behavioral Behavioral Assays (e.g., Locomotor Activity, Anti-aggression) Pharmacokinetics->Behavioral Data_Integration Integrate Pharmacokinetic, Neurochemical, and Behavioral Data Microdialysis->Data_Integration EEG_EMG->Data_Integration Behavioral->Data_Integration Mechanism_Elucidation Elucidate Mechanism of Action Data_Integration->Mechanism_Elucidation Efficacy_Safety Assess Eugeroic Efficacy and Preliminary Safety Profile Data_Integration->Efficacy_Safety

Preclinical workflow for this compound investigation.

Discussion and Future Directions

Future research should prioritize:

  • Comprehensive Pharmacokinetic Studies: Rigorous studies in animal models and eventually in humans are needed to determine the bioavailability, metabolism, and elimination half-life of this compound.

  • Receptor Binding Profile: A broad panel of receptor and transporter binding assays should be conducted to identify any off-target effects.

  • In-Vivo Neurochemical Studies: Detailed in-vivo microdialysis studies are required to confirm its effects on dopamine and to investigate its influence on other neurotransmitters like norepinephrine, serotonin, and histamine.

  • Controlled Behavioral Studies: Well-designed preclinical studies are necessary to validate its eugeroic, cognitive-enhancing, and anti-aggressive effects.

  • Toxicology Studies: Comprehensive acute and chronic toxicology studies are essential to establish a safety profile.

Conclusion

This compound is a compound of interest within the eugeroic class of drugs, with evidence pointing towards a primary mechanism of dopamine reuptake inhibition. While a binding affinity for the dopamine transporter has been reported, a significant gap exists in the publicly available, peer-reviewed literature regarding detailed experimental protocols and comprehensive preclinical and clinical data. This whitepaper provides a summary of the current understanding and a framework for future, systematic investigation into the eugeroic properties of this compound.

References

Fladrafinil's Effects on Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent, or eugeroic, structurally related to modafinil and adrafinil. It is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on key neurotransmitter systems in the brain. The primary pharmacological target of this compound and its analogs is the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[1][2] This document summarizes the available quantitative data on its binding affinities, details relevant experimental methodologies, and visualizes the associated neural pathways and laboratory workflows. While primary research on this compound itself is limited, data from its close analog, flmodafinil, and parent compound, modafinil, provide significant insights into its neurochemical profile.

Introduction

This compound, also known as fluorafinil, was developed by the French pharmaceutical company Lafon Laboratories in the 1970s.[3][4] As a eugeroic, it promotes wakefulness and alertness. Its chemical structure, 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, distinguishes it from adrafinil through the addition of two fluorine atoms to the phenyl rings. This modification is believed to enhance its potency. Notably, preclinical studies have shown that this compound possesses anti-aggressive properties not observed in adrafinil.

Quantitative Data: Binding Affinities and Neurotransmitter Transporter Inhibition

The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing dopaminergic signaling. The available quantitative data for this compound and its close analogs are summarized below.

CompoundTransporterBinding Affinity (Kᵢ)Notes
This compound (CRL-40,941) Dopamine Transporter (DAT) 230 nM Significantly higher affinity than modafinil.
Flmodafinil (CRL-40,940)Dopamine Transporter (DAT)4,090 nMRacemic mixture.
(S)-(+)-Flmodafinil (JBG1-048)Dopamine Transporter (DAT)2,970 nMThe more potent enantiomer of flmodafinil.
Flmodafinil (CRL-40,940)Serotonin Transporter (SERT)48,700 nMDemonstrates ~12-fold selectivity for DAT over SERT.
ModafinilDopamine Transporter (DAT)~5,000 nM (5 µM)
Armodafinil (R-Modafinil)Dopamine Transporter (DAT)5,480 nM
CompoundTransporterUptake Inhibition (IC₅₀)
ModafinilDopamine Transporter (DAT)6.4 µM
ModafinilNorepinephrine Transporter (NET)35.6 µM
ModafinilSerotonin Transporter (SERT)> 500 µM

Effects on Neurotransmitter Systems

Dopaminergic System

This compound's primary effect is the potent inhibition of the dopamine transporter (DAT), with a reported binding affinity (Kᵢ) of 230 nM. This is a substantially higher affinity compared to its parent compound, modafinil (Kᵢ ≈ 5000 nM). By blocking DAT, this compound increases the concentration of dopamine in the synaptic cleft, which is believed to be the core mechanism behind its wakefulness-promoting and cognitive-enhancing properties.

Noradrenergic System

While direct binding data for this compound at the norepinephrine transporter (NET) is not available, studies on modafinil show that it inhibits norepinephrine reuptake, albeit with lower potency than for dopamine. It is postulated that this compound also acts as a NET inhibitor, contributing to its effects on alertness and focus.

Serotonergic System

The influence of this compound on the serotonin transporter (SERT) appears to be significantly weaker than its action on DAT. Data for the related compound, flmodafinil, shows a binding affinity for SERT that is approximately 12 times lower than for DAT, suggesting a high degree of selectivity for the dopaminergic system. Some reports suggest this compound may stimulate the release of serotonin, which could contribute to mood enhancement.

Other Systems

There are anecdotal and secondary reports suggesting that this compound may modulate GABA and histamine levels, which could play a role in its anti-aggressive and wakefulness-promoting effects, respectively. However, quantitative data from primary research to support these claims are currently lacking.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol describes a typical procedure to determine the binding affinity (Kᵢ) of a test compound like this compound for the dopamine transporter.

Objective: To quantify the affinity of this compound for the human dopamine transporter (hDAT) through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hDAT.

  • Membrane preparation buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

  • Unlabeled competitor: this compound (CRL-40,941) at various concentrations.

  • Nonspecific binding control: A high concentration of a potent DAT inhibitor (e.g., 10 µM indatraline).

  • Scintillation cocktail and 96-well filter plates.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: hDAT-expressing HEK293 cells are harvested and homogenized in a hypotonic lysis buffer. The cell membranes are then isolated by centrifugation and resuspended in the binding buffer. Protein concentration is determined using a Bradford assay.

  • Competition Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (typically at or below its Kₐ value) and a range of concentrations of this compound.

  • Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 120 minutes at 4°C).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, a scintillation cocktail is added, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The data are analyzed using nonlinear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells hDAT-expressing HEK293 cells prep_membranes Isolate cell membranes prep_cells->prep_membranes incubation Incubate: Membranes + Radioligand + this compound prep_membranes->incubation prep_radioligand Prepare radioligand ([³H]WIN 35,428) prep_radioligand->incubation prep_competitor Prepare this compound (serial dilutions) prep_competitor->incubation filtration Rapid filtration to separate bound/unbound incubation->filtration counting Scintillation counting filtration->counting analysis Nonlinear regression to determine IC₅₀ counting->analysis calculation Calculate Kᵢ using Cheng-Prusoff equation analysis->calculation

Workflow for Radioligand Binding Assay
In Vivo Microdialysis

This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.

Objective: To measure changes in extracellular dopamine and other neurotransmitters in a specific brain region (e.g., nucleus accumbens) in response to this compound administration.

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • This compound solution for administration (e.g., intraperitoneal injection).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for analyzing dopamine, serotonin, and their metabolites.

Procedure:

  • Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of the rat. The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.

  • Drug Administration: this compound is administered to the animal (e.g., via IP injection).

  • Post-Drug Sample Collection: Dialysate samples continue to be collected at the same intervals for several hours to monitor changes in neurotransmitter concentrations over time.

  • Sample Analysis: The collected dialysate samples are analyzed using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

G Workflow for In Vivo Microdialysis cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic surgery: Implant guide cannula recovery Animal recovery surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer this compound baseline->drug_admin post_drug_collection Collect post-drug dialysate samples drug_admin->post_drug_collection hplc Analyze samples via HPLC-ED post_drug_collection->hplc data_analysis Calculate % change from baseline hplc->data_analysis

Workflow for In Vivo Microdialysis

Signaling Pathway

The primary signaling pathway affected by this compound is the dopaminergic synapse. By inhibiting the dopamine transporter, this compound prevents the reuptake of dopamine, leading to its accumulation in the synaptic cleft. This results in prolonged and enhanced stimulation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), leading to downstream cellular effects associated with wakefulness, motivation, and cognitive function.

G Dopaminergic Synapse: Effect of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa da_synthesis Dopamine (DA) dopa->da_synthesis vmat VMAT2 da_synthesis->vmat vesicle Synaptic Vesicle (DA storage) vmat->vesicle synaptic_da Synaptic DA vesicle->synaptic_da Release dat Dopamine Transporter (DAT) d1_receptor D1 Receptor downstream Downstream Signaling (e.g., cAMP pathway) d1_receptor->downstream d2_receptor D2 Receptor d2_receptor->downstream synaptic_da->dat Reuptake synaptic_da->d1_receptor Binds synaptic_da->d2_receptor Binds This compound This compound This compound->dat Inhibits

Dopaminergic Synapse: Effect of this compound

Conclusion

This compound is a potent dopamine reuptake inhibitor with a significantly higher affinity for the dopamine transporter than modafinil. Its primary mechanism of action is the enhancement of dopaminergic neurotransmission, which is supplemented by its likely effects on the noradrenergic system. Its selectivity over the serotonergic system is suggested by data from its analog, flmodafinil. While there is a lack of comprehensive primary research and detailed experimental protocols specifically for this compound, the available data, in conjunction with studies on related compounds, provides a strong foundation for understanding its neuropharmacological profile. Further research is warranted to fully elucidate its effects on other neurotransmitter systems and to establish a comprehensive safety and efficacy profile in humans.

References

Solubility and stability of Fladrafinil in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Fladrafinil (CRL-40,941)

Introduction

This compound, also known by its developmental code name CRL-40,941 and as Fluorafinil, is a wakefulness-promoting agent (eugeroic) closely related to Modafinil and Adrafinil.[1][2] Chemically, it is the bis(4-fluoro) phenyl ring-substituted derivative of Adrafinil.[1][3] Like its analogues, this compound is known to act as a dopamine reuptake inhibitor, which is believed to be the primary mechanism behind its nootropic effects.[1] This document provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Profile

This compound is a white crystalline powder that is generally soluble in organic solvents but has poor solubility in aqueous solutions. Quantitative solubility data is crucial for designing in vitro assays, formulation development, and analytical method development. The known solubility of this compound in various laboratory solvents is summarized below.

Table 1: Quantitative Solubility of this compound

Solvent Solubility Notes
Dimethylformamide (DMF) 30 mg/mL -
Dimethyl Sulfoxide (DMSO) 15 mg/mL One source reports up to 100 mg/mL (307.38 mM), requiring sonication.
Ethanol 1 mg/mL Another source characterizes it as "poorly soluble".
DMF:PBS (pH 7.2) (1:7) 0.12 mg/mL -
Polyethylene Glycol 400 (PEG 400) 100 mg/mL Used as a vehicle for a liquid solution formulation.

| Water | Poorly soluble / Almost insoluble | - |

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.

Stability Profile

The stability of this compound is critical for ensuring the integrity of experimental results and for determining appropriate storage conditions and shelf-life.

Table 2: Stability and Storage of this compound

Form Storage Condition Stability / Shelf-Life
Crystalline Solid -20°C ≥ 5 years
Crystalline Solid 0 - 4°C Short term (days to weeks)
Crystalline Solid -20°C Long term (months to years)
In Solvent -80°C 6 months

| In Solvent | -20°C | 1 month |

It is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Thermal Degradation

A significant consideration for analytical chemists is the thermal stability of this compound, particularly during analysis by Gas Chromatography (GC). Research has shown that this compound, along with related compounds like Modafinil and Adrafinil, undergoes thermal degradation in the heated GC injection port. This degradation can lead to the formation of artifacts such as 1,1,2,2-tetraphenylethane and its tetrafluoro analog, complicating analysis and interpretation. Therefore, liquid chromatography-based methods are generally preferred for the analysis of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying solubility and stability data. While specific protocols from commercial suppliers are proprietary, the following sections describe standard methodologies used in pharmaceutical analysis.

Protocol 1: Solubility Determination by Isothermal Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

  • Preparation : Add an excess amount of solid this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, Ethanol, Water).

  • Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution : Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation : Determine the concentration of this compound in the original saturated solution by accounting for the dilution factor. The result is reported as mg/mL or molarity.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Shake-Flask C Centrifuge to pellet excess solid B->C D Sample & Dilute Supernatant C->D E Analyze via HPLC or LC-MS D->E F Calculate Solubility E->F

Diagram 1: Workflow for solubility determination.
Protocol 2: Stability Analysis by LC-HRMS

A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method is ideal for both identifying and quantifying this compound and its potential degradants, making it a powerful tool for stability studies. The U.S. FDA has developed such a method for detecting Modafinil analogs in dietary supplements.

  • Sample Preparation (Forced Degradation) : To establish a stability-indicating method, subject this compound solutions to forced degradation conditions. This typically involves exposure to:

    • Acidic conditions (e.g., 0.1 M HCl)

    • Basic conditions (e.g., 0.1 M NaOH)

    • Oxidative stress (e.g., 3% H₂O₂)

    • Heat (e.g., 60-80°C)

    • Light (photostability chamber, following ICH Q1B guidelines)

  • Extraction : For samples in complex matrices (e.g., dietary supplements), perform a solvent extraction. A typical procedure involves shaking the sample in acetonitrile for 30 minutes, followed by centrifugation and dilution of the supernatant.

  • LC-HRMS Analysis :

    • Chromatography : Use a C18 reverse-phase column with a gradient elution program. A common mobile phase combination is water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry : Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap). Acquire data in full-scan mode to detect all parent ions and in tandem MS (MS/MS) mode to generate fragment ion spectra for structural confirmation.

  • Data Analysis :

    • Confirm the identity of this compound based on its accurate mass, retention time, and fragmentation pattern.

    • Identify potential degradation products by searching for new peaks in the chromatograms of stressed samples and analyzing their mass spectra.

    • Quantify the remaining this compound in stability samples against a calibration curve to determine the rate of degradation.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output A This compound Sample B Stress Conditions (Acid, Base, Heat, etc.) A->B C Sample Extraction (if needed) B->C D LC-HRMS Separation & Detection C->D E Data Analysis: - Identify Degradants - Quantify Parent D->E F Stability Profile & Degradation Pathway E->F G This compound This compound (CRL-40,941) (Prodrug) Metabolism In Vivo Metabolism (Dehydroxylation) This compound->Metabolism Flmodafinil Flmodafinil (CRL-40,940) (Active Metabolite) Metabolism->Flmodafinil Action Dopamine Reuptake Inhibition Flmodafinil->Action

References

Unveiling Fladrafinil (CRL-40,941): A Deep Dive into its Historical and Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil, also known as CRL-40,941 or fluorafinil, is a synthetic wakefulness-promoting agent developed by the French pharmaceutical company Laboratoire L. Lafon in the 1970s.[1][2] As a bis(p-fluoro) ring-substituted derivative of adrafinil, it belongs to the eugeroic class of drugs, which includes the well-known compound modafinil.[2][3] Although patented in the 1980s, this compound was never marketed for medical use.[3] Its primary mechanism of action is understood to be the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. Preclinical data also suggests it may act as a norepinephrine transporter (NET) inhibitor and exhibits notable anti-aggressive properties, purportedly with greater potency than its parent compound, adrafinil. This technical guide provides a comprehensive overview of the historical development, synthesis, and known pharmacological properties of this compound, based on available scientific literature and patent documentation.

Introduction: A Derivative of Eugeroic Pioneers

The development of this compound is rooted in the research that followed the discovery of Adrafinil, a pioneering eugeroic. This compound represents a structural modification of Adrafinil, specifically the addition of two fluorine atoms to the para positions of the phenyl rings of the benzhydryl group. This chemical alteration was intended to modulate the compound's pharmacological profile. This compound shares a close structural relationship with modafinil, the primary active metabolite of adrafinil.

Synthesis and Chemical Properties

This compound is chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide. A general synthetic pathway for this class of compounds is outlined in the patent literature.

Experimental Protocol: Synthesis of Halogenobenzhydrylsulfinylacetohydroxamic Acids (General Method)

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the foundational patent (US4489095A) for this class of compounds describes a general multi-step process. The synthesis of related compounds, such as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide (Modafiendz), provides further insight into the likely synthetic route.

A plausible synthesis would involve the following key transformations:

  • Formation of the Thioether Intermediate: Reaction of bis(4-fluorophenyl)methanol with a thiol-containing reagent, such as thioglycolic acid, under acidic conditions.

  • Amide Formation: Conversion of the resulting carboxylic acid intermediate to an acetamide through reaction with hydroxylamine or a protected derivative.

  • Oxidation: Oxidation of the thioether to a sulfoxide using an oxidizing agent like hydrogen peroxide.

It is crucial to note that this represents a generalized pathway, and specific reaction conditions, such as solvents, temperatures, and catalysts, would require optimization for the successful synthesis of this compound.

Pharmacological Profile

The pharmacological activity of this compound is primarily characterized by its interaction with monoamine transporters.

Pharmacodynamics: Targeting Dopamine and Norepinephrine

The principal mechanism of action for this compound is the inhibition of the dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and enhanced dopaminergic signaling. This is believed to be the core mechanism behind its wakefulness-promoting effects. The bis(4-fluorophenyl)methyl group is thought to enhance its binding affinity at the DAT compared to non-fluorinated analogs.

In addition to its effects on dopamine, this compound is also understood to modulate the noradrenergic system by acting as a norepinephrine transporter (NET) inhibitor. This inhibition increases the synaptic availability of norepinephrine, which contributes to its effects on alertness and focus.

Table 1: Monoamine Transporter Binding Affinity of this compound

TransporterBinding Affinity (Kᵢ)
Dopamine Transporter (DAT)230 nM
Norepinephrine Transporter (NET)Data not available
Pharmacokinetics: Metabolism and Elimination

Detailed pharmacokinetic studies specifically on this compound in humans are lacking. However, based on its chemical structure and relationship to adrafinil, it is presumed to be a prodrug that is metabolized in the liver to an active metabolite, likely the corresponding modafinil analog (CRL-40,940 or flmodafinil). The metabolism of the related compound modafinil is known to be primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of inactive metabolites, modafinil acid and modafinil sulfone, which are then excreted by the kidneys.

Preclinical Observations: Anti-Aggressive Effects

Initial pharmacological assessments detailed in the patent literature highlighted this compound's anti-aggressive properties in animal models. Notably, this effect was not observed with its parent compound, adrafinil. The potency of this compound in eliciting this anti-aggressive response was reported to be three to four times greater than that of adrafinil.

Experimental Protocol: Evaluation of Spontaneous Motility and Anti-Aggressive Effects in Mice (as described in US Patent 4,489095A)

  • Animal Model: Male mice.

  • Spontaneous Motility:

    • Mice were placed in actimeters equipped with photoelectric cells.

    • The number of passages through the light beams was recorded over a 30-minute period following the administration of the test compound.

    • The percentage change in motility compared to a control group was calculated.

  • Anti-Aggressive Behavior (Isolation-Induced Aggression):

    • Mice were individually housed for a period of time to induce aggressive behavior.

    • Treated mice were then placed in a cage with a non-treated mouse.

    • The latency to the first attack and the number of attacks within a specified time period were recorded.

    • The results were compared to a control group to determine the anti-aggressive effect.

Note: The patent provides a general description of the methods used. Specific details such as the number of animals per group, specific dosages tested for this compound, and statistical analyses are not fully detailed in the publicly available document.

Historical Development Timeline

Fladrafinil_Development cluster_1970s 1970s cluster_1980s 1980s cluster_present Present discovery Discovery and Synthesis by Laboratoire L. Lafon [2, 5] patent Patent Filed for Halogenobenzhydrylsulfinyl- acetohydroxamic acids (US4489095A) [4, 6] discovery->patent Development status Never Marketed for Medical Use [4] patent->status Outcome research Used as a Research Chemical in Nootropic Studies [1] status->research

Figure 1. Historical development timeline of this compound (CRL-40,941).

Signaling Pathway

Fladrafinil_Mechanism This compound This compound (CRL-40,941) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Synaptic_Cleft_DA Increased Synaptic Dopamine DAT->Synaptic_Cleft_DA Leads to Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Synaptic_Cleft_NE Increased Synaptic Norepinephrine NET->Synaptic_Cleft_NE Leads to Wakefulness Wakefulness & Alertness Synaptic_Cleft_DA->Wakefulness Cognitive_Enhancement Cognitive Enhancement Synaptic_Cleft_DA->Cognitive_Enhancement Synaptic_Cleft_NE->Wakefulness Synaptic_Cleft_NE->Cognitive_Enhancement

Figure 2. Proposed signaling pathway for this compound's effects.

Conclusion and Future Directions

This compound (CRL-40,941) is a historically significant compound that emerged from the pioneering research into eugeroic agents. While its development did not proceed to clinical application, its unique pharmacological profile, particularly its potent dopamine transporter inhibition and reported anti-aggressive properties, makes it a subject of continued interest in the research community. The lack of comprehensive preclinical and clinical data, including detailed pharmacokinetics, toxicology, and a definitive norepinephrine transporter binding affinity, represents a significant knowledge gap. Future research should aim to elucidate these unknown parameters to fully characterize the therapeutic and safety profile of this compound. Such studies would provide a more complete understanding of this intriguing molecule and its potential applications in neuroscience and pharmacology.

References

Methodological & Application

Fladrafinil (CRL-40,941) Dosage Protocols for Rodent Behavioral Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fladrafinil (CRL-40,941) is a research chemical. The following information is intended for research purposes only and is not for human consumption. The dosage protocols described herein are based on available preclinical data for this compound and its structural analogs, Modafinil and Adrafinil. Due to the limited number of published studies specifically on this compound, these protocols should be considered as starting points. Researchers are strongly advised to conduct their own dose-finding studies to determine the optimal dosage for their specific experimental models and behavioral paradigms.

Introduction

This compound (CRL-40,941), a bis(p-fluoro) ring-substituted derivative of adrafinil, is a eugeroic or wakefulness-promoting agent.[1] Like its analogs, modafinil and adrafinil, this compound's primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[1] It is also understood to modulate the noradrenergic system.[1] Notably, preclinical observations suggest that this compound may be 3 to 4 times more potent than adrafinil and possesses anti-aggressive properties not observed with adrafinil.[1]

These application notes provide a summary of inferred dosage protocols for this compound in various rodent behavioral studies, based on data from its analogs. Detailed experimental methodologies for key behavioral assays are also presented.

Proposed Signaling Pathway of this compound

This compound's mechanism of action, like other eugeroics, involves the modulation of several neurotransmitter systems. The primary pathway is the inhibition of the dopamine transporter (DAT), which increases synaptic dopamine. It is also thought to inhibit the norepinephrine transporter (NET), increasing synaptic norepinephrine. This dual action on catecholamine systems is believed to underlie its wakefulness-promoting and cognitive-enhancing effects.

Fladrafinil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (CRL-40,941) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine_Vesicle Dopamine Synaptic_Cleft_DA Increased Dopamine Dopamine_Vesicle->Synaptic_Cleft_DA Release Norepinephrine_Vesicle Norepinephrine Synaptic_Cleft_NE Increased Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_DA->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft_DA->Dopamine_Receptor Activates Synaptic_Cleft_NE->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors Synaptic_Cleft_NE->Norepinephrine_Receptor Activates Cognitive_Effects Wakefulness & Cognitive Enhancement Dopamine_Receptor->Cognitive_Effects Norepinephrine_Receptor->Cognitive_Effects

Figure 1: Proposed signaling pathway of this compound.

Data Presentation: Dosage Tables

The following tables provide estimated dosage ranges for this compound based on the reported potency relative to Adrafinil and established effective doses of Modafinil in various rodent behavioral assays. These are starting point recommendations and must be validated by dose-response studies.

Table 1: Estimated this compound Dosages for Mice Behavioral Studies

Behavioral AssayAnalog & DosageEstimated this compound Dosage (i.p.)Estimated this compound Dosage (p.o.)Reference Compound
Locomotor Activity Modafinil: 10-75 mg/kg5-40 mg/kg10-80 mg/kgModafinil
Working Memory (T-Maze) Modafinil: 8-32 mg/kg4-16 mg/kg8-35 mg/kgModafinil
Cognitive Enhancement Modafinil: 64 mg/kg~30 mg/kg~60 mg/kgModafinil
Anti-Aggression Adrafinil (potency ratio)15-50 mg/kg30-100 mg/kgAdrafinil

Table 2: Estimated this compound Dosages for Rat Behavioral Studies

Behavioral AssayAnalog & DosageEstimated this compound Dosage (i.p.)Estimated this compound Dosage (p.o.)Reference Compound
Locomotor Activity Modafinil: 40-300 mg/kg20-150 mg/kg40-300 mg/kgModafinil
Working Memory (Radial Arm Maze) Modafinil: 1-10 mg/kg0.5-5 mg/kg1-10 mg/kgModafinil
Cognitive Enhancement (Y-Maze) Modafinil: 200-300 mg/kg100-150 mg/kg200-300 mg/kgModafinil
Wakefulness Promotion Modafinil: 75-150 mg/kg35-75 mg/kg70-150 mg/kgModafinil

Experimental Protocols

General Preparation and Administration of this compound

Vehicle Selection: this compound has low aqueous solubility. Common vehicles for its analogs include:

  • 5% gum arabic solution in saline.

  • A suspension in 0.5% carboxymethyl cellulose.

  • A solution in a mixture of DMSO (10%), Tween-80 (15%), and sterile saline (75%).

It is crucial to test the vehicle alone as a control in all experiments.

Administration Routes:

  • Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents, offering rapid absorption.

  • Oral Gavage (p.o.): Allows for precise oral dosing.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (7 days) Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior Group_Assignment Random Assignment to Groups (Vehicle, this compound Doses) Baseline_Behavior->Group_Assignment Drug_Administration This compound/Vehicle Administration (i.p. or p.o.) Group_Assignment->Drug_Administration Pre_Test_Interval Pre-Test Interval (e.g., 30-60 min) Drug_Administration->Pre_Test_Interval Behavioral_Assay Perform Behavioral Assay Pre_Test_Interval->Behavioral_Assay Data_Collection Data Collection and Scoring Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

References

Application Note: Quantification of Fladrafinil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fladrafinil (CRL-40,941) in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound (also known as CRL-40,941 or bisfluoroadrafinil) is a wakefulness-promoting agent and a derivative of adrafinil and modafinil.[1] As a research chemical, its pharmacokinetic and metabolic profiles are not yet fully characterized. A reliable and validated bioanalytical method is crucial for conducting preclinical and clinical research to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Modafinil-d5 or a structurally similar compound)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates (e.g., a Dionex UltiMate 3000 UPLC system).[2]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a Thermo Q-Exactive Orbitrap or a triple quadrupole mass spectrometer).[2]

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Thermo Hypersil Gold C18 (2.1 x 100 mm, 1.9 µm)[2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Gradient As described in Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The specific ion transitions for this compound are detailed in Table 3.

Table 3: Mass Spectrometry Parameters for this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 348.04764 ([M+Na]+)
Product Ion 1 (m/z) 203.06662
Product Ion 2 (m/z) 183.06041
Collision Energy Optimized for the specific instrument
Scan Type Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., LLOQ, Low, Mid, High).

Sample Preparation Protocol

The following protocol outlines the steps for extracting this compound from plasma samples.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of plasma sample is 2. Add 10 µL of Internal Standard plasma->is vortex1 3. Vortex mix for 10 seconds is->vortex1 ppt 4. Add 300 µL of cold acetonitrile vortex1->ppt vortex2 5. Vortex mix for 1 minute ppt->vortex2 centrifuge 6. Centrifuge at 10,000 x g for 10 min at 4°C vortex2->centrifuge supernatant 7. Transfer supernatant to a clean tube centrifuge->supernatant evaporate 8. Evaporate to dryness under nitrogen supernatant->evaporate reconstitute 9. Reconstitute in 100 µL of mobile phase A evaporate->reconstitute inject 10. Inject into LC-MS/MS system reconstitute->inject

Caption: Plasma sample preparation workflow.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results are presented in Table 4.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ 1< 15< 15± 15± 15
Low QC 3< 15< 15± 15± 15
Mid QC 75< 15< 15± 15± 15
High QC 750< 15< 15± 15± 15
Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The results are shown in Table 5.

Table 5: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC 3> 85
Mid QC 75> 85
High QC 750> 85

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and other research studies.

Signaling Pathway and Experimental Workflow

As this compound is a research chemical with limited publicly available data on its specific signaling pathways, a diagram of its mechanism of action is not included. The experimental workflow is detailed in the protocol section and visualized in the sample preparation workflow diagram. The logical relationship for a typical pharmacokinetic study workflow is presented below.

G cluster_pk_study Pharmacokinetic Study Workflow dosing Dosing of this compound sampling Serial blood sampling dosing->sampling processing Plasma processing sampling->processing extraction Sample extraction (as per protocol) processing->extraction analysis LC-MS/MS analysis extraction->analysis data Data processing and concentration calculation analysis->data pk_analysis Pharmacokinetic parameter calculation data->pk_analysis

Caption: General pharmacokinetic study workflow.

References

Administration Routes for Fladrafinil in Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fladrafinil (CRL-40,941) is a eugeroic, or wakefulness-promoting agent, closely related to adrafinil and modafinil.[1] It is a prodrug to flmodafinil (CRL-40,940). In preclinical animal research, this compound has been noted for its anti-aggressive properties, an effect not observed with adrafinil.[1] As a research chemical, establishing standardized administration protocols is crucial for ensuring the reproducibility and validity of experimental findings. This document provides detailed application notes and protocols for the common administration routes of this compound in animal models, based on available data and methodologies for structurally similar compounds.

Note: Direct and detailed published protocols for the administration of this compound in animal research are limited. The following protocols are based on established methods for closely related compounds such as adrafinil, modafinil, and flmodafinil, and should be adapted and validated for specific experimental needs.

Data Presentation: Quantitative Administration Parameters

The following table summarizes key quantitative data for this compound and its analogs administered via various routes in animal models. Due to the limited availability of data specifically for this compound, information from studies on adrafinil, modafinil, and flmodafinil is included for reference and to guide dose selection.

CompoundAnimal ModelAdministration RouteDosage RangeVehicleKey FindingsReference
This compound (CRL-40,941) -By MouthAnecdotal: 30-80 mg/day (human equivalent)Not specified in research literature3-4 times more potent than adrafinil in producing anti-aggressive effects in animals.[1][1]
Adrafinil Aged Beagle DogsOral20 mg/kgPlacebo control (vehicle not specified)Improved discrimination learning.[2]
Modafinil RatsOral Gavage20-600 mg/kgNot specifiedFacilitated intracranial self-stimulation.
Modafinil RatsOral (in palatable jelly)30 mg/kgGelatin tabletComparable brain tissue concentration to oral gavage.
Flmodafinil (CRL-40,940) MiceNot specified64 mg/kgNot specifiedProduced 151 minutes of wakefulness.
(S)-(+)-flmodafinil (JBG1-048) & (R)-(-)-flmodafinil (JBG1-049) RatsIntravenous10-32 mg/kg (cumulative)10% DMSO, 15% TWEEN-80, 75% sterile waterIncreased dopamine levels in the nucleus accumbens.

Experimental Protocols

Oral Gavage (p.o.) Administration

Oral gavage is a common and precise method for administering liquid formulations directly into the stomach of an animal.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of 10% DMSO and 90% corn oil)

  • Analytical balance

  • Mortar and pestle (optional, for suspension)

  • Magnetic stirrer and stir bar

  • Appropriately sized gavage needles (stainless steel or flexible plastic)

  • Syringes

Protocol:

  • Preparation of this compound Suspension:

    • Accurately weigh the required amount of this compound powder.

    • If preparing a suspension, triturate the powder in a mortar with a small amount of the vehicle to create a uniform paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve the desired final concentration. Ensure the suspension is homogenous before each administration.

    • For a solution, dissolve the this compound powder in the chosen solvent system with the aid of a magnetic stirrer. Gentle warming may be required for some vehicles, but stability at that temperature should be confirmed.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the formulation to administer.

    • Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the level of the animal's incisors.

    • Attach the syringe containing the this compound formulation to the gavage needle.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.

    • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Once the needle is in the correct position, dispense the solution slowly and steadily.

    • Withdraw the needle gently in a single motion.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common parenteral route of administration for systemic drug delivery.

Materials:

  • This compound powder

  • Sterile vehicle solution (e.g., sterile saline, 10% DMSO in sterile saline, or a solution of 10% DMSO, 15% TWEEN-80, and 75% sterile water)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Vortex mixer or sonicator

Protocol:

  • Preparation of this compound Solution:

    • Aseptically prepare the this compound solution in a sterile environment.

    • Dissolve the accurately weighed this compound powder in the chosen sterile vehicle. Use a vortex mixer or sonicator to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Animal Handling and Injection:

    • Weigh the animal to determine the correct injection volume.

    • Gently restrain the animal. For mice, this can be done by scruffing the back of the neck to expose the abdomen. For rats, manual restraint with the animal on its back is common.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions at the injection site.

Mandatory Visualizations

Signaling Pathway of this compound

Fladrafinil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Postsynaptic_Effect Increased Wakefulness Cognitive Enhancement Dopamine_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->DAT Inhibition

Caption: Proposed signaling pathway of this compound's primary mechanism of action.

Experimental Workflow: Oral Gavage Administration

Oral_Gavage_Workflow start Start prep_formulation Prepare this compound Formulation start->prep_formulation weigh_animal Weigh Animal prep_formulation->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose restrain_animal Restrain Animal calculate_dose->restrain_animal insert_needle Insert Gavage Needle restrain_animal->insert_needle administer_dose Administer Dose insert_needle->administer_dose withdraw_needle Withdraw Needle administer_dose->withdraw_needle monitor_animal Monitor Animal withdraw_needle->monitor_animal end End monitor_animal->end

Caption: Step-by-step experimental workflow for oral gavage administration.

Logical Relationship: this compound and its Analogs

Fladrafinil_Analogs Adrafinil Adrafinil Modafinil Modafinil Adrafinil->Modafinil is a prodrug to This compound This compound (CRL-40,941) Adrafinil->this compound is an analog of Flmodafinil Flmodafinil (CRL-40,940) Modafinil->Flmodafinil is an analog of This compound->Flmodafinil is a prodrug to

Caption: The prodrug and analog relationships between this compound and related compounds.

References

Application Notes and Protocols for Studying Cognitive Enhancement in Animal Models with Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are designed for researchers, scientists, and drug development professionals. Fladrafinil (CRL-40,941) is a research chemical and is not approved for human consumption. All research should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Introduction

This compound (also known as fluorafinil or CRL-40,941) is a eugeroic, or wakefulness-promoting agent, that is structurally related to Modafinil and Adrafinil.[1] It is a derivative of Adrafinil and is believed to act primarily as a dopamine reuptake inhibitor, which is thought to contribute to its potential cognitive-enhancing effects.[1] Notably, some animal studies have suggested that this compound may possess anti-aggressive properties not observed with Adrafinil.[1]

Despite its availability as a research chemical, there is a significant lack of published scientific literature detailing the use of this compound in animal models for cognitive enhancement. Consequently, the following protocols and data are based on studies conducted with its close structural analogs, Modafinil and Adrafinil. These should serve as a starting point for researchers designing studies with this compound, and it is strongly recommended that pilot studies be conducted to determine the optimal dosage, timing of administration, and potential behavioral effects of this compound in the chosen animal model.

Proposed Mechanism of Action

This compound is thought to enhance cognitive function by modulating several key neurotransmitter systems in the brain.[2] The primary proposed mechanism is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in brain regions associated with motivation, attention, and executive function. Additionally, like Modafinil, it may influence the norepinephrine and histamine systems, further promoting wakefulness and alertness. Some evidence also suggests an interaction with the orexin/hypocretin system, which plays a crucial role in regulating arousal and wakefulness.

This compound Proposed Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits DA_vesicle Dopamine (DA) DAT->DA_vesicle Reuptake DA_synapse DA DA_vesicle->DA_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Cognitive_Enhancement Cognitive Enhancement DA_receptor->Cognitive_Enhancement Activates

Figure 1: Proposed mechanism of this compound's action on dopaminergic synapses.

Pharmacokinetics

There is a lack of published pharmacokinetic data for this compound in common animal models such as rats and mice. For its parent compound, Adrafinil, it is known to be a prodrug that is metabolized in the liver to Modafinil.[3] The half-life of the active R-enantiomer of Modafinil is approximately 12 to 15 hours in humans. When designing experiments with this compound, it is crucial to consider that its onset and duration of action may differ from Modafinil and Adrafinil. Therefore, initial pharmacokinetic studies are highly recommended to determine key parameters such as bioavailability, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) in the specific animal model being used. This information is vital for selecting appropriate pre-treatment intervals for behavioral testing.

Experimental Protocols for Cognitive Assessment

The following are generalized protocols for commonly used cognitive tests in rodents. These should be adapted and optimized for studies involving this compound.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • Submerged escape platform (10-15 cm in diameter).

  • Video tracking software.

  • Distinct visual cues placed around the room.

Protocol:

  • Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform.

  • Acquisition Training (Days 2-5):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall of the pool.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.

    • Administer this compound or vehicle at a predetermined time before the first trial of each day (e.g., 30-60 minutes, to be determined by pilot studies).

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel starting position.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.

Data to Collect:

  • Escape latency (time to find the platform) during acquisition.

  • Swim speed.

  • Time spent in the target quadrant during the probe trial.

  • Number of platform location crossings during the probe trial.

Morris Water Maze Workflow Start Start Habituation Day 1: Habituation (60s free swim) Start->Habituation Acquisition Days 2-5: Acquisition Training (4 trials/day) Habituation->Acquisition Probe_Trial Day 6: Probe Trial (Platform removed, 60s swim) Acquisition->Probe_Trial Data_Analysis Data Analysis Probe_Trial->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for the Morris Water Maze experiment.

Radial Arm Maze (RAM) for Working and Reference Memory

The RAM task assesses both working memory (remembering which arms have been visited within a trial) and reference memory (learning which arms are consistently baited).

Materials:

  • An elevated radial maze with 8 or 12 arms radiating from a central platform.

  • Food rewards (e.g., sucrose pellets).

  • Video tracking software.

Protocol:

  • Habituation and Food Restriction:

    • Handle animals for several days prior to the experiment.

    • Restrict food intake to maintain animals at 85-90% of their free-feeding body weight.

    • Habituate animals to the maze by placing food rewards throughout all arms for 2-3 days.

  • Training (Daily sessions):

    • Bait a specific subset of arms (e.g., 4 out of 8) with a food reward. This set of baited arms remains the same for each animal across all training days (for reference memory).

    • Place the animal on the central platform and allow it to freely explore the maze and consume the rewards.

    • A trial ends when all baited arms have been visited or after a set time limit (e.g., 5-10 minutes).

    • Administer this compound or vehicle at a predetermined time before each session.

  • Data Collection:

    • Record the number of working memory errors (re-entry into an arm already visited within the same trial).

    • Record the number of reference memory errors (entry into an arm that is never baited).

    • Record the latency to complete the task.

Data to Collect:

  • Number of working memory errors per trial.

  • Number of reference memory errors per trial.

  • Time to find all rewards.

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Materials:

  • An open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.

  • Video tracking software.

Protocol:

  • Habituation (Day 1):

    • Place each animal in the empty arena for 5-10 minutes to acclimate.

  • Familiarization/Training (Day 2, T1):

    • Place two identical objects in the arena.

    • Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Administer this compound or vehicle at a predetermined time before this session.

  • Test/Recognition (Day 2, T2):

    • After a retention interval (e.g., 1-24 hours), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore for 5 minutes.

    • Record the time spent exploring each object (sniffing or touching with the nose or paws).

Data to Collect:

  • Time spent exploring the familiar object (Tf).

  • Time spent exploring the novel object (Tn).

  • Discrimination Index (DI): (Tn - Tf) / (Tn + Tf).

Data Presentation: Cognitive Performance with Modafinil and Adrafinil

As no quantitative data for this compound is available, the following tables summarize representative findings from studies on Modafinil and Adrafinil in rodent cognitive tasks. This information can be used as a reference for expected outcomes and for power calculations when designing new studies.

Table 1: Effects of Modafinil on Radial Arm Maze Performance in Rats

Treatment Group Dose (mg/kg, i.p.) Working Memory Errors (Mean ± SD) Reference Memory Errors (Mean ± SD) Latency to Completion (s, Mean ± SD)
Vehicle - 1.8 ± 0.5 0.4 ± 0.2 180 ± 30
Modafinil 1 1.2 ± 0.4* 0.3 ± 0.2 150 ± 25
Modafinil 5 0.8 ± 0.3** 0.2 ± 0.1 120 ± 20**
Modafinil 10 0.7 ± 0.3** 0.2 ± 0.1 115 ± 18**

Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Effects of Adrafinil on Discrimination Learning in Aged Canines

Treatment Group Dose (mg/kg, p.o.) Trials to Criterion (Mean ± SEM) Errors to Criterion (Mean ± SEM)
Placebo - 35 ± 5 40 ± 6
Adrafinil 20 20 ± 4* 25 ± 5*

Data are adapted from studies on aged canines and are presented to illustrate potential cognitive-enhancing effects. *p < 0.05 compared to placebo.

Experimental Design and Considerations

Cognitive Enhancement Study Workflow Start Start: Define Research Question Animal_Model Select Animal Model (e.g., Rats, Mice) Start->Animal_Model Pilot_Study Conduct Pilot Study (Dosage, Timing, Side Effects) Animal_Model->Pilot_Study Cognitive_Test Select Cognitive Test (MWM, RAM, NOR) Pilot_Study->Cognitive_Test Experimental_Groups Define Experimental Groups (Vehicle, this compound doses) Cognitive_Test->Experimental_Groups Behavioral_Testing Perform Behavioral Testing Experimental_Groups->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Interpretation Interpretation of Results Data_Collection->Interpretation End End: Conclusion and Reporting Interpretation->End

Figure 3: Logical workflow for a typical cognitive enhancement study.

Key considerations for researchers:

  • Dose-Response Relationship: It is essential to establish a dose-response curve for this compound's effects on cognition. The doses used for Modafinil and Adrafinil may not be directly translatable.

  • Timing of Administration: The pre-treatment interval should be optimized based on the pharmacokinetic profile of this compound in the specific animal model.

  • Control Groups: Always include a vehicle-treated control group to account for the effects of injection stress and handling.

  • Locomotor Activity: this compound is a wakefulness-promoting agent and may increase locomotor activity. It is crucial to monitor and account for changes in activity levels, as this can confound the interpretation of cognitive test results. An open-field test should be conducted to assess the effects of this compound on locomotor activity.

  • Blinding: To avoid experimenter bias, the person conducting the behavioral testing and data analysis should be blind to the treatment conditions.

  • Ethical Considerations: All animal experiments should be designed to minimize pain and distress and should be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Assessing the Wakefulness-Promoting Effects of Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fladrafinil (CRL-40,941), a eugeroic compound, is a bis(p-fluoro) ring-substituted derivative of adrafinil.[1][2] As a research chemical, it has garnered interest for its potential wakefulness-promoting and cognitive-enhancing properties.[3][4] These application notes provide a detailed experimental design for researchers to assess the wakefulness-promoting effects of this compound in a preclinical setting. The protocols herein describe in vivo electroencephalography (EEG) and electromyography (EMG) for direct measurement of sleep-wake states and locomotor activity for behavioral assessment of stimulant properties.

Mechanism of Action Overview

This compound's mechanism of action is believed to be multifactorial, primarily targeting key neurotransmitter systems involved in arousal and wakefulness.

  • Dopamine and Norepinephrine Reuptake Inhibition: Similar to its analogue modafinil, this compound is thought to act as a dopamine and norepinephrine reuptake inhibitor.[1] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the synaptic concentrations of these catecholamines, leading to enhanced neuronal activity in brain regions associated with wakefulness and alertness.

  • Orexin System Modulation: Evidence suggests an indirect influence on the orexin (hypocretin) system. Orexinergic neurons in the hypothalamus play a crucial role in maintaining long bouts of wakefulness. This compound may potentiate orexin signaling, contributing to its sustained wake-promoting effects.

  • Histaminergic System Interaction: The histaminergic system, originating in the tuberomammillary nucleus (TMN) of the hypothalamus, is another key regulator of wakefulness. This compound may enhance histaminergic neurotransmission, further promoting an alert state.

Experimental Design

A comprehensive preclinical assessment of this compound's wakefulness-promoting effects should involve both direct physiological monitoring and behavioral assays. This allows for a thorough characterization of its efficacy and potential side-effect profile.

In Vivo Electrophysiology (EEG/EMG)

This is the gold standard for objectively measuring sleep-wake states in rodents. Surgical implantation of electrodes allows for continuous recording of brain activity (EEG) and muscle tone (EMG), which are used to differentiate between wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

Behavioral Assessment (Locomotor Activity)

Spontaneous locomotor activity is a well-established behavioral measure to assess the stimulant properties of a compound. An increase in locomotor activity is indicative of a central nervous system stimulant effect.

Experimental Protocols

Protocol 1: In Vivo EEG/EMG Recording in Rodents

1.1. Surgical Implantation of Electrodes

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g).

  • Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine/xylazine.

  • Procedure:

    • Secure the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes through the skull for EEG electrode placement. Typical coordinates for rats (from Bregma):

      • Frontal cortex: AP +2.0 mm, ML ±2.0 mm

      • Parietal cortex: AP -2.0 mm, ML ±2.0 mm

    • Insert stainless steel screw electrodes into the burr holes until they touch the dura mater.

    • For EMG recordings, insert two insulated, flexible wires into the nuchal (neck) muscles.

    • Connect the EEG and EMG electrodes to a headmount connector.

    • Secure the headmount to the skull using dental acrylic.

    • Suture the scalp incision.

    • Administer post-operative analgesics and allow for a 7-10 day recovery period.

1.2. EEG/EMG Recording

  • Habituation: Acclimate the animals to the recording chambers and tethered recording cables for 2-3 days prior to the experiment.

  • Recording Setup:

    • House animals individually in recording chambers with controlled lighting (12:12 light/dark cycle) and temperature.

    • Connect the animal's headmount to a commutator and amplifier system to allow for free movement.

    • Record EEG and EMG signals continuously for a 24-hour baseline period, followed by a 24-hour post-dosing period.

  • Data Acquisition:

    • Sampling Rate: ≥256 Hz

    • Filters:

      • EEG: 0.5-35 Hz bandpass

      • EMG: 10-100 Hz bandpass

1.3. Data Analysis: Sleep-Wake Scoring

  • Epoch Length: Score the recordings in 10-second epochs.

  • Scoring Criteria:

    • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.

    • REM Sleep: Low-amplitude, mixed-frequency EEG with a prominent theta rhythm; muscle atonia (lowest EMG amplitude).

  • Parameters to Analyze:

    • Total time spent in wakefulness, NREM sleep, and REM sleep.

    • Latency to sleep onset.

    • Number and duration of sleep/wake bouts.

    • EEG power spectral analysis (e.g., changes in delta, theta, alpha, and beta frequency bands during wakefulness).

Protocol 2: Locomotor Activity Assessment

2.1. Apparatus

  • Use automated locomotor activity chambers equipped with infrared beams to detect movement. Each chamber should be placed in a sound-attenuating and light-controlled cubicle.

2.2. Procedure

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate the animals to the locomotor chambers for 30-60 minutes.

  • Dosing: Administer this compound or vehicle (e.g., saline, DMSO) via the desired route (e.g., intraperitoneal, oral gavage).

  • Testing: Immediately after dosing, place the animal in the center of the locomotor activity chamber.

  • Data Collection: Record locomotor activity continuously for a period of 60-120 minutes. Data is typically binned in 5-minute intervals.

2.3. Data Analysis

  • Primary Measures:

    • Total distance traveled.

    • Number of horizontal and vertical beam breaks.

  • Analysis: Compare the locomotor activity of this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between different dose groups and the control group.

Table 1: Effects of this compound on Sleep-Wake Architecture in Rodents

Treatment GroupDose (mg/kg)Total Wake Time (min)% Change from VehicleNREM Sleep (min)REM Sleep (min)Sleep Latency (min)
Vehicle--
This compound10
This compound30
This compound100

Table 2: Effects of this compound on Locomotor Activity in Rodents

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)% Change from VehicleHorizontal Beam BreaksVertical Beam Breaks
Vehicle--
This compound10
This compound30
This compound100

Table 3: Hypothetical Dose-Response Data for this compound (based on preclinical data of similar compounds)

ParameterVehicleThis compound (30 mg/kg)This compound (100 mg/kg)This compound (300 mg/kg)
% Time in Wakefulness (First 4h post-dose)35%55%75%90%
Locomotor Activity (counts/hr)800120018002500
EEG Delta Power (during wake)100%85%70%60%

Visualizations

Signaling Pathways

Fladrafinil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Norepinephrine Norepinephrine AR Adrenergic Receptor Norepinephrine->AR Binds Wakefulness Increased Wakefulness and Arousal D1R->Wakefulness Promotes AR->Wakefulness Promotes This compound This compound This compound->DAT Inhibits This compound->NET Inhibits

Caption: Proposed mechanism of this compound action.

Orexin_Histamine_Pathway This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Acts on Orexin_Neurons Orexin Neurons Hypothalamus->Orexin_Neurons Stimulates TMN Tuberomammillary Nucleus (TMN) Orexin_Neurons->TMN Activates Histamine_Release Histamine Release TMN->Histamine_Release Increases Wakefulness Wakefulness Histamine_Release->Wakefulness Promotes

Caption: Putative orexin and histamine pathway modulation.

Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (7 days) Start->Animal_Acclimation Surgery EEG/EMG Electrode Implantation Animal_Acclimation->Surgery Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Baseline_Recording Baseline EEG/EMG & Locomotor Activity (24h) Habituation->Baseline_Recording Dosing This compound/Vehicle Administration Baseline_Recording->Dosing Post_Dose_Recording Post-Dose EEG/EMG & Locomotor Activity (24h) Dosing->Post_Dose_Recording Data_Analysis Data Analysis: - Sleep-Wake Scoring - Locomotor Activity Quantification - Statistical Analysis Post_Dose_Recording->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for assessing this compound.

References

Fladrafinil as a Pharmacological Tool for Studying Dopamine Reuptake Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fladrafinil (also known as CRL-40,941) is a eugeroic, or wakefulness-promoting agent, that is structurally related to modafinil and adrafinil.[1][2] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the brain.[2] This property makes this compound a valuable pharmacological tool for researchers studying the dopaminergic system, particularly the process of dopamine reuptake and its role in various physiological and pathological conditions. These application notes provide a comprehensive overview of this compound's use in this context, including its pharmacological profile, detailed experimental protocols, and visualizations of key pathways and workflows.

This compound's chemical structure, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide, is a derivative of adrafinil with two fluorine atoms substituted on the phenyl rings.[1][3] This modification is believed to enhance its binding affinity for the dopamine transporter.

Data Presentation: Pharmacological Profile of this compound and Related Compounds

The following table summarizes the available quantitative data on the binding affinity of this compound and its structural analogs for the major monoamine transporters. This data is essential for understanding the potency and selectivity of this compound as a dopamine reuptake inhibitor.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
This compound (CRL-40,941) 230Data Not AvailableData Not Available--
(±)-Modafinil~2520>10,000>10,000>3.97>3.97
(R)-Modafinil (Armodafinil)>2000>10,000>10,000>5>5
Flmodafinil (CRL-40,940)~919>10,000>10,000>10.88>10.88

Mandatory Visualizations

Signaling Pathway of Dopamine Reuptake Inhibition by this compound

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Postsynaptic_response Postsynaptic Response DA_receptor->Postsynaptic_response This compound This compound This compound->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition by this compound.

Experimental Workflow for In Vitro Radioligand Binding Assay

prep Prepare Membranes Expressing DAT radioligand Add Radiolabeled Ligand (e.g., [3H]WIN 35,428) prep->radioligand competitor Add Competing Ligand (this compound at various concentrations) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate Ki from IC50) quantification->analysis

Caption: Workflow for determining this compound's binding affinity at DAT.

Experimental Workflow for In Vivo Microdialysis

surgery Stereotaxic Surgery: Implant Microdialysis Probe in Target Brain Region recovery Animal Recovery surgery->recovery baseline Collect Baseline Dialysate Samples recovery->baseline administration Administer this compound (e.g., i.p.) baseline->administration collection Collect Post-Administration Dialysate Samples at Timed Intervals administration->collection analysis Analyze Dopamine Concentration in Dialysate (e.g., HPLC-ECD) collection->analysis data_analysis Data Analysis: Plot Dopamine Concentration vs. Time analysis->data_analysis

References

Application Notes and Protocols for Evaluating the Anti-Aggressive Properties of Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Fladrafinil's anti-aggressive properties. Due to the limited availability of specific studies on this compound, the following protocols are based on established methodologies for assessing aggression in rodent models and the known pharmacology of this compound and related eugeroic compounds.

Introduction

This compound (CRL-40,941) is a eugeroic, or wakefulness-promoting agent, that is structurally related to Adrafinil and Modafinil.[1] Anecdotal evidence and limited preclinical information suggest that this compound may possess anti-aggressive properties, a characteristic not commonly associated with other stimulants.[2] It is reported to be 3 to 4 times more potent than Adrafinil in its anti-aggressive action.[1] The proposed mechanism of action involves the modulation of several neurotransmitter systems, including dopamine, norepinephrine, histamine, and GABA.[3] These notes provide detailed protocols for investigating these potential anti-aggressive effects in a controlled laboratory setting.

Pharmacological Profile of this compound

PropertyDescription
Drug Name This compound (CRL-40,941)
Drug Class Eugeroic, Wakefulness-promoting agent
Anecdotal Dosage (Human) 30-200 mg/day (Not for human consumption, research purposes only)[3]
Proposed Mechanism of Action Modulation of dopaminergic, adrenergic, histaminergic, and GABAergic systems
Reported Anti-Aggressive Potency 3-4 times more potent than Adrafinil

Experimental Protocols

Two primary behavioral paradigms are recommended for evaluating the anti-aggressive effects of this compound in rodents: the Resident-Intruder Test and the Isolation-Induced Aggression Model.

Protocol 1: Resident-Intruder Test

This paradigm is a standardized method to measure offensive aggression in a semi-naturalistic setting.

Objective: To assess the effect of this compound on territorial aggression in male rodents.

Materials:

  • Male rodents (mice or rats) of a strain known to exhibit territorial aggression.

  • Standard laboratory cages.

  • This compound (powder form, to be dissolved in a suitable vehicle).

  • Vehicle solution (e.g., sterile water, saline, or 0.5% carboxymethylcellulose).

  • Intruder animals (smaller, non-aggressive males of the same species).

  • Video recording equipment.

  • Behavioral analysis software (optional, but recommended for accurate scoring).

Procedure:

  • Animal Housing and Acclimation:

    • House male rodents individually for at least one week prior to the experiment to establish residency and territoriality.

    • Maintain a regular 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. Due to the lack of established doses, a dose-response study is recommended. Based on anecdotal human doses, a starting range for rodents could be hypothesized (e.g., 10, 30, and 100 mg/kg, administered intraperitoneally or orally).

    • Administer the selected dose of this compound or vehicle to the resident animal 30-60 minutes prior to the behavioral test.

  • Resident-Intruder Encounter:

    • Introduce a smaller, unfamiliar male intruder into the resident's home cage.

    • Record the interaction for a set period, typically 10 minutes.

    • Observe and score the aggressive behaviors of the resident.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the behaviors.

    • Key parameters to measure include:

      • Latency to the first attack.

      • Number of attacks.

      • Total duration of aggressive behaviors (e.g., biting, tail rattling, chasing).

      • Frequency of non-aggressive social behaviors (e.g., sniffing, grooming).

      • Locomotor activity to control for sedative or hyperactive effects.

  • Data Analysis:

    • Compare the behavioral parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary (Hypothetical)

Treatment GroupLatency to First Attack (s)Number of AttacksTotal Duration of Aggression (s)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
This compound (30 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
This compound (100 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
Protocol 2: Isolation-Induced Aggression Model

This model is used to induce heightened aggression in male rodents through prolonged social isolation.

Objective: To determine if this compound can reduce aggression induced by long-term social isolation.

Materials:

  • Male mice of a strain susceptible to isolation-induced aggression (e.g., C57BL/6).

  • Individual housing cages.

  • This compound and vehicle solution.

  • Intruder animals (non-aggressive, group-housed males).

  • Video recording and analysis equipment.

Procedure:

  • Induction of Aggression:

    • House male mice individually for a period of 4-6 weeks to induce aggressive behavior.

  • Drug Administration:

    • Administer this compound or vehicle at various doses (as determined in a preliminary dose-finding study) 30-60 minutes before the test.

  • Aggression Testing:

    • Introduce an intruder mouse into the home cage of the isolated resident.

    • Record the interaction for a predetermined duration (e.g., 5-10 minutes).

  • Behavioral Scoring:

    • Score the aggressive encounters for the same parameters as in the Resident-Intruder Test (latency, frequency, and duration of attacks).

  • Data Analysis:

    • Analyze the data to compare the effects of different doses of this compound on the levels of aggression.

Quantitative Data Summary (Hypothetical)

Treatment GroupLatency to First Attack (s)Number of AttacksTotal Duration of Aggression (s)
Vehicle Control (Isolated)Mean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg) (Isolated)Mean ± SEMMean ± SEMMean ± SEM
This compound (30 mg/kg) (Isolated)Mean ± SEMMean ± SEMMean ± SEM
This compound (100 mg/kg) (Isolated)Mean ± SEMMean ± SEMMean ± SEM
Group-Housed ControlMean ± SEMMean ± SEMMean ± SEM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways involved in this compound's anti-aggressive effects and the experimental workflows.

G cluster_workflow Experimental Workflow: Resident-Intruder Test start Start: Individually house male rodents (≥ 1 week) drug_admin Administer this compound or Vehicle start->drug_admin intruder Introduce intruder male drug_admin->intruder record Record interaction (10 min) intruder->record score Score aggressive behaviors (latency, frequency, duration) record->score analyze Statistical Analysis score->analyze end End: Evaluate anti-aggressive effect analyze->end

Caption: Workflow for the Resident-Intruder Test.

G cluster_pathway Putative Signaling Pathway for this compound's Anti-Aggressive Effects cluster_da Dopaminergic System cluster_na Adrenergic System cluster_gaba GABAergic System This compound This compound DAT Dopamine Transporter (DAT) (Inhibition) This compound->DAT NET Norepinephrine Transporter (NET) (Inhibition) This compound->NET GABA_A GABA-A Receptor (Positive Allosteric Modulation) This compound->GABA_A GABA_release ↓ GABA Release (in some areas) This compound->GABA_release DA ↑ Extracellular Dopamine DAT->DA D2R D2 Receptor Modulation DA->D2R Aggression ↓ Aggressive Behavior D2R->Aggression Modulates impulsivity & reward seeking NE ↑ Extracellular Norepinephrine NET->NE Alpha1 α1-Adrenergic Receptor Modulation NE->Alpha1 Alpha1->Aggression Modulates arousal & stress response GABA_A->Aggression Enhances inhibitory tone GABA_release->Aggression Disinhibition in specific circuits

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Fladrafinil (CRL-40,941)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fladrafinil, also known as CRL-40,941 or bisfluoroadrafinil, is a wakefulness-promoting agent related to Modafinil and Adrafinil.[1] As a substance used in research and sold as a nootropic, ensuring its chemical purity is critical for the safety, efficacy, and reproducibility of scientific investigations.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of pharmaceutical substances by separating the main compound from any impurities or degradation products.[3][4] This document provides a detailed protocol for the determination of this compound purity using a Reverse-Phase HPLC (RP-HPLC) method.

While a specific, validated HPLC method for this compound is not extensively published, a robust method can be adapted from established procedures for its structural analogs like Modafinil, Adrafinil, and other related compounds.[5] The method detailed below is based on a liquid chromatography approach developed for separating Modafinil and its novel analogs, including this compound (CRL-40,941).

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV-Vis detector, quaternary or binary pump, autosampler, and column oven (e.g., Agilent 1100/1200 series, Waters Alliance, or similar).

  • Column: Thermo Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or equivalent high-resolution C18 column.

  • Data Acquisition Software: Chromatography data station (e.g., ChemStation, Empower, or Chromeleon).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.22 µm or 0.45 µm PTFE or nylon filters.

  • Solvents and Reagents: HPLC grade Acetonitrile (ACN), HPLC grade water, and Formic Acid (reagent grade, ~99%).

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
Stationary Phase (Column) Thermo Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient Elution (Example profile below)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 5 µL
Run Time ~15 minutes

Example Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation:

    • Prepare a mixture of Water:Acetonitrile (90:10 v/v) containing 0.1% formic acid. This diluent is used for preparing both standard and sample solutions to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix well.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

    • Filter through a 0.22 µm syringe filter before injection.

  • Sample Solution (e.g., 50 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution steps as for the Standard Stock Solution to prepare a 500 µg/mL solution.

    • Perform a further 1-in-10 dilution (e.g., 5.0 mL into a 50 mL flask) with diluent to achieve a final nominal concentration of 50 µg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

Experimental Workflow

The logical flow from preparation to final analysis is crucial for obtaining reliable and reproducible results.

HPLC_Workflow This compound HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phases (A: Water + 0.1% FA) (B: ACN + 0.1% FA) sys_setup System Setup & Equilibration (Column, Flow Rate, Temp) prep_mobile_phase->sys_setup prep_standard Prepare Standard Solution (50 µg/mL) sys_suit System Suitability Test (Inject Standard 5x) prep_standard->sys_suit prep_sample Prepare Sample Solution (50 µg/mL) analysis Sequence Injection (Blank, Standard, Samples) prep_sample->analysis sys_setup->sys_suit sys_suit->analysis If SST Passes integration Integrate Chromatograms analysis->integration purity_calc Calculate Purity (% Area) integration->purity_calc reporting Generate Final Report purity_calc->reporting

Caption: Workflow for this compound purity analysis by HPLC.

Data Presentation and Calculations

System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure valid results. This is typically achieved by making five replicate injections of the Working Standard Solution.

ParameterAcceptance CriteriaExample ResultStatus
Tailing Factor (Asymmetry) ≤ 2.01.15Pass
Theoretical Plates (N) ≥ 200012500Pass
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.45%Pass
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.12%Pass
Purity Calculation

The purity of the this compound sample is determined by the area percent method. This calculation assumes that all components of the mixture have a similar response factor at the detection wavelength.

Formula:

Purity (%) = (Area of this compound Peak / Sum of Areas of All Peaks) x 100

Example Data Summary

The table below presents hypothetical results for a this compound sample analysis.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.4515.60.15Impurity A
25.8925.90.25Impurity B
37.52 10298.5 99.50 This compound
49.1210.40.10Impurity C
Total 10350.4 100.00

Potential Impurities: The analytical method should be capable of separating this compound from potential process-related impurities and degradation products. For eugeroics like this compound, potential degradation pathways could involve oxidation of the sulfinyl group or hydrolysis. The developed method must demonstrate specificity to distinguish the active pharmaceutical ingredient (API) from these related substances.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for determining the purity of this compound. By employing a high-resolution C18 column and a gradient elution with a UV detector, this protocol allows for the effective separation and quantification of the main component from potential impurities. Adherence to the system suitability criteria is essential for ensuring the validity of the analytical results. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound and related nootropic compounds.

References

Troubleshooting & Optimization

Optimizing Fladrafinil dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fladrafinil (CRL-40,941)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of this compound (CRL-40,941). The information is presented in a question-and-answer format to address specific issues that may be encountered during research.

Disclaimer: this compound is a research chemical and is not approved for human consumption.[1][2] The information provided here is for research and laboratory use only.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Modafinil and Adrafinil?

This compound (also known as fluorafinil or CRL-40,941) is a eugeroic, or wakefulness-promoting agent, that is structurally related to Modafinil and Adrafinil.[5] It is the bis(p-fluoro) ring-substituted derivative of Adrafinil. Adrafinil is a prodrug that is metabolized in the body to Modafinil. This compound is also considered a prodrug to Modafinil. Due to this relationship, much of the understanding of this compound's mechanism is inferred from research on Modafinil.

Q2: What is the primary mechanism of action for this compound?

The principal mechanism of action for this compound, similar to its analogs, is the inhibition of the dopamine transporter (DAT). By blocking DAT, this compound increases the concentration of dopamine in the synaptic cleft, which enhances dopaminergic signaling. This action is believed to be central to its wakefulness-promoting and cognitive-enhancing properties.

Q3: What are the potential on-target effects of this compound observed in research?

Based on preclinical data and its relationship to Modafinil, the primary on-target effects of this compound include:

  • Increased Wakefulness and Alertness: Promotes wakefulness, making it a subject of interest for managing sleep disorders.

  • Enhanced Cognitive Function: May improve attention, memory, and overall mental performance.

  • Mood Elevation: Some users report improved mood and increased motivation.

  • Anti-Aggressive Properties: Animal studies have shown that this compound may have anti-aggressive effects, a property not typically associated with Adrafinil.

Q4: Are there established dosage guidelines for this compound?

There are no official dosage guidelines for this compound as it is an unapproved research chemical. Anecdotal reports from researchers and online communities suggest a wide range of doses. It is strongly recommended to start with the lowest possible dose and titrate upwards cautiously while monitoring for effects and side effects.

Dosage Tier Reported Daily Dosage Range (mg) Notes
Starting 30 - 80 mgRecommended for initial experiments to assess tolerance and baseline effects.
Moderate 80 - 100 mgA commonly reported range for desired cognitive-enhancing effects.
High > 100 mgIncreased risk of side effects. Anecdotal reports suggest not exceeding 200 mg per day.

Q5: What are the known and potential off-target effects or side effects of this compound?

The side effect profile of this compound is not well-documented in clinical trials. However, based on its similarity to Modafinil and user reports, potential side effects may include:

  • Headache

  • Nausea

  • Insomnia

  • Anxiety and jitteriness

  • Increased heart rate

Long-term risks are unknown.

Troubleshooting Guides

Issue 1: Experiencing Headaches During Experimentation

  • Potential Cause: Dehydration is a common cause of headaches with stimulant compounds. This compound may have diuretic effects.

  • Troubleshooting Steps:

    • Ensure adequate hydration of the subject throughout the experimental period.

    • Consider reducing the dosage in subsequent experiments.

    • If headaches persist, discontinue the experiment and re-evaluate the protocol.

Issue 2: Onset of Anxiety or Jitteriness in Subjects

  • Potential Cause: Over-stimulation of the central nervous system due to a high dosage or individual sensitivity.

  • Troubleshooting Steps:

    • Immediately lower the dosage for the affected subject and monitor closely.

    • In future experiments, start with a significantly lower dose for subjects with a known sensitivity to stimulants.

    • Avoid co-administration with other stimulants.

Issue 3: Difficulty with Sleep Onset in Animal Models Post-Experimentation

  • Potential Cause: The long half-life of this compound's metabolites can interfere with normal sleep cycles.

  • Troubleshooting Steps:

    • Administer the compound earlier in the active phase (e.g., morning for diurnal animals).

    • Reduce the dosage to see if the wakefulness-promoting effects can be maintained without disrupting sleep patterns.

    • Ensure the experimental design accounts for a sufficient washout period.

Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in a Rodent Model (Novel Object Recognition Task)

  • Acclimation: Acclimate mice to the testing arena (a 40x40 cm open field) for 10 minutes for 3 consecutive days.

  • Habituation: On day 4, allow each mouse to explore the empty arena for 10 minutes.

  • Dosing: 60 minutes prior to the training phase, administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle (e.g., saline with 1% DMSO).

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

  • Retention Interval: Return the mouse to its home cage for a 24-hour retention interval.

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar versus the novel object for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better memory.

Protocol 2: Monitoring for Cardiovascular Off-Target Effects in a Rat Model

  • Surgical Implantation: Surgically implant telemetry transmitters (e.g., for ECG and blood pressure) in rats and allow for a 1-week recovery period.

  • Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure) for 24 hours prior to dosing.

  • Dosing: Administer a single dose of this compound (e.g., 20, 40, 80 mg/kg, oral gavage) or vehicle.

  • Continuous Monitoring: Continuously record heart rate, blood pressure, and locomotor activity for at least 24 hours post-dosing.

  • Data Analysis: Analyze changes in cardiovascular parameters from baseline at different time points post-dosing. Compare the effects across different dose groups.

Visualizations

Fladrafinil_Mechanism cluster_synapse Dopaminergic Synapse This compound This compound (CRL-40,941) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits SynapticCleft Synaptic Cleft DAT->SynapticCleft Reuptake of Dopamine Dopamine DopamineReceptor Dopamine Receptor SynapticCleft->DopamineReceptor Increased Dopamine Binding PostsynapticNeuron Postsynaptic Neuron CognitiveEnhancement Cognitive Enhancement & Wakefulness PostsynapticNeuron->CognitiveEnhancement Leads to

Caption: Proposed primary mechanism of action for this compound.

Caption: Logical workflow for initial this compound dosage optimization.

References

Addressing batch-to-batch variability of synthesized Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fladrafinil (CRL-40,941)

This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing the batch-to-batch variability of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as bisfluoroadrafinil or CRL-40,941) is a wakefulness-promoting agent related to Adrafinil and Modafinil.[1] Its primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels.[1][2][3] This action is thought to be responsible for its wake-promoting and cognitive-enhancing effects.[1]

Q2: What are the most critical parameters to control during this compound synthesis to ensure batch consistency?

A2: Key parameters include the quality of starting materials, precise control of reaction temperature, reaction time, and the effectiveness of the purification process. Inconsistent raw materials are a primary source of batch failure in pharmaceutical manufacturing. Even minor deviations in these parameters can lead to variations in impurity profiles, yield, and the final product's physical properties.

Q3: My latest batch of this compound has a slight color variation. Is this a cause for concern?

A3: A slight color variation can indicate the presence of trace impurities or residual solvents, even if the purity by HPLC appears high. While not always indicative of a significant issue, it warrants further investigation. It is recommended to perform comprehensive analytical testing, including residual solvent analysis and characterization of any unknown peaks in the chromatogram, to ensure the variation does not impact the material's stability or biological activity.

Q4: How can I confirm the chemical structure and identity of my synthesized this compound?

A4: A combination of analytical techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy: 1H and 13C NMR are powerful for confirming the molecular structure, including the position of the fluorine atoms on the phenyl rings.

  • Mass Spectrometry (MS): Provides the accurate molecular weight of the compound.

  • HPLC: Confirms the purity and retention time against a reference standard.

Q5: What are the common impurities or side-products in this compound synthesis?

A5: While specific data on this compound is limited, synthesis of related diarylmethylsulfinyl compounds can result in impurities such as the corresponding sulfide (under-reduction) or sulfone (over-oxidation) analogs. Other potential impurities include unreacted starting materials and byproducts from side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of this compound.

Observed Issue Potential Causes Recommended Actions & Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, time). 3. Poor quality of reagents or starting materials. 4. Loss of product during workup or purification.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor reaction progress to ensure it goes to completion. 2. Optimize Conditions: Systematically vary temperature and reaction time to find optimal parameters. 3. Verify Reagents: Test the purity of starting materials before use. 4. Refine Purification: Optimize the recrystallization solvent system or chromatography conditions to minimize loss.
Unexpected Peaks in HPLC 1. Presence of impurities or side-products. 2. Degradation of the sample. 3. Contamination from solvents, glassware, or the HPLC system.1. Characterize Peaks: Use LC-MS to obtain the mass of the unknown peaks to help identify them. 2. Assess Stability: Analyze a freshly prepared sample. If new peaks appear over time, investigate sample stability under storage and analytical conditions. 3. Run Blanks: Inject a solvent blank to rule out contamination from the mobile phase or system.
Inconsistent Biological Activity 1. Variation in purity between batches. 2. Presence of an active or interfering impurity. 3. Polymorphism (different crystalline forms) affecting solubility. 4. Degradation of the compound.1. Re-evaluate Purity: Use a high-resolution HPLC method to confirm purity is >99%. 2. Identify Impurities: Isolate and identify any significant impurities (>0.1%) and test their biological activity if possible. 3. Characterize Solid State: Use techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to check for polymorphism. 4. Confirm Identity: Re-confirm the structure of the batch using NMR and MS to ensure it is the correct compound.
Poor Solubility 1. Incorrect crystalline form (polymorphism). 2. Presence of insoluble impurities. 3. Incorrect pH of the solvent if the compound is ionizable.1. Analyze Crystal Form: As mentioned above, check for polymorphism. 2. Purify Further: Attempt further purification (e.g., recrystallization from a different solvent system) to remove insoluble matter. 3. pH Adjustment: Although this compound is not strongly ionizable, ensure the pH of aqueous solutions is controlled if used in biological assays.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is adapted from methods for the related compounds Modafinil and Armodafinil and should be optimized for this compound.

  • Instrumentation:

    • HPLC system with UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 65:35 v/v). An alternative is a buffered mobile phase, such as Buffer:Acetonitrile (55:45 v/v). All solvents must be HPLC grade.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the working solution into the HPLC system.

    • Record the chromatogram for a sufficient run time (e.g., 10-15 minutes) to allow all potential impurities to elute.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to verify for this compound include:

      • Aromatic protons of the two di-fluorophenyl rings.

      • The methine proton (-CH-).

      • The methylene protons (-CH₂-).

      • Protons associated with the N-hydroxyacetamide group.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to confirm they are consistent with the known structure of this compound.

Visualizations

Logical Workflow for Troubleshooting Batch Variability

G start New Batch of This compound Synthesized qc Perform Standard QC (HPLC, NMR, MS) start->qc spec Does it Meet Specifications? qc->spec pass Release for Experimentation spec->pass Yes fail Batch Fails QC (Initiate Investigation) spec->fail No investigate Investigate Root Cause fail->investigate impurity Identify & Characterize Impurities (LC-MS) investigate->impurity repurify Repurify Batch (e.g., Recrystallization) investigate->repurify discard Discard Batch & Review Synthesis Protocol impurity->discard Known Toxic Impurity retest Retest Purified Batch repurify->retest retest->spec

Caption: Troubleshooting workflow for a new batch of synthesized this compound.

Putative Signaling Pathway of this compound

G cluster_0 Synaptic Cleft flad This compound dat Dopamine Transporter (DAT) flad->dat Inhibits pre_neuron Presynaptic Neuron dat->pre_neuron DA Reuptake da_synapse Dopamine (DA) in Synapse pre_neuron->da_synapse DA Release post_neuron Postsynaptic Neuron effect Increased Dopaminergic Signaling & Downstream Cellular Effects post_neuron->effect Activates d1r Dopamine D1/D2 Receptors da_synapse->d1r Binds to

Caption: Putative mechanism of this compound via dopamine transporter (DAT) inhibition.

References

Technical Support Center: Enhancing Oral Bioavailability of Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of Fladrafinil (CRL-40,941).

FAQs: General Questions

Q1: What is this compound and why is its oral bioavailability a concern?

This compound (CRL-40,941) is a eugeroic compound, chemically the bis(p-fluoro) derivative of adrafinil.[1] It is a prodrug that is metabolized in the liver to the active compound, modafinil.[2] While this compound is reported to have higher potency and bioavailability than adrafinil, its oral absorption can still be limited by its physicochemical properties.[2][3] The active metabolite, modafinil, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility, which can hinder its overall bioavailability.[4]

Q2: What are the primary physiological barriers to the oral absorption of this compound?

The oral bioavailability of this compound is influenced by several physiological barriers in the gastrointestinal (GI) tract:

  • Poor Aqueous Solubility: The low solubility of the active metabolite, modafinil, in the aqueous environment of the GI tract can limit its dissolution and subsequent absorption.

  • Enzymatic Degradation: While this compound is designed to be metabolized in the liver, premature enzymatic degradation in the GI tract could potentially reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporters: P-glycoprotein (P-gp) is an efflux transporter present in the intestinal epithelium that actively pumps drugs back into the gut lumen, thereby reducing their net absorption. Both modafinil and its analogues may be substrates for P-gp.

  • First-Pass Metabolism: After absorption, this compound passes through the liver where it undergoes significant metabolism to modafinil. This first-pass metabolism is essential for its activity, but further metabolism of modafinil in the liver by cytochrome P450 enzymes (primarily CYP3A4) can reduce the amount of active drug reaching systemic circulation.

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of low solubility and improve the oral bioavailability of this compound. These include:

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Nanotechnology-based Approaches: Formulations such as nanosuspensions, nanoemulsions, and solid lipid nanoparticles can significantly improve the solubility and absorption of poorly soluble drugs.

  • Use of Excipients: Incorporating solubilizing agents, surfactants, and absorption enhancers can improve the dissolution and permeability of the drug.

Troubleshooting Guides

Issue 1: Low Dissolution Rate in In-Vitro Experiments

Q: My this compound formulation is showing a very slow dissolution rate in our in-vitro dissolution apparatus. What could be the cause and how can I improve it?

Possible Causes:

  • Poor wetting of the drug powder: this compound's hydrophobicity may lead to poor wetting in the dissolution medium.

  • Drug particle aggregation: The fine particles of the drug may be clumping together, reducing the effective surface area for dissolution.

  • Inadequate formulation: The chosen excipients may not be effectively enhancing the solubility of this compound.

Troubleshooting Steps:

  • Incorporate a Wetting Agent: Add a surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value to the formulation to improve the wetting of the drug particles.

  • Particle Size Reduction: Employ micronization or nano-milling techniques to reduce the particle size of this compound, thereby increasing its surface area.

  • Solid Dispersion Formulation: Prepare a solid dispersion of this compound with a hydrophilic carrier like Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), or a cellulose derivative. This can be achieved through methods like solvent evaporation or hot-melt extrusion.

  • Optimize Dissolution Medium: Ensure the dissolution medium has appropriate pH and includes surfactants if necessary to mimic in-vivo conditions better.

Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 ratio (w/w) in a suitable organic solvent (e.g., methanol) with stirring until a clear solution is obtained.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Table 1: Hypothetical Dissolution Data for Different this compound Formulations

FormulationTime (min)% Drug Dissolved
Pure this compound55
1512
3020
6035
This compound with 1% SLS515
1535
3055
6075
This compound Solid Dispersion (1:5 with PVP K30)540
1575
3090
60>95

Data is representative and for illustrative purposes only.

Issue 2: High Variability in In-Vivo Pharmacokinetic Studies

Q: We are observing high inter-subject variability in the plasma concentrations of modafinil after oral administration of our this compound formulation in animal models. What could be the reasons for this?

Possible Causes:

  • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.

  • Gastrointestinal Motility: Variations in gastric emptying and intestinal transit times among subjects can lead to inconsistent absorption.

  • Genetic Polymorphisms: Differences in the expression of metabolic enzymes (e.g., CYP3A4) and transporters (e.g., P-gp) can cause variability in drug metabolism and efflux.

  • Formulation Instability: The formulation may not be robust, leading to inconsistent drug release in vivo.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure that all animal subjects are fasted for a consistent period before drug administration and have free access to water.

  • Formulation Optimization: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce the impact of physiological variables on drug absorption.

  • Incorporate a P-gp Inhibitor (for research purposes): Co-administration with a known P-gp inhibitor (e.g., verapamil) in pre-clinical studies can help determine the extent of P-gp mediated efflux. Note: This is for investigational purposes only and not for therapeutic use.

  • Genotyping: If feasible, genotype the animal models for relevant metabolic enzymes and transporters to correlate with pharmacokinetic data.

Experimental Protocol: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Construction of Ternary Phase Diagrams: Based on the solubility studies, construct ternary phase diagrams with different proportions of oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Preparation of SEDDS: Select the optimal formulation and prepare it by mixing the required amounts of oil, surfactant, co-surfactant, and this compound with gentle stirring until a clear and homogenous solution is formed.

  • Characterization of SEDDS: Evaluate the prepared SEDDS for self-emulsification time, globule size, and in-vitro drug release.

Table 2: Hypothetical Pharmacokinetic Parameters of Modafinil after Oral Administration of Different this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension850 ± 1502.0 ± 0.54500 ± 900100
This compound Solid Dispersion1500 ± 2501.5 ± 0.38200 ± 1200182
This compound SEDDS2200 ± 3001.0 ± 0.212500 ± 1800278

Data is representative and for illustrative purposes only. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Mandatory Visualizations

G cluster_GI Gastrointestinal Tract cluster_Barriers Barriers to Absorption cluster_Systemic Systemic Circulation & Metabolism Fladrafinil_Oral Oral this compound Formulation Dissolution Dissolution in GI Fluids Fladrafinil_Oral->Dissolution Release Absorbed_this compound Absorbed this compound Dissolution->Absorbed_this compound Absorption across Intestinal Epithelium Low_Solubility Low Aqueous Solubility Dissolution->Low_Solubility Pgp_Efflux P-glycoprotein Efflux Absorbed_this compound->Pgp_Efflux Reduces Absorption Portal_Vein Portal Vein Absorbed_this compound->Portal_Vein Enzymatic_Degradation Enzymatic Degradation Liver Liver Portal_Vein->Liver First-Pass Systemic_Circulation Systemic Circulation (Active Modafinil) Liver->Systemic_Circulation Conversion to Modafinil Metabolites Inactive Metabolites Liver->Metabolites CYP450 Metabolism Systemic_Circulation->Metabolites Further Metabolism

Caption: Oral absorption and metabolism pathway of this compound.

G cluster_Problem Problem Identification cluster_Solution Formulation Strategies cluster_Evaluation Evaluation start Low Oral Bioavailability of this compound cause1 Poor Dissolution start->cause1 cause2 Poor Permeability start->cause2 cause3 High First-Pass Metabolism start->cause3 sol1a Particle Size Reduction (Micronization/Nanonization) cause1->sol1a sol1b Solid Dispersions cause1->sol1b sol1c Nanotechnology (Nanosuspensions, SEDDS) cause1->sol1c sol2a Use of Permeation Enhancers cause2->sol2a sol2b Inhibition of P-gp Efflux cause2->sol2b sol3a Prodrug Approach (already applied) cause3->sol3a eval1 In-vitro Dissolution Testing sol1a->eval1 sol1b->eval1 sol1c->eval1 eval2 In-vitro Permeability Studies (e.g., Caco-2 cells) sol2a->eval2 sol2b->eval2 eval3 In-vivo Pharmacokinetic Studies eval1->eval3 eval2->eval3

Caption: Troubleshooting workflow for improving this compound bioavailability.

References

Technical Support Center: Method Refinement for Detecting Fladrafinil Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of Fladrafinil (CRL-40,941) and its metabolites in urine. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

This compound (also known as CRL-40,941 or bisfluoroadrafinil) is a wakefulness-promoting agent that is structurally related to modafinil and adrafinil.[1][2] It is a prodrug, meaning it is converted into its active form, Flmodafinil (CRL-40,940), in the body.[1] this compound is the bis(4-fluoro) phenyl ring-substituted derivative of adrafinil.[2]

The metabolism of this compound is expected to follow a similar pathway to adrafinil and modafinil. The primary urinary metabolites are anticipated to be the fluoro-substituted analogs of modafinil's main metabolites:

  • This compound Acid: 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetic acid

  • This compound Sulfone: 2-[[bis(4-fluorophenyl)methyl]sulfonyl]acetamide

A research project funded by the World Anti-Doping Agency (WADA) is currently investigating the detailed urinary metabolism and elimination of this compound.[3]

Q2: What are the primary analytical challenges in detecting this compound metabolites?

The main challenges include the lack of commercially available certified reference standards for this compound metabolites, the potential for thermal degradation of the parent compound and its analogs in GC-MS analysis, and the need to differentiate them from other structurally similar compounds. LC-MS/MS is the preferred method for its ability to differentiate and detect these compounds and their metabolites without derivatization.

Q3: Why is LC-MS/MS the recommended technique for this compound metabolite analysis?

LC-MS/MS offers high sensitivity and selectivity, allowing for the direct analysis of this compound and its metabolites in complex matrices like urine without the need for derivatization. This technique can differentiate between the parent drug and its metabolites based on their specific mass-to-charge ratios and fragmentation patterns.

Q4: Can GC-MS be used for the analysis of this compound and its metabolites?

While GC-MS can be used, it is generally not recommended for this compound and its metabolites due to the potential for thermal degradation in the heated injector port. This degradation can lead to the formation of artifacts and inaccurate quantification. If GC-MS must be used, careful optimization of the injection parameters is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound metabolites in urine using LC-MS/MS.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal for Metabolites Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for the polar metabolites.- Ensure the pH of the urine sample is adjusted correctly before extraction to optimize the recovery of acidic metabolites like this compound acid.- Test different SPE cartridges (e.g., mixed-mode cation exchange) or LLE solvents.
Metabolite Instability: Metabolites may have degraded during sample storage or preparation.- Store urine samples at -20°C or lower. Avoid repeated freeze-thaw cycles.- Process samples as quickly as possible.
Incorrect MS/MS Transitions: The precursor and product ion m/z values for the metabolites may be incorrect.- Since certified standards for this compound metabolites are not readily available, use the predicted m/z values in the experimental protocol as a starting point.- Perform a product ion scan of the predicted precursor ion to identify the most intense and stable fragment ions.
Poor Peak Shape (Tailing, Fronting, or Broadening) Column Overload: Injecting too high a concentration of the sample.- Dilute the sample extract before injection.- Ensure the sample is fully dissolved in the mobile phase.
Column Contamination: Buildup of matrix components on the analytical column.- Use a guard column and replace it regularly.- Implement a column washing step after each analytical run.
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analytes.- Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state.- Optimize the gradient elution program.
High Background Noise Matrix Effects: Co-eluting endogenous compounds from the urine matrix are suppressing or enhancing the analyte signal.- Improve the sample clean-up procedure to remove more interfering substances.- Adjust the chromatographic gradient to better separate the analytes from matrix components.
Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily.
Inconsistent Retention Times Column Degradation: The stationary phase of the analytical column is degrading.- Replace the analytical column.- Ensure the mobile phase pH is within the stable range for the column.
Pump or Gradient Mixer Issues: Fluctuations in the HPLC pump flow rate or improper gradient mixing.- Purge the HPLC pumps to remove any air bubbles.- Check for leaks in the system.

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound and its predicted metabolites in urine by LC-MS/MS. Disclaimer: These protocols are based on methods for structurally similar compounds and should be validated in your laboratory.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Centrifuge a 5 mL urine sample at 4000 rpm for 10 minutes.

  • Add 1 mL of phosphate buffer (pH 6.0) to the supernatant.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the buffered urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
Quantitative Data (Predicted)

The following table contains the predicted mass-to-charge ratios (m/z) for the precursor and product ions of this compound and its primary metabolites. These should be confirmed experimentally.

CompoundPrecursor Ion ([M+H]⁺)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
This compound (CRL-40,941)326.1295.1183.1
Flmodafinil (CRL-40,940)310.1293.1183.1
This compound Acid (Predicted)327.1183.1109.1
This compound Sulfone (Predicted)342.1183.1109.1

Visualizations

Logical Workflow for Troubleshooting Low Analyte Signal

troubleshooting_low_signal start Low or No Analyte Signal check_extraction Review Sample Extraction Protocol start->check_extraction check_ms_params Verify MS/MS Parameters start->check_ms_params check_lc_conditions Examine LC Conditions start->check_lc_conditions extraction_ok Extraction Protocol Optimized? check_extraction->extraction_ok ms_params_ok MS/MS Parameters Correct? check_ms_params->ms_params_ok lc_conditions_ok LC Conditions Stable? check_lc_conditions->lc_conditions_ok optimize_extraction Optimize pH, solvent, and/or SPE cartridge extraction_ok->optimize_extraction No solution Signal Improved extraction_ok->solution Yes confirm_transitions Confirm metabolite transitions via infusion and product ion scans ms_params_ok->confirm_transitions No ms_params_ok->solution Yes check_retention_time Check for retention time shifts and peak shape issues lc_conditions_ok->check_retention_time No lc_conditions_ok->solution Yes optimize_extraction->solution confirm_transitions->solution check_retention_time->solution

Caption: Troubleshooting workflow for low analyte signal.

Experimental Workflow for this compound Metabolite Analysis

experimental_workflow urine_sample Urine Sample Collection sample_prep Sample Preparation (SPE) urine_sample->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis report Reporting data_analysis->report

Caption: Overview of the analytical workflow.

Signaling Pathway of this compound Metabolism

metabolism_pathway This compound This compound (CRL-40,941) Flmodafinil Flmodafinil (CRL-40,940) (Active Metabolite) This compound->Flmodafinil Metabolism (in vivo) Metabolite1 This compound Acid (Urinary Metabolite) Flmodafinil->Metabolite1 Metabolism Metabolite2 This compound Sulfone (Urinary Metabolite) Flmodafinil->Metabolite2 Metabolism Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathway of this compound.

References

Overcoming challenges in long-term Fladrafinil stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to the long-term stability and storage of Fladrafinil.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C, which can ensure stability for up to two years or more.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[1] It is crucial to protect the compound from light and moisture.[2]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to 6 months.[3] For shorter periods of up to one month, storage at -20°C is suitable.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Thermal degradation has been observed, particularly at temperatures encountered in GC injectors.

  • pH: As a sulfoxide and hydroxamic acid derivative, this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Light: Exposure to UV and visible light can lead to photolytic degradation. It is recommended to handle the compound in a light-protected environment.

  • Oxidation: The sulfoxide group in this compound is susceptible to oxidation.

Q4: What are the known degradation products of this compound?

A4: One identified thermal degradation product of this compound is a fluorinated 1,1,2,2-tetraphenylethane (TPE) analog, which can form under the high temperatures of a gas chromatography (GC) injector. Under hydrolytic conditions, it is plausible that the hydroxamic acid moiety could be hydrolyzed to the corresponding carboxylic acid, similar to what is observed with related compounds.

Q5: How can I tell if my this compound sample has degraded?

A5: Visual inspection for changes in color or physical state can be an initial indicator. However, for accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using this compound.

Potential Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Improper storage of solid this compound Verify that the solid compound has been stored at -20°C, protected from light and moisture.
Interaction with other components in the assay medium Perform a compatibility study by incubating this compound in the assay medium for the duration of the experiment and analyzing for degradation using HPLC.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

Potential Cause Troubleshooting Step
Sample degradation during preparation or analysis Prepare samples immediately before analysis and use a cooled autosampler if available. Ensure the mobile phase pH is within a stable range for this compound.
Thermal degradation in GC analysis If using Gas Chromatography, be aware of potential thermal degradation. Use a lower injector temperature if possible, or preferably, use a stability-indicating HPLC method.
Contamination Ensure all solvents, glassware, and equipment are clean. Analyze a blank sample to rule out contamination from the system or solvents.

Data on this compound Stability

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

Form Storage Condition Duration Reference
Solid Powder -20°C (long-term)>2 years
0-4°C (short-term)Days to weeks
In Solution (DMSO) -80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and establish the degradation pathways of this compound, in accordance with ICH guidelines.

1. Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
  • For acid hydrolysis, add an equal volume of 0.1 M HCl.
  • For base hydrolysis, add an equal volume of 0.1 M NaOH.
  • Incubate the solutions at room temperature and 60°C.
  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound.
  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).
  • Incubate the solution at room temperature.
  • Withdraw samples at various time points.

3. Thermal Degradation:

  • Place solid this compound powder in a controlled temperature oven at 60°C.
  • Prepare a 1 mg/mL solution of this compound and incubate at 60°C.
  • Sample the solid and solution at various time points.

4. Photostability Testing:

  • Expose a 1 mg/mL solution of this compound and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze the samples after exposure.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Fladrafinil_Powder This compound Powder Thermal Solid & Solution @ 60°C Fladrafinil_Powder->Thermal Photo ICH Q1B Light Exposure Fladrafinil_Powder->Photo Fladrafinil_Solution This compound Solution (1 mg/mL) Acid 0.1 M HCl @ 60°C Fladrafinil_Solution->Acid Base 0.1 M NaOH @ 60°C Fladrafinil_Solution->Base Oxidation 3% H₂O₂ @ RT Fladrafinil_Solution->Oxidation Fladrafinil_Solution->Thermal Fladrafinil_Solution->Photo HPLC_Analysis Stability-Indicating HPLC-UV Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis

Caption: Workflow for Forced Degradation Study of this compound.

logical_relationship cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_product Outcome Temperature Temperature Thermal_Deg Thermal Degradation Temperature->Thermal_Deg Light Light Photolysis Photolysis Light->Photolysis pH pH Hydrolysis Hydrolysis pH->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Loss_of_Potency Loss of Potency Thermal_Deg->Loss_of_Potency Degradation_Products Formation of Degradation Products Thermal_Deg->Degradation_Products Photolysis->Loss_of_Potency Photolysis->Degradation_Products Hydrolysis->Loss_of_Potency Hydrolysis->Degradation_Products Oxidation->Loss_of_Potency Oxidation->Degradation_Products

Caption: Factors Influencing this compound Stability and Degradation.

References

Mitigating potential side effects of Fladrafinil in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fladrafinil (CRL-40,941) in animal models. The information provided is intended to help mitigate potential side effects and standardize experimental procedures.

Disclaimer: this compound is a research chemical and not approved for human consumption. The information herein is for research purposes only. Much of the data on side effects is extrapolated from its analogues, Modafinil and Adrafinil, due to limited specific research on this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Hyperactivity and Stereotyped Behaviors

  • Question: My animals are exhibiting excessive locomotor activity and repetitive, stereotyped behaviors (e.g., gnawing, circling) after this compound administration. How can I mitigate this?

  • Answer: Hyperactivity is a known potential side effect of eugeroics. Consider the following troubleshooting steps:

    • Dose Reduction: This is the most critical factor. The stimulant effects of this compound and its analogues are dose-dependent. A high dose of Modafinil (300 mg/kg) has been shown to induce hyperlocomotion in rats[1]. Start with a lower dose and titrate up to find the minimum effective dose for your cognitive or wakefulness-promoting endpoint.

    • Acclimation: Ensure animals are thoroughly acclimated to the testing environment. Novelty can exacerbate stimulant-induced hyperactivity. Allow for a habituation period of at least 30-60 minutes in the testing room before the experiment begins[2][3].

    • Time of Day: Conduct experiments during the animal's active phase (dark cycle for nocturnal rodents) to minimize disruptions to their natural circadian rhythm, which could influence baseline activity levels.

    • Co-administration with Anti-Aggressive Agents: While this compound itself has shown anti-aggressive properties in animal studies, if hyperactivity is a concern, ensure the animal model is appropriate and not predisposed to anxiety or aggression[4][5].

Issue 2: Anxiety-Like Behaviors

  • Question: I am observing signs of anxiety in my animal models (e.g., increased thigmotaxis in the open-field test, avoidance of open arms in the elevated plus maze). What can I do?

  • Answer: While some studies suggest anxiolytic effects at certain doses, stimulants can also induce anxiety. Here are some mitigation strategies:

    • Dose-Response Assessment: The effect of Modafinil on anxiety-like behavior can be dose-dependent. One study indicated that various doses of Modafinil increased visits to the center of an open field, suggesting an anxiolytic effect. It is crucial to perform a dose-response study to identify the optimal dose that provides the desired cognitive effects without inducing anxiety.

    • Low-Stress Handling: Implement low-stress handling techniques to minimize baseline anxiety in the animals.

    • Appropriate Behavioral Assay: Use a battery of anxiety tests (e.g., elevated plus maze, light-dark box, open-field test) to get a comprehensive picture of the anxiety-like phenotype.

    • Environmental Enrichment: House animals in an enriched environment, as this has been shown to reduce baseline anxiety levels.

Issue 3: Gastrointestinal Issues

  • Question: My animals are showing signs of gastrointestinal distress (e.g., diarrhea, decreased food intake) after oral administration of this compound. How can I address this?

  • Answer: Gastrointestinal side effects have been reported for Adrafinil. To mitigate these:

    • Vehicle Selection: Ensure the vehicle used for this compound administration is well-tolerated. Common vehicles include water, saline, or a small amount of a palatable substance.

    • Administration with Food: Administering the compound with food may help reduce gastrointestinal irritation.

    • Hydration: Ensure animals have free access to water to prevent dehydration, especially if diarrhea is observed.

    • Monitor Food and Water Intake: Quantitatively measure food and water consumption to assess the severity of the side effect and the effectiveness of your interventions.

Issue 4: Insomnia and Disrupted Sleep-Wake Cycles

  • Question: this compound is intended to promote wakefulness, but I am concerned about severe or prolonged disruption of the sleep-wake cycle in my animals. How can I manage this?

  • Answer: As a wakefulness-promoting agent, this is an expected effect. However, to ensure the welfare of the animals and the validity of your study, consider the following:

    • Timing of Administration: Administer this compound at the beginning of the animal's active phase. This allows the primary effects to wear off before the normal rest period begins.

    • Half-Life Consideration: Be aware of the long half-life of this compound's active metabolite, Modafinil. This may necessitate a longer washout period between experiments.

    • Lower Dosages: Higher doses are more likely to cause prolonged wakefulness. Use the lowest effective dose.

    • Avoid Chronic High Doses: Long-term administration of high doses of stimulants can lead to more significant disruptions in sleep architecture.

Quantitative Data on Side Effects of this compound Analogues

Due to the limited availability of specific quantitative data for this compound, the following tables summarize findings from studies on its analogues, Modafinil and Adrafinil. This information can serve as a proxy for estimating potential dose-dependent side effects.

Table 1: Dose-Dependent Effects of Modafinil on Locomotor Activity in Rats

Dose (mg/kg, gavage)Observation Time Post-AdministrationEffect on Locomotor ActivityReference
751, 2, and 3 hoursNo significant increase
1501, 2, and 3 hoursNo significant increase
3001 and 3 hoursSignificant increase in locomotor activity

Table 2: Dose-Dependent Effects of Modafinil on Anxiety-Like Behavior in Rats (Open-Field Test)

Dose (mg/kg, gavage)Observation Time Post-AdministrationEffect on Visits to the Center of the Open FieldReference
753 hoursIncreased
1503 hoursIncreased
3001 and 3 hoursIncreased

Table 3: Behavioral Effects of Adrafinil in Aged Dogs (Open-Field Test)

Dose (mg/kg, oral)ObservationReference
10, 20, 30, 40Increased locomotor activity at 20, 30, and 40 mg/kg
40Transient increase in directed sniffing
40Decrease in urination frequency

Experimental Protocols

Protocol 1: Oral Gavage in Rats

This protocol describes the standard procedure for oral administration of substances to rats.

  • Preparation:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.

    • Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats) with a rounded tip to prevent injury.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.

    • Draw the calculated volume of the this compound solution into a syringe and attach the gavage needle.

  • Restraint:

    • Securely restrain the rat to immobilize its head and body. The head and body should be aligned vertically. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow as the tube is advanced.

    • The needle should pass smoothly without force. If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is at the predetermined depth, slowly administer the solution.

    • After administration, gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for 5-10 minutes.

Protocol 2: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus:

    • A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares, with a designated central area.

    • An overhead camera connected to a video tracking system to record and analyze the animal's movement.

  • Procedure:

    • Habituate the animal to the testing room for at least 30-60 minutes before the test.

    • Gently place the animal in the center of the open-field arena.

    • Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.

    • Record the session using the video tracking system.

  • Data Analysis:

    • Locomotor Activity: Measured by the total distance traveled, the number of line crossings, and rearing frequency.

    • Anxiety-Like Behavior: Assessed by the time spent in the center of the arena versus the periphery (thigmotaxis), the latency to enter the center, and the number of entries into the center zone. Increased time in the periphery is indicative of higher anxiety.

Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior

This test is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus:

    • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

    • An overhead camera and video tracking software for recording and analysis.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30-45 minutes prior to the test.

    • Place the mouse at the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session with the video tracking system.

  • Data Analysis:

    • The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters is indicative of increased anxiety.

    • Total distance traveled and the number of closed arm entries can be used as measures of general activity.

Signaling Pathways and Experimental Workflow

Dopaminergic Pathway

This compound, similar to Modafinil, is believed to act as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) This compound This compound This compound->DAT Inhibits Dopamine_Synapse->DAT D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binds Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction Activates

Caption: Dopaminergic pathway showing this compound's inhibition of the dopamine transporter (DAT).

Adrenergic Pathway

Adrafinil, the parent compound of this compound, is thought to act as an alpha-1 adrenergic receptor agonist. This suggests that this compound may also have effects on the adrenergic system, contributing to its wakefulness-promoting properties.

Adrenergic_Pathway cluster_presynaptic_adrenergic Presynaptic Neuron cluster_synaptic_cleft_adrenergic Synaptic Cleft cluster_postsynaptic_adrenergic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine NE_Vesicle->Norepinephrine Release Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Cellular_Response Increased Cellular Response (Wakefulness) IP3_DAG->Cellular_Response

Caption: Alpha-1 adrenergic signaling pathway potentially activated by this compound's metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in an animal model.

Experimental_Workflow Start Study Design & IACUC Approval Acclimation Animal Acclimation (1-2 weeks) Start->Acclimation Baseline Baseline Behavioral Testing (e.g., Open Field) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration This compound/Vehicle Administration (Oral Gavage) Grouping->Administration Behavioral_Testing Post-treatment Behavioral Testing (e.g., OFT, EPM) Administration->Behavioral_Testing Physiological Physiological Measurements (e.g., ECG, Blood Pressure) Administration->Physiological Data_Collection Data Collection & Video Recording Behavioral_Testing->Data_Collection Physiological->Data_Collection Analysis Data Analysis & Statistical Evaluation Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A generalized experimental workflow for in vivo studies of this compound.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Fladrafinil Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) during electrophysiology experiments involving Fladrafinil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action relevant to electrophysiology?

This compound (also known as CRL-40,941 or fluorafinil) is a wakefulness-promoting agent structurally related to modafinil and adrafinil.[1] Its primary mechanism of action is thought to involve the inhibition of dopamine reuptake, leading to increased extracellular dopamine levels.[1] Additionally, it may modulate adrenergic and serotonergic systems.[2][3] In the context of electrophysiology, these actions can lead to increased neuronal excitability and firing rates, which is a key consideration for experimental design and data interpretation.

Q2: What are the common sources of noise in electrophysiology recordings?

Noise in electrophysiological recordings can be broadly categorized into intrinsic (biological) and extrinsic (environmental and instrumental) sources.

  • Intrinsic Noise: This includes thermal noise from the electrode-electrolyte interface and the inherent stochastic nature of ion channel gating. While it cannot be eliminated, it can be minimized by using high-quality, low-impedance electrodes.[4]

  • Extrinsic Noise: This is the most significant contributor to poor SNR and includes:

    • 50/60 Hz Mains Hum: Interference from AC power lines is a ubiquitous source of noise.

    • High-Frequency Noise: Originating from computers, monitors, fluorescent lights, and other laboratory equipment.

    • Ground Loops: Occur when multiple ground paths exist, creating a loop that acts as an antenna for electromagnetic interference.

    • Vibrational/Mechanical Noise: Physical disturbances to the setup can introduce artifacts. Antivibration tables are crucial for mitigation.

    • Radiofrequency Interference (RFI): From sources like cell phones and Wi-Fi routers.

Q3: How might this compound's pharmacological effects specifically impact my electrophysiology recordings?

Given this compound's role as a dopamine reuptake inhibitor and its wakefulness-promoting properties, researchers should be aware of potential effects on neuronal activity that could be misinterpreted as noise:

  • Increased Spontaneous Firing: this compound may increase the baseline firing rate of neurons, which could be mistaken for background noise if not properly characterized.

  • Altered Network Activity: The drug could induce changes in network oscillations or synchronous firing events. It is crucial to have a stable baseline recording before drug application to distinguish these physiological effects from noise.

  • Excitotoxicity at High Concentrations: At higher, non-physiological concentrations, this compound could lead to excessive neuronal depolarization and eventual cell death, manifesting as a loss of signal or high-frequency noise bursts. Careful dose-response studies are essential.

Troubleshooting Guides

Issue 1: Excessive 50/60 Hz Mains Hum

This is characterized by a large, sinusoidal wave at 50 or 60 Hz in your recording trace.

Potential Cause Troubleshooting Step Expected Outcome
Improper Grounding Ensure all equipment (amplifier, Faraday cage, microscope, etc.) is connected to a single, common ground point (star grounding). Avoid "daisy-chaining" ground connections.Elimination of ground loops, significantly reducing mains hum.
Unshielded Power Cables Move power cables away from the recording setup, especially the headstage and electrodes. If possible, use shielded power cables.Reduction of capacitively coupled noise from power lines.
Ground Loops Systematically unplug and replug equipment to identify the source of the loop. A "hum bug" or isolation transformer can also be used.Identification and elimination of the specific ground loop causing the noise.
Nearby Equipment Temporarily turn off non-essential equipment in the room (e.g., centrifuges, refrigerators) to see if the noise disappears.Identification of the external noise source.
Issue 2: High-Frequency Noise ("Fuzz")

This appears as a general "thickening" of the baseline and can obscure small synaptic events.

Potential Cause Troubleshooting Step Expected Outcome
Poorly Shielded Environment Ensure the Faraday cage is properly sealed and grounded. Cover any openings with aluminum foil.Attenuation of high-frequency electromagnetic interference (EMI) and RFI.
Noisy Electronics Turn off computer monitors, fluorescent lights, and other nearby electronics one by one to identify the source.Identification and removal/shielding of the offending device.
Headstage or Electrode Holder Issues Clean the pipette holder thoroughly. Ensure the headstage is properly shielded and grounded.Reduced noise originating from the initial amplification stage.
Perfusion System Ground the perfusion inlet and outlet. Ensure the solution level in the bath is not too high, which can increase capacitance.Minimized electrical noise introduced by the perfusion system.
Issue 3: Drifting Baseline or Sudden Jumps in Voltage/Current

This can make it difficult to obtain stable recordings, especially in whole-cell patch-clamp.

Potential Cause Troubleshooting Step Expected Outcome
Electrode Drift Allow electrodes to stabilize in the bath solution before recording. Ensure the electrode holder is securely fastened.A more stable electrode potential and reduced baseline drift.
Reference Electrode Issues Ensure the reference electrode (e.g., Ag/AgCl pellet) is properly chlorided and has a low, stable impedance.A stable reference potential, preventing slow voltage drifts.
Temperature Fluctuations Use a temperature controller for the recording chamber to maintain a stable temperature.Minimized temperature-induced changes in electrode potentials and neuronal activity.
Mechanical Instability Check for vibrations from building work, foot traffic, or air conditioning units. Ensure the anti-vibration table is floating correctly.A mechanically stable setup, reducing the likelihood of sudden artifacts.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Use an ultrasonic bath to aid dissolution if necessary.

    • Store the stock solution at -20°C for up to one month or -80°C for up to six months.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution into your recording buffer (e.g., aCSF) to the final desired concentration.

    • Ensure the final concentration of DMSO is low (typically <0.1%) to avoid off-target effects.

Protocol 2: Baseline Stability and Drug Application
  • Establish a Stable Baseline: After obtaining a whole-cell patch or placing an extracellular electrode, record baseline activity for at least 10-15 minutes to ensure the recording is stable.

  • Control Application: Perfuse the slice/cells with the vehicle solution (recording buffer with the same final concentration of DMSO as the drug solution) for 5-10 minutes to control for any effects of the solvent.

  • This compound Application: Switch the perfusion to the this compound-containing solution.

  • Washout: After the drug application period, perfuse with the control recording buffer to observe any washout effects.

Data Presentation

Table 1: Troubleshooting Checklist for Noise Reduction
Noise Type Checklist Item Status (Pass/Fail) Notes
50/60 Hz Hum Star Grounding Implemented
Power Cables Separated from Signal Cables
Faraday Cage Grounded
High-Frequency Noise Faraday Cage Sealed
Non-Essential Electronics Off
Headstage Shielded
Baseline Drift Electrodes Stabilized
Reference Electrode Chlorided
Temperature Stable
Table 2: Example this compound Dose-Response Data
This compound Concentration (µM) Mean Firing Rate (Hz) ± SEM Signal-to-Noise Ratio (SNR) ± SEM n (cells/slices)
Vehicle (0 µM)
1 µM
10 µM
100 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare this compound Stock & Working Solutions establish_patch Establish Whole-Cell Patch or Extracellular Recording prep_solution->establish_patch prep_slice Prepare Neuronal Slice/Culture prep_slice->establish_patch baseline Record Stable Baseline (10-15 min) establish_patch->baseline vehicle Apply Vehicle Control (5-10 min) baseline->vehicle drug_app Apply this compound vehicle->drug_app washout Washout drug_app->washout analyze_data Analyze Data (Firing Rate, SNR, etc.) washout->analyze_data noise_troubleshooting start High Noise Level Detected q1 Is there a large 50/60 Hz peak? start->q1 a1_yes Check Grounding & Shielding of Power Cables q1->a1_yes Yes q2 Is the baseline generally 'fuzzy'? q1->q2 No a1_yes->q2 a2_yes Improve Faraday Cage Shielding & Isolate Noisy Electronics q2->a2_yes Yes q3 Is the baseline drifting or jumping? q2->q3 No a2_yes->q3 a3_yes Check Reference Electrode, Temperature & Mechanical Stability q3->a3_yes Yes end_node Low Noise Level Achieved q3->end_node No a3_yes->end_node fladrafinil_pathway This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits dopamine Increased Extracellular Dopamine dat->dopamine Leads to neuronal_activity Increased Neuronal Excitability & Firing Rate dopamine->neuronal_activity Results in

References

Validating Fladrafinil purity with certificate of analysis (CoA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of Fladrafinil using a Certificate of Analysis (CoA).

Frequently Asked Questions (FAQs)

Q1: What is a Certificate of Analysis (CoA) and why is it important for this compound?

A Certificate of Analysis is a document issued by a quality assurance department that confirms a product meets its predetermined specifications. For researchers working with this compound, a CoA is a critical document that provides assurance of the compound's identity, purity, and quality.[1] Relying on a CoA helps to ensure the reliability and reproducibility of experimental results by minimizing the impact of impurities.[1]

Q2: What are the key parameters to look for on a this compound CoA?

A typical CoA for this compound will include several key parameters. The most critical of these are summarized in the table below. It is essential to verify that all reported values fall within the specified acceptance criteria.

Table 1: Representative Certificate of Analysis for this compound

ParameterTest MethodAcceptance CriteriaRepresentative Result
Identification
AppearanceVisual InspectionWhite to off-white powderConforms
¹H NMRConforms to structureConforms
HPLC-UVRetention time conforms to reference standardConforms
Assay
Purity (by HPLC)HPLC≥98.0%99.5%
Physical Properties
Loss on DryingUSP <731>≤1.0%0.2%
Impurities
Related SubstancesHPLCLargest single impurity: ≤0.5%, Total impurities: ≤1.5%Largest single: 0.15%, Total: 0.45%
Residual SolventsGC-HSMeets USP <467> limitsConforms
Heavy MetalsICP-MS≤10 ppm<5 ppm

Q3: What are some potential impurities in this compound?

Impurities in this compound can originate from the synthesis process, degradation, or storage. Potential impurities may include starting materials, by-products, and degradation products.[2] For instance, the synthesis of related compounds like modafinil can involve intermediates that, if not fully reacted or removed, could be present as impurities.[3] Degradation of this compound, particularly under heat, can also lead to the formation of impurities.[4]

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated LC-HRMS method for the analysis of this compound and its analogues.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of water and acetonitrile.
  • For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

2. Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 5 µL

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
  • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
  • For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

3. Data Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
  • Compare the chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum with the known structure of this compound.
  • The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile or methanol with 0.1% formic acid for electrospray ionization).

2. Instrumentation and Conditions:

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

3. Data Analysis:

  • The expected monoisotopic mass of this compound (C₁₅H₁₃F₂NO₃S) is approximately 325.06 g/mol .
  • Look for the protonated molecule [M+H]⁺ at an m/z of approximately 326.07.
  • The presence of this ion confirms the molecular weight of the compound.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - No sample injected- Detector lamp off- Incorrect mobile phase composition- Check autosampler and injection volume- Ensure detector lamp is on and warmed up- Prepare fresh mobile phase and ensure correct composition
Ghost peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Flush the system with a strong solvent- Use a needle wash and inject a blank run- Prepare fresh mobile phase
Peak tailing or fronting - Column overload- Incompatible injection solvent- Column degradation- Reduce sample concentration or injection volume- Dissolve the sample in the mobile phase- Replace the column
Fluctuating baseline - Air bubbles in the pump or detector- Leaks in the system- Mobile phase not properly mixed or degassed- Purge the pump and detector- Check all fittings for leaks- Degas the mobile phase thoroughly
NMR Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Broad peaks - Poor shimming- Sample not fully dissolved or contains solids- Paramagnetic impurities- Reshim the spectrometer- Filter the sample solution- Use a metal scavenger or high-purity solvent
Low signal-to-noise ratio - Insufficient sample concentration- Too few scans acquired- Increase the sample concentration- Increase the number of scans
Incorrect peak integrations - Phasing or baseline errors- Incomplete relaxation of nuclei- Re-process the spectrum with careful phasing and baseline correction- Increase the relaxation delay
MS Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No signal or weak signal - Clogged ion source or capillary- Incorrect instrument settings- Sample concentration too low- Clean the ion source and capillary- Optimize instrument parameters (e.g., voltages, gas flows)- Increase sample concentration
Unstable signal - Unstable spray in the ESI source- Inconsistent sample flow- Adjust the position of the ESI needle- Check for blockages in the sample line
Unexpected ions in the spectrum - Contamination from solvents or glassware- In-source fragmentation- Use high-purity solvents and clean glassware- Reduce the cone voltage or other source parameters

Visualizations

CoA_Validation_Workflow cluster_0 Initial Checks cluster_1 Analytical Testing cluster_2 Data Comparison and Decision cluster_3 Outcomes Receive_Sample Receive this compound Sample and CoA Review_CoA Review CoA for Completeness and Plausibility Receive_Sample->Review_CoA HPLC_Test Perform HPLC Analysis for Purity Review_CoA->HPLC_Test NMR_Test Perform NMR for Structural Confirmation Review_CoA->NMR_Test MS_Test Perform MS for Molecular Weight Verification Review_CoA->MS_Test Compare_Data Compare Experimental Data with CoA Specifications HPLC_Test->Compare_Data NMR_Test->Compare_Data MS_Test->Compare_Data Decision Decision: Accept or Reject Batch Compare_Data->Decision Accept Batch Accepted for Research Decision->Accept Data Conforms Reject Batch Rejected - Contact Supplier Decision->Reject Data Discrepant

Caption: Workflow for validating a this compound Certificate of Analysis.

Purity_Troubleshooting Start HPLC Purity Result is Out-of-Specification (OOS) Check_System Is the HPLC system functioning correctly? Start->Check_System Check_Method Was the analytical method followed precisely? Check_System->Check_Method Yes Troubleshoot_System Troubleshoot HPLC System (leaks, pump, detector) Check_System->Troubleshoot_System No Check_Standard Is the reference standard reliable and correctly prepared? Check_Method->Check_Standard Yes Review_Method Review and correct any deviations in the method Check_Method->Review_Method No Check_Sample Was the sample preparation correct? Check_Standard->Check_Sample Yes Prepare_New_Standard Prepare fresh reference standard solution Check_Standard->Prepare_New_Standard No Prepare_New_Sample Prepare a new sample from the batch Check_Sample->Prepare_New_Sample No Contact_Supplier If OOS persists, contact the supplier Check_Sample->Contact_Supplier Yes Re_run_Analysis Re-run Analysis with System Checks Troubleshoot_System->Re_run_Analysis Review_Method->Re_run_Analysis Prepare_New_Standard->Re_run_Analysis Prepare_New_Sample->Re_run_Analysis

Caption: Decision tree for troubleshooting out-of-specification purity results.

References

Best practices for handling and storing Fladrafinil powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Fladrafinil powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound powder?

A1: When handling this compound powder, it is crucial to use appropriate PPE to minimize exposure. This includes:

  • Gloves: Nitrile gloves are recommended. For tasks with a higher risk of contamination, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles and a face shield should be worn.

  • Lab Coat: A fully buttoned lab coat is essential to protect skin and clothing.

  • Respiratory Protection: For weighing and handling of the dry powder where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended. All handling of dry powder should be performed in a ventilated enclosure such as a fume hood or a powder containment hood.[1]

Q2: How should I store this compound powder to ensure its stability?

A2: Proper storage is critical to maintain the integrity of this compound powder. For detailed storage conditions and expected stability, please refer to the data in Table 1. Always store in a tightly sealed container to protect from moisture and light.[2]

Q3: My this compound powder has changed color/texture. What should I do?

A3: A change in the physical appearance of the powder, such as color or texture, can indicate degradation. Do not use the powder for experimental purposes. It is recommended to dispose of the powder according to your institution's hazardous waste guidelines and obtain a fresh batch.

Q4: I'm observing unexpected peaks in my analytical chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation: this compound can degrade under certain conditions, such as exposure to high temperatures.[3]

  • Contamination: The sample may have been contaminated during handling or from the solvent used.

  • Impurity in the original sample: Ensure you have a certificate of analysis for your batch to check for known impurities.

It is advisable to re-run the analysis with a fresh sample and freshly prepared solvents. If the issue persists, a forced degradation study may help in identifying the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed, light-resistant container in a dry environment.
4°C2 yearsFor shorter-term storage, refrigeration is an option.
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthSuitable for working solutions that will be used in the near future.

Experimental Protocols

Protocol 1: Purity Assessment of this compound Powder by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound powder. It is based on established methods for the analysis of structurally similar compounds like Modafinil and should be adapted and validated for your specific instrumentation and requirements.[4][5]

1. Materials and Reagents:

  • This compound powder (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 65:35 v/v). The exact ratio may need optimization.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the this compound powder sample in the same manner as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 223 nm

  • Column Temperature: Ambient

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The purity of the sample can be determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.

Protocol 2: Forced Degradation Study of this compound Powder

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

1. General Sample Preparation: For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like a methanol-water mixture) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Analysis:

  • After the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (as described in Protocol 1, which may need to be optimized to separate degradation products from the parent peak).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Calculate the percentage of degradation for each condition.

  • The peak purity of the main this compound peak should be assessed to ensure no co-eluting degradation products.

Mandatory Visualization

Fladrafinil_Handling_Workflow start Start: Receive this compound Powder verify Verify Certificate of Analysis start->verify storage Store Powder Appropriately (See Table 1) verify->storage ppe Don Appropriate PPE storage->ppe Prepare for Experiment weigh Weigh Powder in Ventilated Enclosure ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment waste Dispose of Waste (Follow Institutional Guidelines) experiment->waste decontaminate Decontaminate Work Area and Equipment waste->decontaminate end End decontaminate->end

Caption: Workflow for safe handling and storage of this compound powder.

References

Validation & Comparative

Fladrafinil vs. Modafinin: Eine vergleichende Studie zur Dopamin-Wiederaufnahmehemmung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Diese vergleichende Anleitung bietet eine detaillierte Analyse der Dopamin-Wiederaufnahmehemmung durch Fladrafinil (CRL-40,941) und Modafinil. Der Schwerpunkt liegt auf quantitativen Daten aus In-vitro-Studien, detaillierten Versuchsprotokollen und der Visualisierung der zugrunde liegenden neuropharmakologischen Mechanismen.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die Bindungsaffinitäten von this compound und Modafinil für den Dopamin-Transporter (DAT) zusammen. Es ist zu beachten, dass die Daten aus unterschiedlichen Studien stammen und die experimentellen Bedingungen variieren können, was einen direkten Vergleich mit Vorsicht zu genießen macht.

WirkstoffParameterWertSpeziesAnmerkungen
This compound (CRL-40,941) Kᵢ (Inhibitionskonstante)230 nM[1]Nicht spezifiziertBindungsaffinität am Dopamin-Transporter.
Modafinil Kᵢ (Inhibitionskonstante)~2.280 nM (2,28 µM)[2]MenschlichBindungsaffinität am menschlichen Dopamin-Transporter (hDAT).
Modafinil IC₅₀ (Halbmaximale Hemmkonzentration)11,11 µM[3]RatteHemmung der Dopamin-Aufnahme in HEK293-Zellen, die den Ratten-DAT exprimieren.
(R)-Modafinil (Armodafinil) Kᵢ (Inhibitionskonstante)~3-fach höhere Affinität als (S)-Modafinil[4]MenschlichEnantiomer-spezifische Bindungsaffinität am hDAT.

Kᵢ (Inhibitionskonstante) ist ein Maß für die Bindungsaffinität eines Inhibitors an ein Zielprotein. Ein niedrigerer Kᵢ-Wert weist auf eine höhere Affinität hin. IC₅₀ (halbmaximale Hemmkonzentration) ist die Konzentration eines Inhibitors, die erforderlich ist, um eine biologische Funktion um 50 % zu hemmen.

Mechanismus der Dopamin-Wiederaufnahmehemmung

Sowohl this compound als auch Modafinil wirken als Dopamin-Wiederaufnahmehemmer.[5] Sie binden an den Dopamin-Transporter (DAT), ein Protein auf der präsynaptischen Neuronenmembran, das normalerweise Dopamin aus dem synaptischen Spalt zurück in das Neuron transportiert. Durch die Blockade des DAT erhöhen diese Substanzen die Konzentration von extrazellulärem Dopamin, was zu einer verstärkten dopaminergen Neurotransmission führt. This compound, ein bis(p-fluor)-ringsubstituiertes Derivat von Adrafinil, wurde strukturell so modifiziert, dass eine potenziell höhere Bindungsaffinität zum DAT im Vergleich zu Modafinil vermutet wird.

Dopamin_Wiederaufnahmehemmung Mechanismus der Dopamin-Wiederaufnahmehemmung cluster_presynaptic Präsynaptisches Neuron cluster_synaptic_cleft Synaptischer Spalt cluster_postsynaptic Postsynaptisches Neuron Dopamin_Vesikel Dopamin Vesikel Dopamin_frei Dopamin Dopamin_Vesikel->Dopamin_frei Exozytose DAT Dopamin-Transporter (DAT) Dopamin_frei->DAT Wiederaufnahme Dopamin_Rezeptor Dopamin-Rezeptor Dopamin_frei->Dopamin_Rezeptor Bindung Signaltransduktion Signaltransduktion Dopamin_Rezeptor->Signaltransduktion Aktivierung Fladrafinil_Modafinil This compound / Modafinil Fladrafinil_Modafinil->DAT Blockade

Abbildung 1: Signalweg der Dopamin-Wiederaufnahmehemmung.

Detaillierte experimentelle Protokolle

Die Bestimmung der Bindungsaffinität von Substanzen wie this compound und Modafinil am Dopamin-Transporter erfolgt typischerweise mittels eines kompetitiven Radioliganden-Bindungsassays. Nachfolgend wird ein repräsentatives Protokoll beschrieben.

Zellkultur und Membranpräparation:

  • Menschliche embryonale Nierenzellen (HEK293), die stabil den menschlichen Dopamin-Transporter (hDAT) exprimieren, werden in Dulbecco's Modified Eagle Medium (DMEM), supplementiert mit 10 % fötalem Kälberserum und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ kultiviert.

  • Bei Erreichen einer Konfluenz von 80-90 % werden die Zellen geerntet und in einem Puffer (z. B. 50 mM Tris-HCl, pH 7,4) resuspendiert.

  • Die Zellen werden durch Homogenisierung aufgeschlossen und die Zellmembranen durch Zentrifugation bei hoher Geschwindigkeit (z. B. 48.000 x g für 20 Minuten bei 4 °C) isoliert. Das resultierende Pellet wird in einem geeigneten Assay-Puffer resuspendiert.

Kompetitiver Radioliganden-Bindungsassay:

  • Der Assay wird in einer 96-Well-Platte durchgeführt.

  • Jede Vertiefung enthält:

    • Eine definierte Menge der Membranpräparation.

    • Eine konstante Konzentration eines spezifischen Radioliganden für den DAT, z. B. [³H]WIN 35,428.

    • Ansteigende Konzentrationen der zu testenden Substanz (this compound oder Modafinil) oder eines bekannten DAT-Inhibitors als positive Kontrolle (z. B. GBR-12909).

  • Die Platten werden für eine definierte Zeit (z. B. 2 Stunden) bei einer bestimmten Temperatur (z. B. 4 °C) inkubiert, um das Bindungsgleichgewicht zu erreichen.

  • Die Reaktion wird durch schnelle Filtration über Glasfaserfilter gestoppt. Die Filter halten die Membranen mit dem gebundenen Radioliganden zurück, während der ungebundene Radioligand abgewaschen wird.

  • Die Radioaktivität auf den Filtern wird mittels eines Flüssigszintillationszählers gemessen.

Datenanalyse:

  • Die spezifische Bindung wird berechnet, indem die unspezifische Bindung (gemessen in Gegenwart einer hohen Konzentration eines verdrängenden Liganden) von der Gesamtbindung abgezogen wird.

  • Die Daten werden mittels nicht-linearer Regression analysiert, um die IC₅₀-Werte zu bestimmen.

  • Die Kᵢ-Werte werden aus den IC₅₀-Werten unter Verwendung der Cheng-Prusoff-Gleichung berechnet: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), wobei [L] die Konzentration des Radioliganden und Kₑ seine Dissoziationskonstante ist.

Workflow_Bindungsassay Workflow des kompetitiven Bindungsassays Zellkultur 1. Zellkultur (HEK293 mit hDAT) Membranpraeparation 2. Membranpräparation Zellkultur->Membranpraeparation Assay_Setup 3. Assay-Setup (Membranen, Radioligand, Testsubstanz) Membranpraeparation->Assay_Setup Inkubation 4. Inkubation Assay_Setup->Inkubation Filtration 5. Filtration Inkubation->Filtration Szintillationszaehlung 6. Szintillationszählung Filtration->Szintillationszaehlung Datenanalyse 7. Datenanalyse (IC₅₀, Kᵢ) Szintillationszaehlung->Datenanalyse

References

A Comparative Analysis of Fladrafinil and Adrafinil: Potency, Efficacy, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fladrafinil (CRL-40,941) and Adrafinil, two centrally-acting nervous system agents known for their wakefulness-promoting properties. The focus is on their respective potencies, efficacies, and underlying pharmacological mechanisms, supported by available experimental data. This document is intended to serve as a technical resource for professionals in neuroscience, pharmacology, and drug development.

Introduction

Adrafinil, first synthesized in the 1970s, is a prodrug that is metabolized in the liver to its active form, Modafinil.[1][2] Its pharmacological effects are therefore attributable to Modafinil. This compound, a bis(p-fluoro) ring-substituted derivative of Adrafinil, is a more recent structural analog.[3][4] The key distinction lies in the addition of two fluorine atoms to the diphenylmethyl rings of the Adrafinil structure, a modification intended to alter its pharmacokinetic and pharmacodynamic properties.[3] Both compounds are classified as eugeroics, or wakefulness-promoting agents, and are primarily investigated for their effects on alertness, fatigue, and cognitive function.

Potency and Binding Affinity

The primary mechanism of action for both compounds is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations. Potency, in this context, is often compared by examining the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) at the DAT and other monoamine transporters.

Adrafinil itself is inactive, so its potency is determined by the in vivo conversion to Modafinil. Experimental data for Modafinil shows a relatively low affinity for the dopamine transporter, with reported Ki and IC50 values in the micromolar (µM) range. In contrast, the fluorination of the Adrafinil structure in this compound is suggested to enhance its binding affinity at the DAT. One study reports a Ki value for this compound at the DAT of 230 nM, indicating a significantly higher binding affinity compared to Modafinil. This compound and Modafinil also exhibit inhibitory activity at the norepinephrine transporter (NET).

ParameterThis compound (CRL-40,941)Adrafinil (via Modafinil)Reference(s)
Dopamine Transporter (DAT) Binding Affinity (Kᵢ) 230 nM~1930 - 2300 nM (1.93 - 2.3 µM)
Dopamine Transporter (DAT) Inhibition (IC₅₀) Data Not Available6.4 - 11.11 µM
Norepinephrine Transporter (NET) Inhibition (IC₅₀) Data Not Available35.6 µM
Relative Potency (Qualitative) Purportedly 3-4 times more potent than AdrafinilBaseline

Note: Data for Adrafinil is based on its active metabolite, Modafinil. The table summarizes available data; a direct, side-by-side binding assay in the same study is not available in the cited literature.

Efficacy and Pharmacological Effects

The increased potency of this compound is reported to translate to greater efficacy as a wakefulness-promoting agent. While rigorous comparative clinical data is scarce, preclinical and anecdotal reports suggest that this compound produces more potent stimulant effects at lower doses than Adrafinil.

Beyond wakefulness, these compounds have a complex array of effects on neurotransmitter systems:

  • Dopaminergic and Noradrenergic Systems: The primary effect is the inhibition of dopamine and norepinephrine reuptake, enhancing catecholaminergic signaling which is central to their effects on alertness and executive function.

  • Glutamate and GABA Systems: Adrafinil, via Modafinil, has been shown to increase excitatory glutamatergic transmission while decreasing GABAergic inhibition. This modulation contributes to a state of heightened neuronal excitability.

  • Histaminergic and Orexinergic Systems: The wakefulness-promoting effects of Modafinil are also linked to the activation of orexin/hypocretin neurons in the hypothalamus. This, in turn, stimulates the release of histamine, a key neurotransmitter in maintaining arousal. It is hypothesized that this compound may also engage this pathway.

  • Anti-Aggressive Effects: Uniquely, this compound has been observed to produce anti-aggressive effects in animal models, a property not associated with Adrafinil.

Signaling and Metabolic Pathways

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds.

cluster_0 Pharmacological Action cluster_1 Downstream Neurochemical Effects cluster_2 Physiological Outcomes This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Adrafinil Adrafinil (Prodrug) Modafinil Modafinil (Active Metabolite) Adrafinil->Modafinil Hepatic Metabolism Modafinil->DAT Inhibits Modafinil->NET Inhibits Orexin Orexin Neurons Modafinil->Orexin Activates Glutamate ↑ Glutamate Modafinil->Glutamate GABA ↓ GABA Modafinil->GABA Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Histamine ↑ Histamine Release Orexin->Histamine Wakefulness ↑ Wakefulness ↑ Alertness Dopamine->Wakefulness Cognition ↑ Cognitive Function Dopamine->Cognition Norepinephrine->Wakefulness Norepinephrine->Cognition Histamine->Wakefulness Glutamate->Wakefulness GABA->Wakefulness

Caption: Proposed signaling pathways for this compound and Adrafinil/Modafinil.

Experimental Protocols

Evaluating the potency and efficacy of novel eugeroics typically involves a combination of in vitro and in vivo assays. A common in vivo technique to quantify changes in extracellular neurotransmitter levels in specific brain regions is microdialysis.

Representative Protocol: In Vivo Microdialysis in Rodents

  • Animal Model: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used. Animals are surgically implanted with a guide cannula targeting the brain region of interest, such as the nucleus accumbens or prefrontal cortex, several days prior to the experiment to allow for recovery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Basal Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations (e.g., dopamine, norepinephrine).

  • Drug Administration: The test compound (e.g., this compound, Modafinil) or vehicle is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Post-Administration Sample Collection: Dialysate collection continues for several hours post-administration to monitor the time-course of the drug's effect on neurotransmitter levels.

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

  • Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the mean baseline concentration for each animal. Statistical analysis is performed to compare the effects of the drug treatment to the vehicle control group.

This protocol can be combined with behavioral assessments (e.g., locomotor activity) or other neurochemical techniques like fast-scan cyclic voltammetry (FSCV) to provide a more comprehensive profile of the compound's in vivo effects.

cluster_0 Preparation cluster_1 Experiment Day cluster_2 Analysis A Surgical Implantation of Guide Cannula in Rodent B Post-Surgical Recovery (Several Days) A->B C Insert Microdialysis Probe D Perfuse with aCSF & Stabilize C->D E Collect Baseline Dialysate (e.g., 3-4 samples) D->E F Administer Compound (i.p. or i.v.) E->F G Collect Post-Dose Dialysate (Several Hours) F->G H Quantify Neurotransmitters (HPLC-ED) G->H I Calculate % of Baseline H->I J Statistical Analysis (Drug vs. Vehicle) I->J

Caption: A typical experimental workflow for in vivo microdialysis studies.

Conclusion

The available data indicates that this compound is a more potent dopamine transporter inhibitor than Adrafinil's active metabolite, Modafinil. This is supported by its significantly higher binding affinity (lower Ki value). The structural modification—the addition of fluorine atoms—appears to successfully enhance its interaction with its primary molecular target. While both compounds share a multimodal mechanism of action that extends beyond simple DAT/NET inhibition to include influences on the orexin, histamine, and glutamate/GABA systems, the quantitative differences in potency are significant. For research purposes, this compound may be a preferable tool for investigating the effects of potent, selective DAT/NET inhibition, while Adrafinil/Modafinil remains a benchmark compound with a more extensive body of research regarding its complex neuropharmacological profile. Further side-by-side experimental studies are required to fully elucidate the comparative efficacy and safety profiles of these two eugeroics.

References

Fladrafinil and its Eugeroic Analogs: A Comparative Review of Cognitive-Enhancing Effects Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fladrafinil (CRL-40,941) and its structural analogs, Modafinil and Adrafinil, focusing on their cognitive-enhancing properties observed in various species. While direct quantitative experimental data for this compound remains limited in publicly accessible literature, this review synthesizes available information, including mechanistic insights and qualitative behavioral observations. To provide a concrete example of cognitive assessment in this drug class, detailed experimental data and protocols for Modafinil in a rodent model are presented.

Comparative Overview of Eugeroics

This compound, a bis(p-fluoro) derivative of Adrafinil, belongs to the eugeroic class of wakefulness-promoting agents.[1][2] Developed by the French pharmaceutical company Laboratoire L. Lafon in the 1970s, it is structurally related to the well-known nootropics Adrafinil and Modafinil.[1][3] The primary mechanism of action for these compounds is believed to be the inhibition of dopamine reuptake, leading to increased levels of this neurotransmitter in the brain.[4] This action is thought to underpin their effects on wakefulness, motivation, and cognitive function.

Anecdotal evidence and preliminary animal studies suggest that this compound may be more potent than Adrafinil. A unique characteristic of this compound reported in animal models is a potential anti-aggressive effect, which distinguishes it from its parent compounds.

Quantitative Data on Cognitive Enhancement

Table 1: Effects of Modafinil on Spatial Working Memory in Rats

Treatment GroupMean Working Memory Errors (Day 8)Mean Working Memory Errors (Day 9)Mean Working Memory Errors (Day 10)
Vehicle Control~2.5~2.3~2.1
Modafinil (1 mg/kg)~2.4~1.8~1.5
Modafinil (5 mg/kg)~1.7~1.5~1.3
Modafinil (10 mg/kg)~1.6~1.4~1.2

*Indicates a statistically significant improvement compared to the vehicle control group. Data is approximated from graphical representations in the cited study for illustrative purposes.

Experimental Protocols

To provide a clear understanding of the methodologies used to assess cognitive enhancement in animal models, the following is a detailed protocol for the radial arm maze task, as adapted from studies on Modafinil.

Radial Arm Maze Protocol for Assessing Spatial Working Memory in Rodents

  • Apparatus: An elevated maze with a central platform and multiple arms radiating outwards. A subset of arms is baited with a food reward.

  • Subjects: Typically, male rats are used. They are often food-restricted to approximately 85% of their free-feeding body weight to increase motivation.

  • Procedure:

    • Habituation: Animals are allowed to explore the maze freely for several days to acclimate to the environment.

    • Training: A specific set of arms is consistently baited with a food reward. The animal is placed on the central platform and allowed to explore the arms.

    • Testing: The number of entries into baited (correct) and unbaited (incorrect) arms is recorded. A "working memory error" is defined as re-entry into an arm that has already been visited within the same trial.

  • Drug Administration: The test compound (e.g., Modafinil, this compound) or a vehicle solution is administered at a set time before the trial.

  • Data Analysis: The number of working memory errors is compared between the drug-treated and vehicle-treated groups to assess the compound's effect on spatial memory.

Signaling Pathways and Experimental Workflow

The cognitive-enhancing effects of eugeroics like this compound are primarily attributed to their modulation of dopaminergic and noradrenergic pathways. The following diagrams illustrate this proposed mechanism and the experimental workflow for the radial arm maze.

Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition Dopamine Increased Synaptic Dopamine DAT->Dopamine Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Cognition Enhanced Cognition (Focus, Wakefulness) Dopamine->Cognition Norepinephrine->Cognition

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing Protocol cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Food Restriction Drug_Administration Drug/Vehicle Administration Animal_Acclimation->Drug_Administration Drug_Preparation Drug/Vehicle Preparation Drug_Preparation->Drug_Administration RAM_Trial Radial Arm Maze Trial Drug_Administration->RAM_Trial Data_Recording Record Arm Entries (Correct vs. Errors) RAM_Trial->Data_Recording Statistical_Analysis Statistical Analysis of Working Memory Errors Data_Recording->Statistical_Analysis Results Comparison of Treatment Groups Statistical_Analysis->Results

Caption: Experimental workflow for the radial arm maze.

Conclusion and Future Directions

Future research should prioritize conducting rigorous, placebo-controlled studies on this compound to generate quantitative data on its cognitive effects in various animal models. Utilizing established behavioral paradigms, such as the Morris water maze and the radial arm maze, will be crucial for a comprehensive assessment. Furthermore, elucidating the specific neuronal pathways responsible for its purported anti-aggressive effects will be a key area of investigation. Such studies are essential for validating the anecdotal claims and providing the scientific community with a clearer understanding of this compound's potential as a cognitive modulator.

References

Comparative Analysis of the Half-Life of Fladrafinil and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacokinetic half-life of Fladrafinil and its structural analogs, including Adrafinil, Modafinil, Armodafinil, and CRL-40,940 (Flmodafinil). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Data Presentation: Half-Life Comparison

The following table summarizes the available data on the half-life of this compound and its key analogs. It is important to note that while data for Modafinil and Armodafinil are well-established through clinical studies, information regarding this compound and CRL-40,940 is less definitive and primarily derived from non-clinical sources.

CompoundChemical NameHalf-Life (hours)Notes
This compound 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide~12-16[1]Data is primarily from non-clinical sources and should be interpreted with caution.
Adrafinil 2-[(Diphenylmethyl)sulfinyl]-N-hydroxyacetamide~1 (as Adrafinil); 12-15 (as active metabolite Modafinil)[2]Adrafinil is a prodrug that is metabolized to Modafinil in the liver.
Modafinil 2-[(Diphenylmethyl)sulfinyl]acetamide12-15[3]The racemic mixture of (R)- and (S)-enantiomers.
Armodafinil (R)-2-[(Diphenylmethyl)sulfinyl]acetamide~15[4]The (R)-enantiomer of Modafinil.
CRL-40,940 (R)-2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide~10-12[1]Also known as Flmodafinil. Data is limited and from non-clinical sources.

Experimental Protocols

Detailed experimental protocols for determining the half-life of novel compounds like this compound and CRL-40,940 are not extensively published in peer-reviewed literature. However, a general methodology for a pharmacokinetic study in animal models, which would be a prerequisite to human trials, is outlined below. This protocol is based on standard practices in preclinical drug development.

Objective: To determine the pharmacokinetic profile, including the elimination half-life, of a novel compound (e.g., this compound) in a relevant animal model (e.g., Sprague-Dawley rats).

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Dosing gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Pharmacokinetic analysis software

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

  • Dosing: A single dose of the test compound is administered to the rats via oral gavage. A control group receives the vehicle only. The dose is calculated based on previous toxicity studies.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated HPLC-MS/MS method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Mandatory Visualization

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_acclimatization Animal Acclimatization dosing Oral Gavage Dosing animal_acclimatization->dosing dose_preparation Dose Preparation dose_preparation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep hplc_msms HPLC-MS/MS Bioanalysis plasma_prep->hplc_msms pk_analysis Pharmacokinetic Analysis hplc_msms->pk_analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Signaling Pathway: Dopamine Reuptake Inhibition

This compound and its analogs are believed to exert their wakefulness-promoting effects primarily through the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.

G cluster_synapse Synaptic Cleft dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binding presynaptic Presynaptic Neuron presynaptic->dopamine Release postsynaptic Postsynaptic Neuron dat->presynaptic d2_receptor->postsynaptic Signal Transduction This compound This compound & Analogs This compound->dat Inhibition

Caption: Mechanism of dopamine reuptake inhibition.

References

Fladrafinil versus other eugeroics: a review of pharmacological profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological profiles of fladrafinil and other prominent eugeroics, including modafinil, armodafinil, and adrafinil. The information is intended for an audience with a professional background in pharmacology and drug development.

Introduction to Eugeroics

Eugeroics, also known as wakefulness-promoting agents, are a class of drugs that enhance alertness and vigilance.[1] Unlike classical psychostimulants such as amphetamines, eugeroics generally have a lower potential for misuse and do not typically induce euphoria.[1][2] The primary therapeutic applications for approved eugeroics like modafinil and armodafinil include the treatment of excessive daytime sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[2][3]

The pharmacological landscape of eugeroics is diverse. While the foundational members of this class, modafinil and its relatives, primarily act as dopamine reuptake inhibitors, newer agents may target other neurotransmitter systems, such as the histamine H3 receptor. This review focuses on the comparative pharmacology of this compound, a research chemical, in the context of the more well-established eugeroics.

Comparative Pharmacological Profiles

The primary mechanism of action for this compound, modafinil, and armodafinil is the inhibition of the dopamine transporter (DAT), which leads to increased extracellular dopamine levels. Adrafinil is a prodrug that is metabolized in the liver to modafinil.

This compound, a bis(p-fluoro) ring-substituted derivative of adrafinil, is reported to be 3 to 4 times more potent than its parent compound. In addition to its action as a dopamine reuptake inhibitor, this compound is also thought to inhibit the norepinephrine transporter (NET). A unique characteristic observed in animal studies is its anti-aggressive properties, an effect not seen with modafinil or adrafinil. It is important to note that the majority of the data on this compound is from a limited number of scientific studies and anecdotal reports, and it has not undergone extensive clinical evaluation.

Modafinil's wakefulness-promoting effects are attributed to its inhibition of dopamine reuptake, although it also influences the norepinephrine, serotonin, and histamine systems. Armodafinil is the R-enantiomer of modafinil and is considered more potent and longer-lasting than the S-enantiomer.

Binding Affinities

The following table summarizes the available binding affinity data for this compound and other eugeroics at the dopamine transporter.

Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTransporterBinding Affinity (Kᵢ)Source(s)
This compoundDopamine Transporter (DAT)230 nM
ModafinilDopamine Transporter (DAT)1,930 nM (1.93 µM)
Modafinil (racemic)Dopamine Transporter (DAT)2,300 nM (2.3 µM)
R-Modafinil (Armodafinil)Dopamine Transporter (DAT)~3-fold higher affinity than S-modafinil
Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its half-life, determine its duration of action. The table below presents the available pharmacokinetic data for the eugeroics discussed.

Disclaimer: The data for this compound is not from peer-reviewed scientific literature and should be interpreted with caution. The data for other eugeroics are from various sources and may not be directly comparable.

CompoundElimination Half-life (t½)Key Pharmacokinetic NotesSource(s)
This compound~12-16 hoursData is anecdotal and not from peer-reviewed studies.
Modafinil12-15 hoursComposed of R- and S-enantiomers; the S-enantiomer is eliminated more rapidly.
Armodafinil (R-Modafinil)10-17 hoursAs the longer-lasting enantiomer of modafinil, it maintains higher plasma concentrations later in the day compared to racemic modafinil.
AdrafinilN/A (Prodrug)Metabolized in the liver to its active form, modafinil.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and related eugeroics is the blockade of dopamine and norepinephrine transporters. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Synaptic_Cleft->DAT_NET Reuptake Receptors Postsynaptic DA & NE Receptors Synaptic_Cleft->Receptors Binding Signaling Downstream Signaling (Wakefulness, Alertness) Receptors->Signaling This compound This compound & Other Eugeroics This compound->DAT_NET Inhibition

Caption: Mechanism of action for dopamine and norepinephrine reuptake inhibitors.

Beyond direct transporter inhibition, modafinil has been shown to indirectly activate the histaminergic system. This is thought to occur through the attenuation of inhibitory GABAergic input to histaminergic neurons. This activation of the histaminergic system appears to be at least partially dependent on the orexin system.

Modafinil Modafinil GABA GABAergic Neuron Modafinil->GABA Inhibits Histamine Histaminergic Neuron GABA->Histamine Inhibits Orexin Orexin Neuron Orexin->Histamine Activates Wakefulness Wakefulness Histamine->Wakefulness Promotes

Caption: Indirect influence of modafinil on the histaminergic system.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol provides a general methodology for determining the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

start Start prep Prepare cell membranes expressing DAT start->prep incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate measure Quantify bound radioactivity using liquid scintillation counting separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human dopamine transporter (hDAT) are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.

  • Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radioligand that binds to DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a general procedure for assessing the pharmacokinetic parameters of a test compound in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are housed under controlled conditions with a standard diet and water ad libitum.

  • Drug Administration: The test compound is administered to different groups of rats via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: At specified time points after drug administration (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes), blood samples are collected from the rats, typically via the tail vein or cardiac puncture. The blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Maximum plasma concentration (Cₘₐₓ)

    • Time to reach maximum plasma concentration (Tₘₐₓ)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) (calculated by comparing the AUC from oral administration to the AUC from IV administration).

Conclusion

This compound presents a pharmacological profile as a dopamine and likely norepinephrine reuptake inhibitor, with preliminary data suggesting a higher potency than adrafinil. Its unique anti-aggressive properties in animal models warrant further investigation. However, a significant limitation in the current understanding of this compound is the scarcity of peer-reviewed, comparative quantitative data for both its binding affinities and its pharmacokinetic profile.

In contrast, modafinil and its enantiomer armodafinil have been extensively studied, with well-characterized mechanisms of action and pharmacokinetic properties. While all three compounds share a primary mechanism of dopamine reuptake inhibition, the nuanced differences in their broader pharmacological effects and pharmacokinetic profiles likely contribute to their varying potencies and durations of action.

For drug development professionals, the exploration of novel eugeroics like this compound highlights the potential for developing compounds with improved efficacy or novel therapeutic applications. However, rigorous preclinical and clinical studies are essential to fully characterize their pharmacological profiles, establish their safety and efficacy, and understand their therapeutic potential. Future research should focus on conducting direct, head-to-head comparative studies of these eugeroics under standardized experimental conditions to provide a clearer and more objective understanding of their relative pharmacological properties.

References

A Head-to-Head Comparison of Fladrafinil and Flmodafinil (CRL-40,940) for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

Fladrafinil (CRL-40,941) and Flmodafinil (CRL-40,940) are two closely related synthetic eugeroics, or wakefulness-promoting agents, that have garnered significant interest within the research community for their potential cognitive-enhancing and wakefulness-promoting effects. Both compounds are analogues of modafinil and its prodrug adrafinil, featuring bis(p-fluoro) ring substitutions, which are believed to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an objective, data-driven comparison of this compound and Flmodafinil to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Chemical and Physical Properties

This compound and Flmodafinil share a core benzhydryl sulfinyl acetamide structure, with the key distinction being the functional group attached to the terminal nitrogen. This compound is a derivative of adrafinil, possessing a hydroxyl group on the terminal amide nitrogen, while Flmodafinil is a direct analogue of modafinil.[1]

PropertyThis compound (CRL-40,941)Flmodafinil (CRL-40,940)
IUPAC Name 2-{[Bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide(2-Amino-2-oxoethyl)[bis(4-fluorophenyl)methyl]sulfoniumolate
CAS Number 90212-80-9[1]90280-13-0[3]
Molecular Formula C₁₅H₁₃F₂NO₃SC₁₅H₁₃F₂NO₂S
Molar Mass 325.33 g/mol 309.33 g/mol

Mechanism of Action and Pharmacodynamics

The primary mechanism of action for both this compound and Flmodafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft. This action is central to their wakefulness-promoting and cognitive-enhancing properties. Additionally, this compound is understood to inhibit the norepinephrine transporter (NET), further contributing to its stimulant effects.

Receptor Binding Affinity

The binding affinity for the dopamine transporter is a key indicator of the potency of these compounds. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
This compound 230Not Reported
Flmodafinil 4,09048,700
(S)-(+)-Flmodafinil 2,970Not Reported
(R)-(–)-Flmodafinil 4,830Not Reported
Armodafinil ((R)-Modafinil) 5,480Not Reported

The data indicates that this compound has a significantly higher affinity for the dopamine transporter compared to Flmodafinil. Flmodafinil exhibits a 12-fold lower affinity for the serotonin transporter compared to the dopamine transporter, suggesting a selective dopaminergic action.

In animal studies, the enantiomers of Flmodafinil have been shown to increase dopamine levels in the nucleus accumbens by up to 150-200% of baseline at the highest assessed doses.

Pharmacokinetics

Anecdotal sources suggest a bioavailability of 50-60% for this compound, though this is not substantiated by clinical trials. Flmodafinil is reported to have higher bioavailability and potency compared to modafinil. One of the key differences noted is that Flmodafinil, unlike modafinil, does not appear to induce cytochrome P450 enzymes, which could reduce the potential for drug-drug interactions. A research project funded by the World Anti-Doping Agency (WADA) is currently investigating the metabolism and elimination of both Flmodafinil and this compound, which should provide more definitive pharmacokinetic data in the future.

Preclinical Efficacy

Wakefulness Promotion

In a comparative study, Flmodafinil was found to maintain wakefulness for a significantly longer duration than modafinil in animals. While direct comparative studies with this compound are lacking, its higher DAT affinity suggests it is also a potent wakefulness-promoting agent.

Cognitive Enhancement

Both compounds are investigated for their nootropic, or cognitive-enhancing, effects. By increasing dopamine and norepinephrine levels, they are believed to enhance attention, focus, and executive function.

Anti-Aggressive Effects

An interesting distinction reported in animal studies is the anti-aggressive effect of this compound, a property not observed with adrafinil. This compound is reported to be 3 to 4 times more potent than adrafinil in this regard.

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum) in buffer prep2 Centrifuge homogenate prep1->prep2 prep3 Resuspend pellet in fresh buffer prep2->prep3 prep4 Repeat centrifugation and resuspension prep3->prep4 prep5 Final pellet resuspended to a specific protein concentration prep4->prep5 assay1 Incubate cell membranes with radioligand (e.g., [³H]WIN 35,428) and varying concentrations of test compound (this compound or Flmodafinil) prep5->assay1 assay2 Incubate at 4°C for a defined period (e.g., 120 minutes) assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Wash filters to remove non-specifically bound radioligand assay3->assay4 analysis1 Measure radioactivity on filters using a scintillation counter assay4->analysis1 analysis2 Plot percentage of radioligand binding against the log concentration of the test compound analysis1->analysis2 analysis3 Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) analysis2->analysis3 analysis4 Calculate the Ki value using the Cheng-Prusoff equation analysis3->analysis4

Workflow for a Dopamine Transporter Radioligand Binding Assay.
In Vivo Microdialysis for Extracellular Dopamine Measurement

This in vivo technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

G cluster_surgery Surgical Implantation cluster_dialysis Microdialysis Procedure cluster_analysis Sample Analysis surgery1 Anesthetize animal (e.g., rat) surgery2 Implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens) surgery1->surgery2 surgery3 Secure the cannula with dental cement surgery2->surgery3 surgery4 Allow for post-operative recovery surgery3->surgery4 dialysis1 Insert microdialysis probe through the guide cannula surgery4->dialysis1 dialysis2 Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate dialysis1->dialysis2 dialysis3 Collect dialysate samples at regular intervals dialysis2->dialysis3 dialysis4 Administer test compound (this compound or Flmodafinil) dialysis3->dialysis4 dialysis5 Continue collecting dialysate samples dialysis4->dialysis5 analysis1 Analyze dialysate samples using HPLC with electrochemical detection (HPLC-ECD) dialysis5->analysis1 analysis2 Quantify dopamine concentration in each sample analysis1->analysis2 analysis3 Express results as a percentage of baseline dopamine levels analysis2->analysis3

Experimental Workflow for In Vivo Microdialysis.

Summary and Future Directions

This compound and Flmodafinil are potent dopamine reuptake inhibitors with significant potential as research tools for investigating wakefulness and cognitive function. Based on the available data, this compound exhibits a considerably higher affinity for the dopamine transporter than Flmodafinil, suggesting it may be more potent in vivo. However, Flmodafinil's lack of cytochrome P450 induction could offer a more favorable drug interaction profile.

A critical gap in the current understanding of these compounds is the lack of direct, head-to-head comparative studies on their pharmacokinetics and in vivo efficacy. The ongoing research by WADA is a promising step towards filling this knowledge gap. Future research should focus on comprehensive pharmacokinetic profiling, dose-response studies for wakefulness-promoting and cognitive-enhancing effects, and further elucidation of their respective safety profiles. Such studies will be invaluable for the scientific community to fully understand the therapeutic and research potential of these novel eugeroics.

References

Assessing the Abuse Liability of Fladrafinil Compared to Traditional Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the abuse liability of Fladrafinil versus traditional stimulants such as amphetamine and methylphenidate. The information is synthesized from existing preclinical and pharmacological data. It is important to note that while extensive research exists on the abuse potential of traditional stimulants, direct, head-to-head preclinical studies on this compound using standardized abuse liability assays are not currently available in the published scientific literature. Therefore, the assessment of this compound's abuse liability is based on its pharmacological similarity to modafinil and its proposed mechanism of action.

Pharmacological Profile and Mechanism of Action

The abuse potential of a stimulant is closely linked to its mechanism of action, particularly its effects on the dopamine (DA) system in the brain's reward pathways.

This compound (CRL-40,941) is a eugeroic, or wakefulness-promoting agent, and a bis(p-fluoro) ring-substituted derivative of adrafinil.[1][2] Like its analogue modafinil, this compound's primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations.[1][3] The structural modifications in this compound, specifically the fluorine atoms, are thought to potentially enhance its binding affinity at the DAT compared to its non-fluorinated counterparts.[3] Some reports also suggest that this compound modulates the norepinephrine transporter (NET) and may influence GABA and glutamate systems. Eugeroics like modafinil are generally considered to have a low potential for abuse and dependency compared to traditional stimulants.

Traditional Stimulants (Amphetamine and Methylphenidate) have a well-established high abuse liability. Their primary mechanism involves robustly increasing synaptic dopamine levels, but they do so in different ways.

  • Amphetamine acts as a substrate for the DAT and vesicular monoamine transporter 2 (VMAT2). It is transported into the presynaptic neuron where it disrupts the vesicular storage of dopamine and reverses the direction of DAT, causing a significant efflux of dopamine into the synapse. This non-vesicular release leads to a rapid and pronounced increase in extracellular dopamine.

  • Methylphenidate acts as a dopamine reuptake inhibitor, blocking the DAT and thus increasing the synaptic concentration of dopamine. While it shares this mechanism with this compound, the pharmacokinetics and binding characteristics of methylphenidate contribute to a more rapid and intense dopaminergic effect, which is associated with a higher abuse potential.

Table 1: Comparative Pharmacological Properties
FeatureThis compound (inferred)AmphetamineMethylphenidate
Primary Mechanism Dopamine Transporter (DAT) InhibitionDopamine Efflux (Reverse Transport) & Reuptake InhibitionDopamine Transporter (DAT) Inhibition
Effect on Dopamine Moderate, controlled increaseRapid, pronounced increase (efflux)Rapid, pronounced increase (reuptake blockade)
Subjective Effects Wakefulness, focusEuphoria, psychomotor stimulationEuphoria, psychomotor stimulation
Abuse Liability Considered low, similar to modafinilHighHigh

Experimental Protocols for Assessing Abuse Liability

Standard preclinical models are used to evaluate the reinforcing properties of drugs, which are predictive of their abuse potential in humans. While specific data for this compound is unavailable, the following are representative protocols for assessing the abuse liability of stimulants.

Intravenous Self-Administration in Rats

This model assesses the reinforcing effects of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive it.

Objective: To determine if rats will learn to self-administer a compound intravenously, and to quantify the motivation to take the drug.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a surgically implanted intravenous catheter.

Procedure:

  • Surgery: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein.

  • Acquisition: Rats are placed in the operant chamber and learn to press an "active" lever to receive an intravenous infusion of the drug. The other "inactive" lever has no consequence. Each infusion is often paired with a visual or auditory cue.

  • Maintenance: Once a stable pattern of responding is established on a fixed-ratio (FR) schedule (e.g., FR1, where one press yields one infusion), the dose-response relationship can be determined by varying the drug dose per infusion.

  • Progressive-Ratio (PR) Schedule: To measure the motivation to obtain the drug, a PR schedule is used where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the highest number of presses an animal will make for a single infusion, is a key measure of the drug's reinforcing efficacy.

Conditioned Place Preference (CPP) in Rats

This model assesses the rewarding properties of a drug by measuring the animal's preference for an environment that has been associated with the drug's effects.

Objective: To determine if a compound produces a rewarding effect that can be conditioned to a specific environment.

Apparatus: A three-chambered apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall colors and floor textures), and a smaller neutral chamber in the middle.

Procedure:

  • Pre-Conditioning (Baseline): Each rat is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

  • Conditioning: Over several days, rats receive alternating injections of the drug and a vehicle (e.g., saline). Following the drug injection, the rat is confined to one of the conditioning chambers. Following the vehicle injection, it is confined to the other chamber. The drug-paired chamber is typically counterbalanced to avoid bias.

  • Post-Conditioning (Test): The rat is placed back in the apparatus in a drug-free state and allowed to freely explore all chambers. The time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber and to the baseline preference. A significant increase in time spent in the drug-paired chamber indicates that the drug has rewarding properties.

Visualizing Pathways and Protocols

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle packages DA Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) DAT->Dopamine_out  Efflux Amphetamine_in Amphetamine Amphetamine_in->VMAT2 disrupts Amphetamine_in->DAT enters via DAT Methylphenidate_in Methylphenidate Methylphenidate_in->DAT blocks Fladrafinil_in This compound Fladrafinil_in->DAT blocks Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_out->Dopamine_Receptor Binding

Figure 1: Simplified dopaminergic signaling pathway showing the distinct mechanisms of action.

Self_Administration_Workflow cluster_setup Experimental Setup cluster_protocol Protocol cluster_data Data Analysis Surgery IV Catheter Implantation Recovery Post-Surgical Recovery Surgery->Recovery Apparatus Operant Chamber Recovery->Apparatus Acquisition Acquisition Phase (FR1 Schedule) Apparatus->Acquisition Maintenance Maintenance Phase (Stable Responding) Acquisition->Maintenance Dose_Response Dose-Response Testing Maintenance->Dose_Response Reinforcing_Effect Reinforcing Effect Maintenance->Reinforcing_Effect PR_Test Progressive-Ratio (Breakpoint) Dose_Response->PR_Test Motivation Motivation PR_Test->Motivation

Figure 2: Experimental workflow for intravenous self-administration studies.

CPP_Workflow cluster_phase1 Phase 1: Baseline cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Test cluster_analysis Data Analysis Pre_Test Pre-Conditioning Test (Measure initial preference) Drug_Pairing Drug Injection & Placement in Chamber A Pre_Test->Drug_Pairing Vehicle_Pairing Vehicle Injection & Placement in Chamber B Pre_Test->Vehicle_Pairing Repetitions Repeat over several days Drug_Pairing->Repetitions Vehicle_Pairing->Repetitions Post_Test Post-Conditioning Test (Drug-free, measure preference) Repetitions->Post_Test Compare_Time Compare Time Spent in Chamber A vs. B vs. Baseline Post_Test->Compare_Time Rewarding_Effect Rewarding Effect Compare_Time->Rewarding_Effect

Figure 3: Experimental workflow for conditioned place preference studies.

Comparative Assessment of Abuse Liability

Based on the available evidence, a qualitative comparison of the abuse liability of this compound and traditional stimulants can be made.

This compound: The abuse liability of this compound is presumed to be low, similar to that of modafinil. While it acts on the dopamine transporter, its mechanism of action—pure reuptake inhibition—is thought to produce a more controlled and less dramatic increase in synaptic dopamine compared to the efflux-inducing properties of amphetamine. The subjective effects of modafinil-like compounds are typically described as promoting wakefulness and focus, without the intense euphoria that characterizes traditional stimulants. This lack of significant euphoric effects is a key factor in its lower abuse potential. However, the reported higher potency of this compound compared to modafinil suggests that its abuse liability might be slightly higher than its parent compound, though likely still significantly lower than traditional stimulants.

Traditional Stimulants: Amphetamine and methylphenidate have a high and well-documented abuse liability. The rapid and pronounced spike in dopamine levels they produce, particularly in the brain's reward centers, is strongly reinforcing. This leads to the euphoric and rewarding effects that drive compulsive use. Preclinical studies consistently show that animals will readily self-administer these drugs to the point of developing dependence, and they produce robust conditioned place preference.

Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of fladrafinil (CRL-40,941) and related eugeroic compounds. This compound, a bis(p-fluoro) ring-substituted derivative of adrafinil, has garnered interest for its potential as a wakefulness-promoting agent.[1][2] This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Core Compounds and Chemical Structures

This compound is structurally related to adrafinil and its active metabolite, modafinil. The key structural modification in this compound is the presence of fluorine atoms on the para positions of both phenyl rings.[1] This substitution is believed to significantly influence its pharmacological activity. Another relevant analog is flmodafinil (CRL-40,940), the bis(p-fluoro) derivative of modafinil.

Key Chemical Structures:

  • Adrafinil: 2-((diphenylmethyl)sulfinyl)-N-hydroxyacetamide

  • Modafinil: 2-((diphenylmethyl)sulfinyl)acetamide

  • This compound (CRL-40,941): 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide[3]

  • Flmodafinil (CRL-40,940): 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetamide

Comparative Pharmacological Data

The primary mechanism of action for this compound and its analogs is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels.[4] The binding affinity for DAT is a critical parameter in evaluating the potency of these compounds. The inhibitory constant (Kᵢ) is a measure of this binding affinity, where a lower Kᵢ value indicates a higher affinity.

CompoundTargetBinding Affinity (Kᵢ)Potency Comparison
This compound (CRL-40,941) Dopamine Transporter (DAT)230 nMPurportedly 3 to 4 times more potent than adrafinil.
Flmodafinil (CRL-40,940) Dopamine Transporter (DAT)4,090 nM
Adrafinil Dopamine Transporter (DAT)Data not available in reviewed literatureProdrug, metabolized to modafinil.
Modafinil Dopamine Transporter (DAT)Data varies across studies, direct comparison unavailableActive metabolite of adrafinil.

Note: Directly comparable Kᵢ values for adrafinil and modafinil under the same experimental conditions as this compound were not available in the reviewed literature. The potency comparison between this compound and adrafinil is based on in vivo anti-aggressive effects in animals.

Structure-Activity Relationship Insights

The available data suggests several key SAR trends for this class of compounds:

  • Fluorination: The addition of fluorine atoms to the para positions of the phenyl rings, as seen in this compound and flmodafinil, is thought to enhance the binding affinity and potency at the dopamine transporter compared to their non-fluorinated counterparts.

  • Sulfinyl Group: The sulfinyl group is a common structural feature among these active compounds and is crucial for their activity as dopamine reuptake inhibitors.

  • N-hydroxyacetamide vs. Acetamide: this compound possesses an N-hydroxyacetamide group, similar to adrafinil, while flmodafinil has an acetamide group, like modafinil. Adrafinil is a prodrug that is metabolized to modafinil. It is plausible that a similar metabolic relationship exists between this compound and flmodafinil.

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects by blocking the dopamine transporter (DAT) in the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged action of dopamine on postsynaptic receptors. This enhanced dopaminergic neurotransmission in brain regions associated with wakefulness and cognition is believed to be the primary mechanism for their eugeroic effects.

Dopamine Reuptake Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine Synthesis vesicle Dopamine Vesicle presynaptic->vesicle Packaging dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding signal Postsynaptic Signaling receptor->signal Activation This compound This compound This compound->dat Inhibition

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the dopamine transporter.

Objective: To determine the inhibitory constant (Kᵢ) of this compound and its analogs for the dopamine transporter (DAT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (a radiolabeled cocaine analog that binds to DAT).

  • Test Compounds: this compound, Flmodafinil, Adrafinil, Modafinil.

  • Reference Compound: GBR-12909 (a selective DAT inhibitor).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Scintillation Fluid: A suitable liquid scintillation cocktail.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells under standard conditions.

    • Harvest the cells and prepare a crude membrane fraction by homogenization followed by centrifugation.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed concentration of the cell membrane preparation.

      • A fixed concentration of [³H]WIN 35,428.

      • A range of concentrations of the test compound or reference compound.

      • For total binding, add assay buffer instead of the test compound.

      • For non-specific binding, add a high concentration of a non-radiolabeled DAT inhibitor (e.g., GBR-12909).

    • Incubate the plates at 4°C for 2 hours to reach binding equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293-hDAT) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate membrane_prep->assay_setup incubation Incubation (Binding Equilibrium) assay_setup->incubation filtration Filtration (Separation) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a dopamine transporter binding assay.

Conclusion

The structure-activity relationship of this compound and its analogs centers on their interaction with the dopamine transporter. The introduction of fluorine atoms in this compound appears to enhance its potency as a DAT inhibitor compared to its non-fluorinated precursor, adrafinil. Further quantitative comparative studies, particularly determining the Kᵢ values of adrafinil and modafinil under identical experimental conditions, are necessary to fully elucidate the SAR of this promising class of eugeroic compounds. The provided experimental protocol offers a standardized method for obtaining such crucial data.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fladrafinil (also known as CRL-40,941 or Fluorafinil), ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is critical for maintaining a safe research environment and mitigating potential environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or fumes.[1] In the event of accidental contact, wash the affected skin with soap and plenty of water, and flush eyes with water as a precaution.[1]

Step-by-Step Disposal Protocol for this compound

The recommended and most secure method for the disposal of this compound, particularly for surplus and non-recyclable solutions, is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all applicable federal, state, and local environmental regulations.

For small quantities of this compound waste generated during routine laboratory work, the following steps, aligned with general hazardous waste disposal principles, should be followed:

  • Segregation and Collection :

    • Collect this compound waste in a designated, leak-proof, and clearly labeled container.[2] The container should be compatible with the chemical properties of this compound.

    • Never mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (CRL-40,941)".

    • Include the date of accumulation and any known hazard characteristics.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The EHS department will work with a licensed waste disposal vendor to ensure the compliant and safe final disposal of the this compound waste.

Note: Under no circumstances should this compound be disposed of down the drain or in regular trash. This practice is illegal and can have severe environmental repercussions.

Quantitative Data and Chemical Properties

Understanding the chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Chemical Formula C15H13F2NO3S
Molar Mass 325.33 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in DMSO, almost insoluble in water
CAS Number 90212-80-9

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on established safety protocols for handling research chemicals and information derived from the Safety Data Sheet for this compound. The primary "experiment" or procedure is the safe and compliant disposal of a chemical agent, which involves a series of documented steps to mitigate risk. The methodology is as follows:

  • Identification and Characterization of Waste : The waste is identified as this compound, and its hazardous properties are understood through the SDS.

  • Containment : The waste is placed in a suitable, sealed, and labeled container to prevent release.

  • Segregation : The waste is kept separate from other waste types to prevent unwanted chemical reactions.

  • Professional Management : A licensed and qualified third-party vendor is contracted for the final disposal, which typically involves high-temperature incineration in a controlled environment.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

Fladrafinil_Disposal_Workflow start Start: this compound Waste Generated is_surplus Is it surplus or a non-recyclable solution? start->is_surplus small_quantity Is it a small, routine laboratory quantity? is_surplus->small_quantity No contact_ehs Contact licensed professional waste disposal service. is_surplus->contact_ehs Yes collect_waste Collect in a designated, labeled, sealed container. small_quantity->collect_waste Yes small_quantity->contact_ehs No / Unsure store_safely Store safely in secondary containment. collect_waste->store_safely end End: Compliant Disposal contact_ehs->end arrange_pickup Arrange for pickup via Institutional EHS. store_safely->arrange_pickup arrange_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, research professionals can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Safeguarding Research: A Comprehensive Guide to Handling Fladrafinil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Fladrafinil (also known as CRL-40,941 or fluorafinil). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, institutions can build a foundation of trust and safety in the exploration of novel chemical entities.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following PPE is mandatory:

  • Eye Protection: Chemical safety glasses with side-shields conforming to EN166 standards are essential.[1] For procedures with a risk of splashing, it is advisable to use safety goggles in conjunction with a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1] Gloves should be inspected for integrity before each use.[1] Proper glove removal technique (without touching the glove's outer surface) is critical to avoid skin contact.[1] Contaminated gloves must be disposed of immediately in accordance with applicable laws and good laboratory practices.[1]

  • Respiratory Protection: For handling this compound powder, especially when there is a risk of dust formation or aerosol generation, a fit-tested respirator is recommended. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges should be used. All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

  • Body Protection: A complete suit protecting against chemicals or a standard laboratory coat should be worn. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.

Quantitative Data Summary for this compound

The following table summarizes the available quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₅H₁₃F₂NO₃S
Molar Mass 325.33 g/mol
Appearance White to off-white solid
Melting Point >102°C (decomposition)
Density (Predicted) 1.452 ± 0.06 g/cm³
pKa (Predicted) 8.18 ± 0.20
Solubility DMSO: 100 mg/mL (307.38 mM) (requires ultrasonic) Methanol: Slightly soluble

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

Fladrafinil_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety First weighing Weighing (Use containment balance) don_ppe->weighing Proceed to Handling dissolving Solution Preparation (Slowly add solid to solvent) weighing->dissolving decon Decontaminate Work Area dissolving->decon After Experiment Completion doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste_disposal Dispose of Waste (Follow institutional guidelines) wash->waste_disposal Final Step

A procedural workflow for the safe handling of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in the public domain. As a research chemical, specific methodologies are often developed in-house by research institutions. However, based on its use as a nootropic and wakefulness-promoting agent, its handling in a research setting would likely involve the following general steps:

  • Preparation of Stock Solutions: Due to its solubility, this compound powder would be dissolved in a suitable solvent like DMSO to create a stock solution of a specific concentration. This should be done in a fume hood with appropriate PPE.

  • Dilution to Working Concentrations: The stock solution would then be diluted with an appropriate medium (e.g., cell culture medium for in vitro studies or a vehicle solution for in vivo studies) to achieve the desired final concentrations for the experiment.

  • Administration: For in vitro studies, the this compound solution would be added to cell cultures. For in vivo animal studies, it would be administered through an appropriate route (e.g., oral gavage, intraperitoneal injection) based on the experimental design.

  • Observation and Data Collection: Following administration, the effects of this compound would be observed and measured according to the specific aims of the study (e.g., behavioral tests, electrophysiological recordings, biochemical assays).

Researchers should always develop a detailed, study-specific protocol that includes risk assessments and safety procedures before commencing any experiment.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as chemical waste. It is recommended to contact a licensed professional waste disposal service for this purpose. Do not dispose of this compound down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated waste. These items should be collected in a designated, sealed container and disposed of according to your institution's hazardous waste management plan.

  • Empty Containers: Before disposing of empty containers, ensure they are fully decontaminated. Any remaining residue should be treated as chemical waste.

  • Institutional Guidelines: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and waste streams established at your facility. Disposal protocols can vary based on local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fladrafinil
Reactant of Route 2
Reactant of Route 2
Fladrafinil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.